Product packaging for Neurotensin (1-8)(Cat. No.:CAS No. 80887-44-1)

Neurotensin (1-8)

Numéro de catalogue: B1584057
Numéro CAS: 80887-44-1
Poids moléculaire: 1030.1 g/mol
Clé InChI: ZJPYPJIAUOEHJV-LGYYRGKSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Neurotensin (1-8) is an 8 amino acid peptide fragment of neurotensin. It has a role as a human metabolite. It is a tautomer of a neurotensin (1-8) dizwitterion.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H71N13O14 B1584057 Neurotensin (1-8) CAS No. 80887-44-1

Propriétés

IUPAC Name

(4S)-5-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H71N13O14/c1-24(2)21-31(56-38(65)27-14-16-36(62)52-27)40(67)57-32(22-25-10-12-26(60)13-11-25)41(68)53-28(15-17-37(63)64)39(66)58-33(23-35(48)61)42(69)54-29(7-3-4-18-47)44(71)59-20-6-9-34(59)43(70)55-30(45(72)73)8-5-19-51-46(49)50/h10-13,24,27-34,60H,3-9,14-23,47H2,1-2H3,(H2,48,61)(H,52,62)(H,53,68)(H,54,69)(H,55,70)(H,56,65)(H,57,67)(H,58,66)(H,63,64)(H,72,73)(H4,49,50,51)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPYPJIAUOEHJV-LGYYRGKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H71N13O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230775
Record name Neurotensin (1-8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1030.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80887-44-1
Record name Neurotensin (1-8)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080887441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neurotensin (1-8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Neurotensin (1-8): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Neurotensin (1-8) (NT(1-8)), the N-terminal fragment of the tridecapeptide neurotensin. This document details the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), purification by High-Performance Liquid Chromatography (HPLC), and characterization using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, it outlines the known signaling pathways of neurotensin receptors, which are the primary targets of the full-length neurotensin peptide.

Introduction to Neurotensin (1-8)

Neurotensin is a neuropeptide involved in a variety of physiological processes in the central nervous and gastrointestinal systems.[1] It is metabolized in vivo into smaller fragments, including the N-terminal fragment Neurotensin (1-8), which has the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg. This fragment has been shown to possess biological activity, though its specific roles and receptor interactions are less characterized than the C-terminal active fragment, NT(8-13).[2] Understanding the synthesis and physicochemical properties of NT(1-8) is crucial for investigating its potential physiological functions and for its use as a standard in metabolic studies.

Synthesis of Neurotensin (1-8)

The synthesis of NT(1-8) is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The presence of a pyroglutamic acid (pGlu) residue at the N-terminus requires a specific strategy, which involves either the direct coupling of Fmoc-pGlu-OH in the final step or the cyclization of an N-terminal glutamine residue.[3]

Experimental Protocol: Fmoc-SPPS of Neurotensin (1-8)

This protocol outlines the manual synthesis of NT(1-8) on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

  • Rink Amide resin (100-200 mesh)

  • Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-pGlu-OH

  • Coupling reagents: HCTU (or HBTU/HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first C-terminal amino acid, Fmoc-Arg(Pbf)-OH (3 equivalents), with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence: Pro, Lys(Boc), Asn(Trt), Glu(OtBu), Tyr(tBu), and Leu.

  • N-terminal Capping with Pyroglutamic Acid: After the final Fmoc deprotection of the N-terminal Leu residue, couple Fmoc-pGlu-OH using the same activation and coupling procedure.[3]

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal pGlu residue.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and MeOH, and then dry it under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide pellet under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_loop Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect_Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Initial Couple_Arg Couple Fmoc-Arg(Pbf)-OH Deprotect_Initial->Couple_Arg Wash1 Wash Couple_Arg->Wash1 Deprotect_Loop Fmoc Deprotection Wash1->Deprotect_Loop Couple_AA Couple Next Fmoc-AA-OH Deprotect_Loop->Couple_AA Wash2 Wash Couple_AA->Wash2 Loop Repeat 6x Wash2->Loop Couple_pGlu Couple Fmoc-pGlu-OH Loop->Couple_pGlu Deprotect_Final Final Fmoc Deprotection Couple_pGlu->Deprotect_Final Cleave Cleavage & Deprotection (TFA Cocktail) Deprotect_Final->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Isolate Isolate Crude Peptide Precipitate->Isolate Characterization_Workflow Crude_Peptide Crude NT(1-8) Dissolve Dissolve in Aqueous Buffer Crude_Peptide->Dissolve HPLC Reverse-Phase HPLC Purification Dissolve->HPLC Collect Collect Fractions HPLC->Collect Analyze_Purity Analyze Purity (Analytical HPLC) Collect->Analyze_Purity Pool_Lyophilize Pool Pure Fractions & Lyophilize Analyze_Purity->Pool_Lyophilize Purified_Peptide Purified NT(1-8) Pool_Lyophilize->Purified_Peptide MS Mass Spectrometry (ESI-MS & MS/MS) Purified_Peptide->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purified_Peptide->NMR Confirm_MW Confirm Molecular Weight MS->Confirm_MW Confirm_Seq Confirm Sequence MS->Confirm_Seq Confirm_Struct Confirm Structure NMR->Confirm_Struct NTS1_Signaling cluster_membrane Plasma Membrane NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Binds Gq Gαq NTS1->Gq Activates Gio Gαi/o NTS1->Gio Activates Gs Gαs NTS1->Gs Activates beta_Arrestin β-Arrestin Recruitment NTS1->beta_Arrestin Phosphorylation leads to PLC Phospholipase C (PLC) Gq->PLC Stimulates AC_inhibit Adenylyl Cyclase Gio->AC_inhibit Inhibits AC_activate Adenylyl Cyclase Gs->AC_activate Stimulates PIP2 PIP₂ PLC->PIP2 Hydrolyzes cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK1/2 Activation PKC->ERK beta_Arrestin->ERK

References

The Enigmatic N-Terminus: A Technical Guide to the Biological Activity of Neurotensin Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (NT), a tridecapeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH, is a pleiotropic neuromodulator in the central nervous system and a hormone in the periphery. While the C-terminal hexapeptide, NT(8-13), has long been considered the primary determinant of its biological activity, a growing body of evidence suggests that N-terminal fragments of neurotensin are not mere inactive metabolites but possess distinct biological functions. This technical guide provides a comprehensive overview of the current understanding of the biological activity of N-terminal neurotensin fragments, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Data Presentation: Biological Activities of N-Terminal Neurotensin Fragments

The biological activities of N-terminal neurotensin fragments are varied, though quantitative data on their receptor binding affinities remain sparse in the literature. The following tables summarize the known biological effects and compare them, where possible, to the full-length peptide and its C-terminal fragments.

Table 1: Cytoprotective and Neuronal Effects of Neurotensin and its Fragments

FragmentBiological EffectSystem/AssayQuantitative Data (ED50)Reference
NT(1-13)Cytoprotection (anti-ulcer)Cold-restraint stress in rats16.2 nmol (intracisternal)[1]
NT(1-10) Cytoprotection (anti-ulcer)Cold-restraint stress in rats19.9 nmol (intracisternal)[1]
NT(1-8) Cytoprotection (anti-ulcer)Cold-restraint stress in rats17.8 nmol (intracisternal)[1]
NT(1-6) No cytoprotective effectCold-restraint stress in ratsIneffective[1]
NT(8-13)No cytoprotective effectCold-restraint stress in ratsIneffective[1]
NT(1-6) Enhanced basal dopamine releaseCat striatum slicesEffective at 10⁻⁶ M
NT(1-6) No effect on electrically evoked dopamine releaseCat striatum slicesIneffective
NT(8-13)Enhanced basal and electrically evoked dopamine releaseCat striatum slicesFully active
NT(1-8) No excitatory effect on hypothalamic neuronsIn vitro electrophysiologyIneffective up to 1 mM
NT(8-13)Excitatory effect on hypothalamic neuronsIn vitro electrophysiologyActive, but less potent than NT(1-13)

Table 2: Effects of N-Terminal Neurotensin Fragments on Secretion

FragmentBiological EffectSystem/AssayObservationsReference
NT(1-11) Stimulation of pancreatic amylase secretionDispersed rat pancreatic aciniEffective at 10⁻¹¹ M
NT(1-8) Stimulation of pancreatic amylase secretionDispersed rat pancreatic aciniEffective at 10⁻¹¹ M
NT(1-13)Stimulation of pancreatic secretion (volume, bicarbonate, protein)In vivo, humanDose-dependent stimulation
NT(1-11) Inhibition of cortisol secretionHuman adrenocortical cellsSuggests a novel, non-classical receptor
NT(1-8) Co-elutes with the majority of immunoreactive neurotensin in plasma from a patient with an NT-secreting tumor.Human plasma chromatographyPredominant N-terminal fragment detected.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of neurotensin fragments.

Radioligand Binding Assay

This assay is fundamental for determining the affinity of neurotensin fragments for their receptors.

Objective: To quantify the binding of N-terminal neurotensin fragments to neurotensin receptors (NTR1, NTR2, NTR3/Sortilin).

Materials:

  • Cell membranes prepared from cells expressing the neurotensin receptor of interest.

  • Radiolabeled ligand (e.g., [³H]Neurotensin).

  • Unlabeled N-terminal neurotensin fragments (competitors).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.

  • Incubation: In a multi-well plate, incubate a fixed concentration of radiolabeled neurotensin with varying concentrations of the unlabeled N-terminal fragment in the presence of the prepared cell membranes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the fragment that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of neurotensin fragments to stimulate intracellular calcium release, a hallmark of Gq protein-coupled receptor activation.

Objective: To assess the agonist activity of N-terminal neurotensin fragments at neurotensin receptors by measuring changes in intracellular calcium concentration.

Materials:

  • Cells expressing the neurotensin receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • N-terminal neurotensin fragments.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in the assay buffer.

  • Washing: Gently wash the cells to remove excess dye.

  • Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Stimulation: Inject the N-terminal neurotensin fragment into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response or the area under the curve to quantify the agonist effect.

Inositol Phosphate Accumulation Assay

This assay directly measures the product of phospholipase C activation, providing a downstream measure of Gq protein coupling.

Objective: To determine if N-terminal neurotensin fragments stimulate the production of inositol phosphates through Gq-coupled neurotensin receptors.

Materials:

  • Cells expressing the neurotensin receptor of interest.

  • [³H]myo-inositol.

  • Assay medium (e.g., inositol-free DMEM).

  • Lithium chloride (LiCl) solution.

  • N-terminal neurotensin fragments.

  • Anion exchange chromatography columns.

  • Scintillation fluid and counter.

Procedure:

  • Cell Labeling: Incubate the cells with [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate them with assay medium containing LiCl. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.

  • Stimulation: Add the N-terminal neurotensin fragments to the cells and incubate for a defined period.

  • Extraction: Terminate the reaction and extract the inositol phosphates from the cells.

  • Separation: Separate the different inositol phosphate species (IP1, IP2, IP3) using anion exchange chromatography.

  • Quantification: Measure the radioactivity of each fraction using a scintillation counter.

  • Data Analysis: Express the results as the amount of radioactivity in the inositol phosphate fractions relative to the total radioactivity incorporated into the cells.

Signaling Pathways and Experimental Workflows

The signaling pathways of neurotensin have been primarily characterized for the full-length peptide and its C-terminal fragments, which predominantly act through the high-affinity neurotensin receptor 1 (NTR1). The specific signaling mechanisms of N-terminal fragments are less understood and may involve novel receptor subtypes.

Established Neurotensin Receptor Signaling Pathways

NTR_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space NT/NT(8-13) Neurotensin (or C-terminal fragment) NTR1 NTR1 NT/NT(8-13)->NTR1 High Affinity NTR2 NTR2 NT/NT(8-13)->NTR2 Low Affinity NTR3 NTR3/Sortilin NT/NT(8-13)->NTR3 Gq Gαq NTR1->Gq Activation Internalization Internalization/ Trafficking NTR3->Internalization PLC PLCβ Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC ERK ERK1/2 Activation PKC->ERK

Established signaling pathways for neurotensin, primarily mediated by the C-terminus.
Generalized Experimental Workflow for Assessing N-Terminal Fragment Activity

Experimental_Workflow cluster_Design Peptide Design & Synthesis cluster_InVitro In Vitro Characterization cluster_ExVivo Ex Vivo Analysis cluster_InVivo In Vivo Studies cluster_Analysis Data Analysis & Interpretation Peptide Synthesize N-Terminal Neurotensin Fragments Binding Radioligand Binding Assay (NTR1, NTR2, NTR3) Peptide->Binding Functional Functional Assays (Ca²⁺, IP₃, cAMP) Binding->Functional Tissue Tissue-based Assays (e.g., brain slices, isolated organs) Functional->Tissue Dopamine Dopamine Release Assay Tissue->Dopamine Behavioral Behavioral Models (e.g., analgesia, hypothermia) Dopamine->Behavioral Secretion Secretion Studies (e.g., pancreatic, hormonal) Behavioral->Secretion SAR Structure-Activity Relationship (SAR) Analysis Secretion->SAR

A generalized workflow for the comprehensive evaluation of N-terminal neurotensin fragments.

Conclusion and Future Directions

The N-terminal fragments of neurotensin are emerging as biologically active peptides with functions that are distinct from the well-characterized C-terminal region. While current research has identified roles in cytoprotection, pancreatic secretion, and dopamine release, the field is hampered by a lack of comprehensive quantitative data on receptor binding and a detailed understanding of their specific signaling mechanisms. Future research should focus on:

  • Systematic Receptor Binding Studies: A comprehensive analysis of the binding affinities of a range of N-terminal fragments for NTR1, NTR2, and NTR3/sortilin is crucial to identify their primary molecular targets.

  • Elucidation of Signaling Pathways: Investigating the G-protein coupling and second messenger systems activated by N-terminal fragments will be key to understanding their mechanisms of action.

  • Identification of Novel Receptors: The observation that some effects of N-terminal fragments may be mediated by non-classical neurotensin receptors warrants further investigation to identify and characterize these novel targets.

A deeper understanding of the biological roles of N-terminal neurotensin fragments will not only provide a more complete picture of the neurotensinergic system but may also open up new avenues for the development of novel therapeutics targeting a range of physiological and pathological processes.

References

The Discovery and History of Neurotensin (1-8): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (NT), a 13-amino acid neuropeptide, was first isolated in 1973 by Carraway and Leeman from bovine hypothalami. It is recognized for its diverse physiological roles, acting as a neurotransmitter or neuromodulator in the central nervous system and as a local hormone in the periphery. The full peptide, NT(1-13), undergoes rapid enzymatic degradation in vivo, leading to the formation of various fragments. Among these, the N-terminal fragment, neurotensin (1-8) (NT(1-8)), has been identified as a major and significantly more stable metabolite. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies used to characterize NT(1-8), with a focus on its metabolic pathway and biological significance.

The Discovery and Metabolic Fate of Neurotensin (1-8)

The journey to understanding NT(1-8) began with investigations into the metabolic breakdown of its parent peptide, neurotensin. Early studies in the late 1970s and early 1980s by researchers including Carraway and Leeman were pivotal in elucidating the degradation pathways of neurotensin. These studies revealed that NT(1-13) has a very short half-life in circulation, being rapidly cleaved by various peptidases.

It was discovered that the primary biological activity of neurotensin resides in its C-terminal fragment, particularly NT(8-13), which binds with high affinity to neurotensin receptors (NTSR1 and NTSR2) to elicit physiological effects. In contrast, the N-terminal fragment NT(1-8) was identified as a major, stable metabolite that is largely considered to be biologically inactive in most classical neurotensin bioassays.[1] However, some studies have suggested potential cytoprotective effects of NT(1-8) under certain conditions.[2] The enzymatic cleavage of neurotensin primarily occurs at the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 bonds, leading to the formation of NT(1-8) and other fragments.[3]

Key Researchers and Timeline
  • 1973: Carraway and Leeman isolate and characterize neurotensin (NT(1-13)) from bovine hypothalami.

  • Late 1970s - Early 1980s: Investigations into the metabolism of neurotensin lead to the identification of its fragments, including the stable N-terminal metabolite NT(1-8).[4][5]

  • 1982: A study by Aronin et al. details the clearance and metabolism of intravenously administered neurotensin in rats, identifying NT(1-8) as a major, slowly cleared fragment.

  • Subsequent research: Numerous studies have further characterized the enzymes responsible for neurotensin degradation and have largely confirmed the biological inactivity of NT(1-8) in receptor binding and classical central nervous system effects.

Quantitative Data on Neurotensin and NT(1-8) Metabolism

The following tables summarize key quantitative data from various studies on the metabolism of neurotensin and its fragment, NT(1-8).

Peptide Half-life (t½) Species Method Reference
Neurotensin (1-13)~0.55 - 1.7 minRat, HumanRIA (C-terminal antibody)
Neurotensin (1-13)~5.0 minRatRIA (N-terminal antibody)
Neurotensin (1-8)~8.3 - 9.0 minHuman, RatRIA (N-terminal antibody)

Table 1: Comparative Half-life of Neurotensin (1-13) and Neurotensin (1-8).

Fragment Binding Affinity (Ki) Receptor Comments Reference
Neurotensin (1-8)Not typically reported/very lowNTSR1, NTSR2Generally considered inactive in receptor binding assays.
Neurotensin (8-13)Sub-nanomolar to low nanomolarNTSR1, NTSR2The primary biologically active fragment.

Table 2: Receptor Binding Affinity of Neurotensin Fragments.

Experimental Protocols

The identification and characterization of NT(1-8) relied on several key experimental techniques. Below are detailed methodologies based on early, foundational studies.

Radioimmunoassay (RIA) for Neurotensin and its Fragments

Radioimmunoassay was a crucial technique for quantifying the levels of neurotensin and its metabolites in biological samples.

Objective: To measure the concentration of immunoreactive neurotensin using antibodies with specificity for different regions of the peptide.

Methodology:

  • Antisera Production: Rabbits were immunized with synthetic neurotensin conjugated to a carrier protein (e.g., bovine serum albumin) to generate polyclonal antibodies. Antisera with high avidity and specificity for either the N-terminal or C-terminal region of neurotensin were selected.

  • Radiolabeling: Synthetic neurotensin was radiolabeled with Iodine-125 (¹²⁵I) using the chloramine-T method. The labeled peptide was purified to ensure high specific activity.

  • Assay Procedure:

    • A standard curve was prepared using known concentrations of unlabeled synthetic neurotensin or its fragments (e.g., NT(1-8)).

    • Samples (e.g., plasma extracts) and standards were incubated with a fixed amount of the specific antiserum and a tracer amount of ¹²⁵I-labeled neurotensin.

    • During incubation, the unlabeled peptide in the sample/standard and the labeled peptide competed for binding to the antibody.

    • The antibody-bound fraction was separated from the free fraction (e.g., by precipitation with a second antibody or charcoal).

    • The radioactivity of the bound fraction was measured using a gamma counter.

  • Data Analysis: The concentration of immunoreactive neurotensin in the samples was determined by comparing the degree of inhibition of binding of the radiolabeled peptide with the standard curve. By using N-terminal and C-terminal specific antibodies, the relative concentrations of the intact peptide and its fragments could be estimated.

High-Performance Liquid Chromatography (HPLC) for Fragment Separation

HPLC was employed to separate and identify the different metabolic fragments of neurotensin.

Objective: To chromatographically resolve neurotensin and its metabolites from biological samples.

Methodology:

  • Sample Preparation: Biological samples (e.g., plasma) were deproteinized, typically with acid or organic solvents, and the supernatant was extracted and concentrated.

  • Chromatographic System:

    • Column: A reverse-phase column (e.g., C18) was commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., containing trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) was employed to elute the peptides.

    • Detection: The eluted peptides were detected by their UV absorbance at a specific wavelength (e.g., 214 nm or 280 nm) or by electrochemical detection.

  • Fragment Identification: The retention times of the peaks in the sample chromatogram were compared to those of synthetic standards of neurotensin and its fragments (including NT(1-8), NT(1-11), and NT(8-13)) to identify the metabolites present in the sample.

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic degradation of neurotensin and a general workflow for its analysis.

Neurotensin_Metabolism NT_1_13 Neurotensin (1-13) (Active Peptide) Other_Fragments Other Fragments (e.g., NT(1-11), NT(9-13)) NT_1_13->Other_Fragments Other Cleavage Sites (e.g., Pro10-Tyr11) Peptidases Endopeptidases (e.g., Neprilysin, Thimet Oligopeptidase) NT_1_13->Peptidases NT_1_8 Neurotensin (1-8) (Inactive Metabolite) NT_8_13 Neurotensin (8-13) (Active Fragment) Peptidases->NT_1_8 Cleavage at Arg8-Arg9 Peptidases->NT_8_13 Cleavage at Arg8-Arg9

Caption: Metabolic pathway of neurotensin (1-13) degradation.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Peptide Extraction & Deproteinization Sample->Extraction Separation HPLC Separation of Fragments Extraction->Separation Quantification Radioimmunoassay (RIA) (N- and C-terminal specific) Extraction->Quantification Identification Fragment Identification (Comparison to Standards) Separation->Identification Data Data Analysis: Concentration & Half-life Quantification->Data Identification->Data

Caption: General experimental workflow for NT(1-8) analysis.

Signaling Pathways

The biological effects of neurotensin are primarily mediated by the binding of its C-terminal region to NTSR1 and NTSR2. As NT(1-8) lacks this C-terminal active domain and has been shown to have negligible binding affinity for these receptors, there is no established signaling pathway specifically for NT(1-8). The inactivity of NT(1-8) in this regard is a key aspect of its biological profile.

Conclusion

The discovery of neurotensin (1-8) as a major, stable metabolite of neurotensin was a critical step in understanding the in vivo pharmacology of this important neuropeptide. While the C-terminal fragments of neurotensin are responsible for its diverse biological activities, the N-terminal fragment, NT(1-8), is largely considered biologically inactive. The experimental methodologies of radioimmunoassay and high-performance liquid chromatography were instrumental in its identification and characterization. This technical guide provides a foundational understanding of the history, metabolism, and analytical approaches related to NT(1-8), offering valuable insights for researchers in neuropeptide pharmacology and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Primary Sequence of Human Neurotensin (1-8)

This document provides a comprehensive technical overview of the human Neurotensin fragment (1-8), focusing on its primary sequence, biochemical properties, associated signaling pathways, and the experimental protocols used for its characterization.

Primary Sequence and Biochemical Properties

Human Neurotensin (NT) is a 13-amino acid neuropeptide.[1][2] The N-terminal fragment, Neurotensin (1-8), is an eight-amino-acid peptide derived from the full-length neurotensin.[3] While the C-terminal region of neurotensin is primarily responsible for its biological activity, the N-terminal portion is understood to have a modulatory role.[2]

The primary sequence of human Neurotensin (1-8) is: pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg [3]

G pGlu pGlu Leu Leu pGlu->Leu Tyr Tyr Leu->Tyr Glu Glu Tyr->Glu Asn Asn Glu->Asn Lys Lys Asn->Lys Pro Pro Lys->Pro Arg Arg Pro->Arg

Primary amino acid sequence of human Neurotensin (1-8).
Table 1: Biochemical Properties of Human Neurotensin (1-8)

PropertyValueSource
Molecular Formula C46H71N13O14
Molecular Weight 1030.1 g/mol
Canonical SMILES CCC(C)C--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N1CCC[C@H]1C(=O)N--INVALID-LINK--N)C(=O)O)CCCCN)CC(=O)N)CCC(=O)O)CC2=CC=C(C=C2)O">C@HNC(=O)[C@@H]3CCC(=O)N3
Description An 8-amino acid peptide fragment of neurotensin that functions as a human metabolite.

Signaling Pathways

Neurotensin exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs), primarily the high-affinity Neurotensin receptor 1 (NTSR1). The binding of Neurotensin and its active fragments to NTSR1 initiates a cascade of intracellular signaling events.

Upon agonist binding, NTSR1 couples to several G protein subtypes, including Gαq, Gαi1, GαoA, and Gα13. This coupling triggers downstream effector systems:

  • Gαq Pathway: Activation of Gαq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

  • Gαi/o Pathway: Coupling to the pertussis toxin (PTX)-sensitive Gαi/o proteins can modulate adenylyl cyclase activity and influence ion channel function.

  • ERK1/2 Activation: Full activation of the ERK1/2 (also known as p42/p44 MAPK) pathway is complex and requires signaling through both the Gq-PLC-PKC pathway and a PTX-sensitive Gi/o-c-Src signaling pathway.

  • β-Arrestin Recruitment: Following activation, NTSR1 is phosphorylated, leading to the recruitment of β-arrestins 1 and 2. This process is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NT Neurotensin (Ligand) NTSR1 NTSR1 NT->NTSR1 Binds Gq Gαq NTSR1->Gq Activates Gio Gαi/o NTSR1->Gio Activates betaArrestin β-Arrestin NTSR1->betaArrestin Recruits PLC PLC Gq->PLC Stimulates Src c-Src Gio->Src Activates PKC PKC PLC->PKC via DAG ERK ERK1/2 PKC->ERK Phosphorylates Src->ERK Phosphorylates Internalization Receptor Internalization betaArrestin->Internalization

Neurotensin (NT) signaling through the NTSR1 receptor.

Experimental Protocols

The study of Neurotensin (1-8) and related peptides involves a variety of sophisticated experimental techniques, from chemical synthesis to functional cellular assays.

Peptide Synthesis and Purification
  • Methodology: Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is standard.

    • Resin: The synthesis begins with an amino acid (e.g., Leu) attached to a solid support (e.g., Wang resin).

    • Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a piperidine solution.

    • Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and coupled to the free N-terminus of the growing peptide chain.

    • Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence.

    • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purity and molecular mass of the final peptide are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).

Receptor Binding Assays

These assays quantify the affinity of a ligand for its receptor.

  • Methodology: Competition binding assays are commonly used.

    • Preparation: Membranes are prepared from cells expressing the receptor of interest (e.g., HT-29 cells, which endogenously express NTSR1).

    • Incubation: A fixed concentration of a labeled ligand (e.g., radiolabeled [3H]NT or fluorescently-labeled FAM-NT(8-13)) is incubated with the receptor preparation.

    • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (the "competitor," e.g., NT(1-8)).

    • Equilibrium: The mixture is incubated (e.g., for 1 hour at room temperature) to allow the binding to reach equilibrium.

    • Separation & Detection: Bound and free labeled ligand are separated (e.g., by filtration or washing). The amount of bound label is quantified using a suitable detector (e.g., a scintillation counter for radiolabels or a flow cytometer for fluorescent labels).

    • Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand (IC50). This value can be converted to an inhibition constant (Ki).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture Culture NTSR1- expressing cells (e.g., HT-29) MembranePrep Prepare Cell Membranes CellCulture->MembranePrep Incubate Incubate Membranes, Labeled Ligand, and Varying [Competitor] MembranePrep->Incubate LabeledLigand Prepare Labeled Ligand (e.g., [3H]NT) LabeledLigand->Incubate Competitor Prepare Unlabeled Competitor (NT 1-8) Competitor->Incubate Separate Separate Bound from Free Ligand (e.g., Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Plot Plot % Inhibition vs [Competitor] Quantify->Plot Calculate Calculate IC50 / Ki Plot->Calculate

Workflow for a competitive receptor binding assay.
Functional Assays

Functional assays measure the cellular response following receptor activation.

  • Calcium Flux Assay:

    • Principle: Measures the increase in intracellular calcium concentration following Gq-coupled receptor activation.

    • Methodology: Cells expressing NTSR1 are loaded with a calcium-sensitive fluorescent dye. Upon addition of an agonist like Neurotensin, the binding to NTSR1 triggers Ca2+ release, causing an increase in fluorescence that is measured over time.

  • β-Arrestin Recruitment Assay:

    • Principle: Measures the interaction between the activated receptor and β-arrestin.

    • Methodology: Techniques like Bioluminescence Resonance Energy Transfer (BRET) are used. The receptor is fused to a BRET donor (e.g., luciferase) and β-arrestin to a BRET acceptor (e.g., a fluorescent protein). Agonist-induced recruitment brings the donor and acceptor into proximity, generating a BRET signal.

Peptide Stability Assay
  • Principle: Assesses the metabolic stability of the peptide in a biological fluid.

  • Methodology: The peptide is incubated in human plasma at 37°C for various time points (e.g., 2, 5, 24 hours). At each point, an aliquot is taken, and the remaining intact peptide and any degradation fragments are analyzed by RP-HPLC and mass spectrometry.

Quantitative Data Summary

The interaction of Neurotensin and its fragments with NTSR1 has been quantified in numerous studies. The following tables summarize representative data.

Table 2: Receptor Binding Affinities and Functional Potencies
LigandAssay TypeCell LineParameterValueSource
NeurotensinCalcium FluxNTSR1 NomadEC503.38 nM
Neurotensinβ-Arrestin RecruitmentNTSR1 NomadEC507.79 nM
SR48692 (Antagonist)Calcium FluxNTSR1 NomadIC50108 nM
SR48692 (Antagonist)β-Arrestin RecruitmentNTSR1 NomadIC50142 nM
SR142948 (Antagonist)SPR BindingNTS1-H4KD0.4 nM
NT(8-13)SPR BindingNTS1-H4KD2.5 nM

References

Physicochemical Properties of Neurotensin (1-8): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (1-8) (NT(1-8)) is the N-terminal octapeptide fragment of the tridecapeptide neurotensin. Its sequence is pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg.[1][2] While the C-terminal fragments of neurotensin, particularly NT(8-13), have been extensively studied for their high-affinity binding to neurotensin receptors (NTS1 and NTS2) and subsequent signaling, the physicochemical properties and biological roles of N-terminal fragments like NT(1-8) are less well-characterized. This technical guide provides a comprehensive overview of the core physicochemical properties of Neurotensin (1-8), detailed experimental methodologies for its study, and an exploration of its known and putative biological activities.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Neurotensin (1-8) are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental studies.

PropertyValueReference
Amino Acid Sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg[1][2]
Molecular Formula C46H71N13O14[1]
Molecular Weight 1030.1 g/mol
Isoelectric Point (pI) ~6.8 (Predicted)
Solubility Soluble in aqueous solutions.
Stability in Human Plasma Relatively stable, with a reported in vitro half-life of approximately 226 minutes. It is a major metabolic product of full-length neurotensin degradation in plasma.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Neurotensin (1-8)

The synthesis of Neurotensin (1-8) and its analogs is typically achieved through Fmoc solid-phase peptide synthesis.

Methodology:

  • Resin Selection and Loading: A suitable resin, such as a 2-chlorotrityl chloride resin, is used as the solid support. The C-terminal amino acid (Arginine) is loaded onto the resin.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HCTU) and coupled to the deprotected N-terminus of the peptide chain.

  • Repetitive Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence (Pro, Lys, Asn, Glu, Tyr, Leu, pGlu).

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Precipitation and Washing: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether and washed to remove residual scavengers and byproducts.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification of the crude synthetic peptide is essential to obtain a highly pure sample of Neurotensin (1-8).

Methodology:

  • Column: A C18 reversed-phase column is commonly used for the purification of peptides.

  • Mobile Phases:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: The peptide is eluted from the column using a linear gradient of increasing Solvent B concentration. This separates Neurotensin (1-8) from more polar and less polar impurities.

  • Detection: The elution profile is monitored by UV absorbance, typically at 210-220 nm.

  • Fraction Collection and Analysis: Fractions corresponding to the main peptide peak are collected. The purity of these fractions is assessed by analytical RP-HPLC.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide as a solid.

Characterization by Mass Spectrometry

Mass spectrometry is a critical tool for confirming the identity and purity of the synthesized Neurotensin (1-8).

Methodology:

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.

  • Ionization: Electrospray ionization (ESI) is a common method for generating gas-phase ions of peptides.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer (e.g., time-of-flight (TOF), quadrupole, or ion trap). The molecular weight of Neurotensin (1-8) can be confirmed from the resulting mass spectrum.

  • Tandem Mass Spectrometry (MS/MS): For sequence verification, the parent ion of Neurotensin (1-8) can be selected and fragmented. The resulting fragment ions provide information about the amino acid sequence.

Biological Activity and Signaling Pathways

The biological role of Neurotensin (1-8) is an area of ongoing investigation and presents a more complex picture compared to the well-defined actions of C-terminal neurotensin fragments.

Interaction with Classical Neurotensin Receptors (NTS1 and NTS2)

Numerous studies have demonstrated that the C-terminal hexapeptide of neurotensin, NT(8-13), is the primary determinant for high-affinity binding to and activation of the NTS1 and NTS2 receptors. In contrast, Neurotensin (1-8) exhibits little to no excitatory effect on neurons and is generally considered to be inactive at these classical neurotensin receptors.

Classical Neurotensin Receptor Signaling NT_8_13 Neurotensin (8-13) NTS1_NTS2 NTS1 / NTS2 Receptors NT_8_13->NTS1_NTS2 Binds and Activates G_protein Gq / Gi/o NTS1_NTS2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate Downstream Downstream Cellular Effects (e.g., neuronal excitation) Ca_PKC->Downstream NT_1_8 Neurotensin (1-8) NT_1_8->NTS1_NTS2 No significant binding or activation

Figure 1. Classical signaling pathway of neurotensin fragments.

Evidence for Alternative Biological Roles and Signaling

Despite its inactivity at NTS1 and NTS2, emerging evidence suggests that N-terminal fragments of neurotensin, including NT(1-8), are not merely inactive metabolites but may possess distinct biological functions.

  • Cytoprotective Effects: One study demonstrated that intracisternal administration of NT(1-8) provided significant cytoprotection against cold-restraint stress-induced gastric ulcers in rats, with a dose-dependent efficacy similar to that of full-length neurotensin.

  • Pancreatic Secretion: There is evidence to suggest that N-terminal neurotensin fragments may participate in the hormonal regulation of exocrine pancreas secretion.

  • Novel Receptor Interactions: The biological effects of N-terminal fragments like NT(1-11) on cortisol secretion have been shown to be mediated by a receptor distinct from NTS1, NTS2, and the sortilin/NTS3 receptor. This raises the possibility that NT(1-8) may also interact with a yet-to-be-identified receptor.

Hypothesized Signaling of N-Terminal Neurotensin Fragments NT_1_8 Neurotensin (1-8) Novel_Receptor Novel Receptor(s)? NT_1_8->Novel_Receptor Putative Binding Signaling_Cascade Unknown Signaling Cascade Novel_Receptor->Signaling_Cascade Activates Biological_Effects Observed Biological Effects - Cytoprotection - Modulation of Pancreatic Secretion Signaling_Cascade->Biological_Effects

Figure 2. Hypothesized signaling pathway for Neurotensin (1-8).

Summary and Future Directions

Neurotensin (1-8) is a stable N-terminal fragment of neurotensin with well-defined primary physicochemical properties. While it does not significantly interact with the classical neurotensin receptors NTS1 and NTS2, emerging evidence points towards independent biological activities that are likely mediated by a distinct, yet uncharacterized, signaling pathway.

Future research should focus on:

  • Deorphanizing the receptor(s) for N-terminal neurotensin fragments.

  • Elucidating the downstream signaling cascades activated by NT(1-8).

  • Further investigating the physiological and pathophysiological roles of NT(1-8) in the central nervous system and peripheral tissues.

A deeper understanding of the physicochemical properties and biological functions of Neurotensin (1-8) will be crucial for a complete picture of the neurotensinergic system and may open new avenues for therapeutic intervention in various physiological and disease processes.

Experimental Workflow for Neurotensin (1-8) Research cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_activity Biological Activity Assessment SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Mass_Spec Mass Spectrometry (MS/MS) Purification->Mass_Spec Purity_Check Analytical HPLC Purification->Purity_Check Binding_Assay Receptor Binding Assays (NTS1, NTS2, Novel Targets) Mass_Spec->Binding_Assay Functional_Assay Functional Assays (e.g., Cell Proliferation, Cytokine Release) Binding_Assay->Functional_Assay In_Vivo In Vivo Studies (e.g., Administration to animal models) Functional_Assay->In_Vivo

References

Decoding Neurotensin (1-8): A Technical Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the receptor binding affinity of Neurotensin fragments, with a primary focus on the biologically active C-terminal sequences. While the N-terminal fragment Neurotensin (1-8) is largely inactive, the C-terminal fragment, particularly Neurotensin (8-13), is crucial for high-affinity binding to neurotensin receptors (NTS1 and NTS2) and subsequent signal transduction. This guide will provide a comprehensive overview of the binding characteristics, detailed experimental protocols for affinity determination, and visual representations of the underlying molecular processes.

Quantitative Analysis of Neurotensin Fragment Binding Affinity

The binding affinity of neurotensin and its fragments to the NTS1 and NTS2 receptors is a critical parameter in understanding their physiological roles and in the development of novel therapeutics. The following tables summarize the binding affinities (Ki and IC50 values) from various studies. It is important to note that the C-terminal hexapeptide NT(8-13) represents the pharmacologically active fragment responsible for high-affinity binding and receptor activation[1][2]. In contrast, N-terminal fragments like neurotensin (1-8) are reported to be inactive[3].

LigandReceptorRadioligandCell Line/TissueKi (nM)IC50 (nM)Reference
Neurotensin (1-13)NTS1[3H]NeurotensinRat brain membranes-~2.85[3]
Neurotensin (8-13)NTS1[3H]NeurotensinRat brain membranes-~2.85[3]
Neurotensin (1-8)NTS1[3H]NeurotensinRat brain membranesInactive-
Neurotensin (8-13)hNTS1[3H]UR-MK300HT-29 cells1.2 - 21-
NT(8-13) analogshNTS1 & hNTS2Radioligand-Low nanomolar-
NT(8-13)NTS1--Subnanomolar-

Table 1: Binding Affinity of Neurotensin Fragments. This table highlights the high affinity of the C-terminal fragment NT(8-13) for the NTS1 receptor, while the N-terminal fragment NT(1-8) shows no significant binding.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of binding affinity is commonly achieved through radioligand competition binding assays. This method measures the ability of an unlabeled ligand (the "competitor," e.g., Neurotensin (8-13)) to displace a radiolabeled ligand from the receptor.

Materials and Reagents:
  • Cell Membranes or Intact Cells: Expressing the neurotensin receptor of interest (e.g., HT-29 cells for endogenous hNTS1).

  • Radioligand: A tritiated or iodinated high-affinity neurotensin receptor ligand (e.g., [3H]Neurotensin or [3H]UR-MK300).

  • Unlabeled Ligand: The compound to be tested (e.g., Neurotensin (8-13) and its analogs).

  • Binding Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and other additives to maintain receptor integrity and minimize non-specific binding.

  • Washing Buffer: Ice-cold buffer to terminate the binding reaction and remove unbound radioligand.

  • Scintillation Cocktail: For quantifying the radioactivity.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Filtration Apparatus: A vacuum manifold for rapid filtration.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Step-by-Step Methodology:
  • Membrane/Cell Preparation:

    • Homogenize tissues or harvest cultured cells expressing the target receptor.

    • Prepare a membrane fraction by centrifugation or use intact cells in suspension.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a series of tubes, add a constant amount of the membrane preparation or intact cells.

    • Add increasing concentrations of the unlabeled competitor ligand.

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known potent unlabeled ligand).

    • Initiate the binding reaction by adding a fixed, low concentration of the radioligand to all tubes. This concentration is typically at or below the Kd of the radioligand for the receptor to ensure sensitive competition.

  • Incubation:

    • Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold washing buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Processes

Competitive Binding Assay Workflow

The following diagram illustrates the workflow of a typical competitive binding assay used to determine the binding affinity of Neurotensin fragments.

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., Cell Membranes) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor->Incubation Radioligand Radioligand (e.g., [3H]NT) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., NT(8-13)) Competitor->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 & Ki Determination) Scintillation->Analysis NT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NT Neurotensin (8-13) NTS1 NTS1 Receptor NT->NTS1 Binding Gq Gq Protein NTS1->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

References

"exploratory studies on Neurotensin (1-8) pharmacology"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacology of Neurotensin (1-8)

Introduction: Defining Neurotensin and Its Fragments

Neurotensin (NT) is a 13-amino acid neuropeptide that functions as a neurotransmitter in the brain and a hormone in the gastrointestinal tract.[1] It is implicated in a wide array of physiological processes, including pain perception, thermoregulation, and the modulation of dopamine systems.[1][2] The full-length peptide, NT(1-13), is processed into various fragments, most notably the N-terminal fragment, Neurotensin (1-8) [NT(1-8)], and the C-terminal fragment, Neurotensin (8-13) [NT(8-13)].

Crucially, extensive pharmacological research has demonstrated that the biological activity of neurotensin resides almost exclusively in its C-terminal portion, NT(8-13).[3][4] This fragment contains the primary epitope for high-affinity binding to neurotensin receptors and subsequent activation. In contrast, the N-terminal fragment, NT(1-8), is consistently reported to be devoid of significant pharmacological activity at neurotensin receptors. This guide provides a technical overview of the exploratory studies that have established the inactive nature of NT(1-8), detailing the standard experimental protocols used to assess its pharmacology.

Metabolism of Neurotensin

Full-length neurotensin is subject to enzymatic degradation in the brain and peripheral tissues. This metabolic process results in the formation of various peptide fragments, including NT(1-8), NT(1-10), and the active NT(8-13). The generation of NT(1-8) is a key step in the inactivation pathway of the parent peptide.

cluster_0 Neurotensin (1-13) Precursor cluster_1 Metabolic Processing cluster_2 Resulting Fragments NT_full pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu Metabolism Metalloendopeptidases & Other Peptidases NT_full->Metabolism NT1_8 NT(1-8) (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg) Metabolism->NT1_8 NT8_13 NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu) Metabolism->NT8_13 Status1 Biologically Inactive NT1_8->Status1 Status2 Biologically Active NT8_13->Status2

Caption: Metabolic processing of full-length Neurotensin (1-13).

Pharmacological Profile of Neurotensin (1-8): A Summary of Inactivity

Exploratory studies designed to characterize the pharmacology of NT fragments have consistently shown NT(1-8) to be inactive.

  • Receptor Binding: NT(1-8) does not exhibit significant binding affinity for the high-affinity neurotensin receptor (NTS1) or the low-affinity neurotensin receptor (NTS2). These receptors mediate the majority of neurotensin's physiological effects.

  • Functional Activity: In functional assays, NT(1-8) fails to elicit the cellular responses characteristic of neurotensin receptor activation. In vivo electrophysiological recordings have shown that direct application of NT(1-8) to neurons does not alter their firing rate, whereas the parent peptide and NT(8-13) produce significant excitatory effects. Similarly, it does not stimulate second messenger cascades, such as intracellular calcium mobilization, which are hallmarks of NTS1 activation.

Due to this established lack of activity, quantitative data tables for binding affinities (Ki, IC50) and functional potencies (EC50) for Neurotensin (1-8) are not available in the scientific literature.

Experimental Protocols for Pharmacological Assessment

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for a receptor. A competitive binding protocol is used to assess whether an unlabeled compound (the "competitor," e.g., NT(1-8)) can displace a radiolabeled ligand with known high affinity from the receptor.

Experimental Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the target neurotensin receptor (e.g., NTS1). Tissues are homogenized in a cold lysis buffer, followed by centrifugation to pellet the membranes, which are then washed and resuspended.

  • Assay Incubation: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled neurotensin ligand (e.g., [3H]NT or [125I]NT) and varying concentrations of the unlabeled competitor ligand (NT(1-8)).

  • Separation: After incubation to allow binding to reach equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.

  • Quantification: The filters are washed with ice-cold buffer to remove any remaining unbound ligand. Scintillation fluid is added to the filters, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: The amount of radioactivity detected is plotted against the concentration of the competitor ligand. A decrease in radioactivity indicates displacement of the radioligand. The data is used to calculate the IC50 (the concentration of competitor that displaces 50% of the radioligand), from which the binding affinity (Ki) can be derived. For NT(1-8), no significant displacement is observed.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Analysis P1 Prepare NTS1-expressing cell membranes I1 Add membranes to wells P1->I1 I2 Add radiolabeled NT* I1->I2 I3 Add increasing [NT(1-8)] I2->I3 I4 Incubate to equilibrium I3->I4 S1 Vacuum filter to trap membranes + bound NT I4->S1 S2 Wash to remove free NT S1->S2 S3 Measure radioactivity on filter S2->S3 A1 Plot radioactivity vs [NT(1-8)] S3->A1 A2 Determine IC50 and Ki A1->A2

Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) that signal through the Gq protein pathway, such as NTS1. Activation of Gq leads to the release of calcium (Ca2+) from intracellular stores into the cytoplasm. This change in intracellular Ca2+ concentration is detected using a calcium-sensitive fluorescent dye.

Experimental Protocol:

  • Cell Culture and Dye Loading: Cells expressing the NTS1 receptor are cultured in a multi-well plate. Prior to the assay, the cells are loaded with a cell-permeable, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Inside the cell, the dye is de-esterified to its active, calcium-sensitive form.

  • Baseline Measurement: The plate is placed in a specialized fluorescence plate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader). A baseline fluorescence reading is taken from each well.

  • Compound Addition: The instrument's integrated pipettor adds a solution of the test compound (NT(1-8)) to the wells. A known NTS1 agonist (e.g., NT or NT(8-13)) is used as a positive control.

  • Fluorescence Monitoring: The fluorescence intensity in each well is monitored in real-time immediately following compound addition. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis: The change in fluorescence intensity over time is plotted. The peak fluorescence response is measured and plotted against compound concentration to generate a dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response). For NT(1-8), no increase in fluorescence is detected.

P1 Culture NTS1-expressing cells in a microplate P2 Load cells with a Ca2+ sensitive fluorescent dye P1->P2 M1 Measure baseline fluorescence P2->M1 M2 Inject test compound (NT(1-8)) or positive control (NT) M1->M2 M3 Monitor fluorescence in real-time M2->M3 A1 Plot fluorescence intensity vs. time M3->A1 A2 Calculate EC50 from dose-response curve A1->A2

Caption: Workflow for a calcium mobilization functional assay.
In Vivo Electrophysiology

This technique assesses the effect of a compound on the electrical activity of neurons directly within the brain of an anesthetized animal. It provides a measure of the compound's ultimate physiological effect on neuronal function.

Experimental Protocol:

  • Animal Preparation: A rat is anesthetized, and its head is secured in a stereotaxic frame. A small craniotomy is performed to expose the brain region of interest known to contain NT-sensitive neurons, such as the ventral tegmental area (VTA).

  • Electrode Placement: A recording microelectrode is slowly lowered into the target brain region to isolate the electrical activity (action potentials or "spikes") of a single neuron.

  • Drug Administration: A micropipette containing the test compound (NT(1-8)) is positioned near the recording electrode. The compound is applied directly onto the neuron using micro-pressure ejection.

  • Recording and Analysis: The neuron's firing rate (spikes per second) is recorded before, during, and after the application of the compound. An increase or decrease in firing rate indicates an excitatory or inhibitory effect, respectively. Studies using this method show that while NT and NT(8-13) cause a robust increase in the firing rate of VTA neurons, NT(1-8) has no effect.

cluster_0 Input cluster_1 System cluster_2 Output Input Apply NT(1-8) or NT(8-13) to neuron via microinjection System NT-sensitive neuron in vivo Input->System Result1 No change in neuronal firing rate System->Result1 with NT(1-8) Result2 Increased neuronal firing rate (Excitation) System->Result2 with NT(8-13)

Caption: Logical workflow for in vivo electrophysiology testing.

Conclusion

The comprehensive body of pharmacological evidence demonstrates that Neurotensin (1-8) is a biologically inactive N-terminal fragment of the parent neurotensin peptide. Exploratory studies using radioligand binding assays, functional second messenger assays, and in vivo electrophysiology have consistently failed to show any significant interaction with or activation of neurotensin receptors. Consequently, the focus of research and drug development related to the neurotensin system remains firmly on the full-length peptide and its active C-terminal fragment, NT(8-13), which are responsible for mediating the diverse physiological effects of neurotensin.

References

Structural Analysis of the Neurotensin (1-8) Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of the Neurotensin (1-8) (NT(1-8)) peptide. NT(1-8) is the N-terminal fragment of the 13-amino acid neuropeptide Neurotensin (

Structural Characteristics of Neurotensin (1-8)

The primary sequence of Neurotensin (1-8) is

Nuclear Magnetic Resonance (NMR) Spectroscopy Findings

NMR spectroscopy is a powerful technique for determining the structure of biomolecules in solution. Studies on neurotensin and its fragments have utilized proton (¹H) NMR to assign the resonances of the individual amino acids. These assignments are fundamental to deducing the peptide's conformation. For NT(1-8), the analysis of chemical shifts, coupling constants, and the absence of long-range Nuclear Overhauser Effects (NOEs) are consistent with a disordered, random coil conformation.

Table 1: Summary of Expected NMR Observables for a Random Coil Peptide like NT(1-8)

NMR ParameterExpected Observation for a Random Coil PeptideImplication for NT(1-8) Structure
¹H Chemical Shift Dispersion Narrow dispersion of amide proton resonances (typically between 7.8 and 8.5 ppm).Indicates that the amino acid residues experience a similar, solvent-exposed chemical environment, which is characteristic of an unstructured peptide.
³J(HN,Hα) Coupling Constants Values typically average around 6-7 Hz.These values are indicative of rapid averaging over a wide range of dihedral angles, which is a hallmark of a flexible peptide backbone.
Nuclear Overhauser Effects (NOEs) Absence of strong, long-range NOEs between non-adjacent residues.The lack of proximity between distant protons confirms the absence of a stable, folded structure.
Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a technique used to assess the secondary structure of peptides and proteins. The CD spectrum of a random coil peptide is characterized by a strong negative band near 200 nm. While specific quantitative deconvolution of the CD spectrum for NT(1-8) is not extensively reported, the qualitative features are consistent with a predominantly disordered structure.

Table 2: Expected Circular Dichroism Spectral Features for NT(1-8)

Secondary StructureCharacteristic Wavelengths (nm)Expected Contribution in NT(1-8)
α-helix Negative bands at ~222 and ~208 nm, positive band at ~193 nm.Minimal
β-sheet Negative band at ~218 nm, positive band at ~195 nm.Minimal
Random Coil Strong negative band near 200 nm.Dominant

Experimental Protocols

Peptide Sample Preparation for Structural Analysis
  • Synthesis and Purification: NT(1-8) peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage from the resin and deprotection, the crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Sample Characterization: The purified peptide's identity is confirmed by mass spectrometry to verify the correct molecular weight.

  • Buffer Preparation: For structural studies, the lyophilized peptide is dissolved in an appropriate buffer. For NMR, this is typically a buffered solution in H₂O/D₂O (90%/10%) at a pH that minimizes exchange of amide protons with the solvent (around pH 4-5). For CD spectroscopy, a low-salt buffer, such as phosphate buffer, is used to avoid interference with the measurement.

NMR Spectroscopy Protocol for a Random Coil Peptide
  • Sample Preparation: Dissolve the purified NT(1-8) peptide in 90% H₂O/10% D₂O containing a suitable buffer (e.g., 20 mM sodium phosphate, pH 5.0) to a final concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample quality and concentration.

    • Acquire two-dimensional (2D) NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues. A mixing time of 60-80 ms is typically used.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons. A mixing time of 200-400 ms is appropriate for detecting any potential transient or weak interactions.

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances sequentially using the TOCSY and NOESY spectra.

    • Analyze the chemical shifts and ³J(HN,Hα) coupling constants to assess the peptide's conformational preferences. The lack of significant deviation from random coil values confirms a disordered structure.

Mass Spectrometry Protocol for Peptide Analysis
  • Sample Preparation: Dissolve the purified NT(1-8) peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote ionization.

  • Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the intact peptide and confirm its purity.

    • Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) of NT(1-8) for fragmentation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is commonly used to induce fragmentation along the peptide backbone.

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the b- and y-ion series.

    • The fragmentation pattern provides sequence confirmation and can reveal information about post-translational modifications, although none are expected for synthetic NT(1-8).

Signaling Pathways of Neurotensin

Although NT(1-8) itself is generally considered to be a degradation product with significantly lower affinity for neurotensin receptors compared to the full-length peptide or the C-terminal fragment NT(8-13), the signaling pathways initiated by neurotensin are critical to understanding its overall biological context. Neurotensin exerts its effects primarily through the high-affinity neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR).

G Protein-Dependent Signaling

Upon binding of neurotensin to NTSR1, the receptor undergoes a conformational change that facilitates the activation of heterotrimeric G proteins. NTSR1 is known to couple to multiple G protein subtypes, leading to the activation of diverse downstream signaling cascades.

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTSR1 NTSR1 Neurotensin->NTSR1 Binding Gq Gαq NTSR1->Gq Activates Gs Gαs NTSR1->Gs Activates Gio Gαi/o NTSR1->Gio Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates Gio->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB PKA PKA cAMP->PKA Activates

Figure 1: Neurotensin Receptor 1 G Protein-Dependent Signaling Pathways.
β-Arrestin-Dependent Signaling

Following agonist binding and G protein activation, NTSR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which sterically hinder further G protein coupling, leading to desensitization. β-arrestins also act as scaffolds for other signaling proteins, initiating a second wave of G protein-independent signaling and mediating receptor internalization.

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NTSR1_active Active NTSR1 GRK GRK NTSR1_active->GRK Recruits NTSR1_phos Phosphorylated NTSR1 GRK->NTSR1_phos Phosphorylates BetaArrestin β-Arrestin NTSR1_phos->BetaArrestin Recruits Desensitization Desensitization (G protein uncoupling) BetaArrestin->Desensitization Internalization Internalization (Clathrin-mediated) BetaArrestin->Internalization MAPK_scaffold MAPK Signaling (Scaffolding) BetaArrestin->MAPK_scaffold

Figure 2: Neurotensin Receptor 1 β-Arrestin-Dependent Signaling and Regulation.

Experimental Workflow Overview

The structural analysis of a peptide like NT(1-8) follows a logical workflow, from initial production to detailed biophysical characterization.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Peptide_Synthesis->Purification Mass_Spec Mass Spectrometry (Identity & Purity) Purification->Mass_Spec Structural_Analysis Structural Analysis Mass_Spec->Structural_Analysis Biological_Assay Biological Activity Assays Mass_Spec->Biological_Assay NMR NMR Spectroscopy (Conformation) Structural_Analysis->NMR CD Circular Dichroism (Secondary Structure) Structural_Analysis->CD Data_Interpretation Data Interpretation & Model Building NMR->Data_Interpretation CD->Data_Interpretation Biological_Assay->Data_Interpretation

Figure 3: General Experimental Workflow for the Structural Analysis of a Peptide.

Conclusion

The structural analysis of Neurotensin (1-8) reveals it to be a highly flexible and disordered peptide in aqueous solution. This lack of a defined structure is a key biophysical characteristic that likely influences its biological activity and degradation profile. The experimental protocols outlined in this guide provide a robust framework for the characterization of NT(1-8) and similar peptides. Furthermore, a thorough understanding of the complex signaling pathways initiated by the parent peptide, neurotensin, is essential for contextualizing the potential roles of its fragments and for the development of novel modulators of the neurotensinergic system.

Methodological & Application

Application Notes and Protocols: Utilizing Neurotensin (1-8) as a Negative Control in Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of biological effects in the central nervous system and periphery by interacting with its receptors, primarily the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2). The biological activity of neurotensin is predominantly mediated by its C-terminal fragment, Neurotensin (8-13) (NT(8-13)). This hexapeptide has been shown to bind with high affinity to neurotensin receptors and elicit downstream signaling. In contrast, the N-terminal fragment, Neurotensin (1-8) (NT(1-8)), demonstrates negligible affinity for NTS1 and NTS2 receptors. This significant difference in binding affinity makes NT(1-8) an ideal negative control for in vitro binding assays, ensuring the observed binding of a test compound is specific to the neurotensin receptor and not due to non-specific interactions.

Rationale for Using Neurotensin (1-8) as a Negative Control

In receptor binding assays, it is crucial to differentiate between specific binding to the receptor of interest and non-specific binding to other components of the assay system (e.g., cell membranes, filter plates). A suitable negative control should possess similar physicochemical properties to the active ligand but lack specific affinity for the target receptor.

Key characteristics of Neurotensin (1-8) as a negative control:

  • Negligible Receptor Affinity: Studies have consistently shown that the C-terminal portion of neurotensin is essential for high-affinity binding to NTS1 and NTS2 receptors. Truncation of the C-terminal residues, as in NT(1-8), results in a dramatic loss of binding affinity. While direct binding data for NT(1-8) is scarce, the removal of key C-terminal amino acids is known to abolish high-affinity binding.

  • Structural Similarity: As a fragment of the endogenous ligand, NT(1-8) shares a similar peptide backbone, reducing the likelihood of introducing artifacts that might arise from using a completely unrelated molecule as a negative control.

  • Biological Inactivity at NTS1/NTS2: The lack of significant binding to NTS1 and NTS2 receptors translates to a lack of receptor activation and downstream signaling through these pathways. It is important to note, however, that some studies have suggested potential biological activity of N-terminal fragments of neurotensin in specific contexts, independent of NTS1 and NTS2 binding. Therefore, its suitability as a negative control is context-dependent and primarily applies to assays specifically investigating NTS1 and NTS2 receptor interactions.

Alternatively, a scrambled peptide with the same amino acid composition as NT(8-13) but a randomized sequence can also serve as an excellent negative control to demonstrate sequence-specific binding.[1][2][3]

Data Presentation

The following table summarizes the binding affinities of full-length neurotensin, its active fragment NT(8-13), and the rationale for the expected negligible affinity of NT(1-8) at human NTS1 and NTS2 receptors.

LigandReceptorBinding Affinity (Ki)Reference
Neurotensin (1-13)hNTS10.2 nM (Kd)[4]
hNTS24 nM (Kd)[4]
Neurotensin (8-13)hNTS10.33 nM - 0.68 nM
hNTS21.8 nM
Neurotensin (1-8)hNTS1> 10,000 nM (estimated)
hNTS2> 10,000 nM (estimated)

Note: The binding affinity for Neurotensin (1-8) is estimated based on structure-activity relationship studies demonstrating that the C-terminal hexapeptide is the pharmacologically active fragment and removal of C-terminal residues leads to a dramatic loss of affinity. A study showed that a tetrapeptide lacking residues at positions 8 and 9 of NT(8-13) had a Ki of >50,000 nM for both hNTS1 and hNTS2.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for NTS1 Receptor

This protocol describes a competitive binding assay using membranes from cells expressing the human NTS1 receptor, [³H]-Neurotensin as the radioligand, and Neurotensin (1-8) to define non-specific binding.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human NTS1 receptor.

  • Radioligand: [³H]-Neurotensin (specific activity ~80-120 Ci/mmol).

  • Competitors:

    • Unlabeled Neurotensin (1-13) or Neurotensin (8-13) (for generating competition curves).

    • Test compounds.

  • Negative Control: Neurotensin (1-8).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.

  • 96-well Filter Plates: Glass fiber filters pre-treated with 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the NTS1-expressing cell membranes on ice. Homogenize gently and dilute to the desired concentration (typically 10-50 µg protein per well) in ice-cold Assay Buffer.

  • Assay Plate Setup:

    • Total Binding: Add 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled Neurotensin (1-13) or Neurotensin (8-13) (e.g., 1 µM final concentration).

    • Negative Control Well: Add 50 µL of a high concentration of Neurotensin (1-8) (e.g., 10 µM final concentration).

    • Competition Wells: Add 50 µL of varying concentrations of unlabeled competitor (test compound or standard).

  • Add Radioligand: Add 50 µL of [³H]-Neurotensin (at a final concentration close to its Kd, e.g., 0.5-1.0 nM) to all wells.

  • Add Membranes: Add 100 µL of the diluted membrane suspension to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Drying: Dry the filter plate completely.

  • Scintillation Counting: Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • The counts in the "Negative Control Well" containing Neurotensin (1-8) should be similar to the "Non-specific Binding" wells, confirming the lack of specific binding of NT(1-8).

    • Plot the percentage of specific binding against the log concentration of the competitor and fit the data using a non-linear regression model to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Neurotensin Signaling Pathway

G cluster_membrane Cell Membrane cluster_gprotein G-Protein Coupling cluster_effector Downstream Effectors cluster_second_messenger Second Messengers cluster_cellular_response Cellular Response NTS1 NTS1 Receptor Gq Gαq NTS1->Gq Activates Gi_o Gαi/o NTS1->Gi_o Activates NT Neurotensin (1-13) or Neurotensin (8-13) NT->NTS1 Binds PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase Gi_o->AC Inhibits ERK ERK1/2 Activation Gi_o->ERK via Src IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Ca_PKC->ERK

Experimental Workflow for Competitive Binding Assay

workflow start Start prepare Prepare Reagents: - NTS1 Membranes - [³H]-NT (Radioligand) - Competitors & Controls start->prepare plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding (NSB) - Negative Control (NT 1-8) - Test Compound Wells prepare->plate_setup add_reagents Add Reagents to Wells: 1. Competitors/Controls 2. [³H]-NT 3. NTS1 Membranes plate_setup->add_reagents incubate Incubate to Reach Equilibrium (e.g., 60-90 min at RT) add_reagents->incubate filter_wash Filter and Wash to Separate Bound from Free Ligand incubate->filter_wash count Add Scintillation Cocktail and Count Radioactivity filter_wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC₅₀ and Ki count->analyze end End analyze->end

Logical Relationship of Controls in Binding Assays

controls cluster_ligands Ligands cluster_receptor Receptor cluster_binding Binding Outcome NT_active Neurotensin (1-13) or NT (8-13) NTS1 NTS1 Receptor NT_active->NTS1 High Affinity NT_inactive Neurotensin (1-8) NT_inactive->NTS1 Negligible Affinity specific_binding Specific Binding NTS1->specific_binding Results in no_binding No Specific Binding NTS1->no_binding Results in

References

Application of Neurotensin (1-8) in Neurotensin Receptor Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery. Its biological actions are primarily mediated by two G protein-coupled receptors (GPCRs), the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2). The C-terminal fragment of neurotensin, encompassing amino acids 8-13 (Arg-Arg-Pro-Tyr-Ile-Leu), is recognized as the minimal sequence required for high-affinity binding and full agonist activity at these receptors. While the specific fragment Neurotensin (1-8) is less commonly studied, the fragment Neurotensin (8-13) is widely utilized as a surrogate for the full-length peptide in receptor binding and functional assays due to its equipotent biological activity. These application notes provide a comprehensive overview of the use of Neurotensin (8-13) in characterizing neurotensin receptor function, complete with detailed experimental protocols and quantitative data.

Data Presentation: Pharmacological Profile of Neurotensin (8-13)

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Neurotensin (8-13) for human neurotensin receptors. This data is crucial for designing and interpreting experiments aimed at understanding neurotensin receptor pharmacology.

Table 1: Binding Affinity of Neurotensin (8-13) at Human Neurotensin Receptors

LigandReceptorK_i_ (nM)Cell LineRadioligandReference
Neurotensin (8-13)hNTS10.33HEK293T[³H]Neurotensin (8-13)[]
Neurotensin (8-13)hNTS20.95HEK293T[³H]Neurotensin (8-13)[]
Neurotensin (8-13)hNTS16.5HEK293T[³H]Neurotensin (8-13)[2]
Neurotensin (8-13)hNTS14.2HEK293T[³H]Neurotensin (8-13)[3]

Table 2: Functional Potency of Neurotensin (8-13) at Human Neurotensin Receptor 1

LigandAssay TypeEC_50_ (nM)Cell LineResponse MeasuredReference
Neurotensin (8-13)Calcium Mobilization0.82HEK293TIntracellular Ca²⁺ increase[2]
Neurotensin (8-13)Action Potential Frequency5Frog Pituitary MelanotropesIncreased action potential frequency
Neurotensin (8-13)Not Specified0.88Not SpecifiedNot Specified

Signaling Pathways of the Neurotensin 1 Receptor (NTS1)

Activation of the NTS1 receptor by neurotensin or its active fragment, NT(8-13), initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Additionally, NTS1 can couple to other G proteins, such as Gαi/o and Gα13, and can also signal through β-arrestin pathways, leading to the activation of the ERK1/2 signaling cascade.

NTS1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NT(8-13) NT(8-13) NTS1 NTS1 Receptor NT(8-13)->NTS1 Gq Gαq/11 NTS1->Gq Gi Gαi/o NTS1->Gi G13 Gα13 NTS1->G13 BetaArrestin β-Arrestin NTS1->BetaArrestin PLC PLC Gq->PLC activates IP3 IP₃ PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC PKC DAG->PKC activates ERK ERK1/2 Activation PKC->ERK activates BetaArrestin->ERK leads to

Caption: NTS1 Receptor Signaling Pathways. Max Width: 760px.

Experimental Protocols

Detailed methodologies for key experiments utilizing Neurotensin (8-13) are provided below.

Receptor Binding Assay (Competition)

This protocol describes a competitive radioligand binding assay to determine the binding affinity of unlabeled ligands, such as Neurotensin (8-13), for the NTS1 receptor.

Binding_Assay_Workflow prep Prepare Cell Membranes (e.g., from HEK293 cells expressing NTS1) incubation Incubate Membranes with: - [³H]NT(8-13) (Radioligand) - Unlabeled NT(8-13) (Competitor) - Test Compound prep->incubation filtration Separate Bound and Free Radioligand (Rapid filtration through glass fiber filters) incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (Calculate IC₅₀ and K_i_ values) quantification->analysis

Caption: Workflow for a Competition Binding Assay. Max Width: 760px.

Materials:

  • HEK293T cells stably expressing the human NTS1 receptor.

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA and protease inhibitors).

  • Radioligand: [³H]Neurotensin (8-13).

  • Unlabeled Neurotensin (8-13) (for determining non-specific binding and as a reference compound).

  • Test compounds.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293T-hNTS1 cells to confluency.

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Increasing concentrations of the unlabeled test compound or Neurotensin (8-13).

      • A fixed concentration of [³H]Neurotensin (8-13) (typically at a concentration close to its K_d_).

      • For determining non-specific binding, add a high concentration of unlabeled Neurotensin (8-13) (e.g., 1 µM).

      • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC_50_ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Determine the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following the activation of NTS1 receptors, which primarily couple to the Gαq pathway.

Calcium_Assay_Workflow cell_prep Plate Cells (e.g., CHO-K1 or HEK293 expressing NTS1) dye_loading Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM or Fura-2 AM) cell_prep->dye_loading agonist_addition Add NT(8-13) or Test Compound dye_loading->agonist_addition measurement Measure Fluorescence Changes (Using a fluorescence plate reader) agonist_addition->measurement analysis Data Analysis (Generate dose-response curves and calculate EC₅₀) measurement->analysis

Caption: Workflow for a Calcium Mobilization Assay. Max Width: 760px.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human NTS1 receptor.

  • Cell culture medium.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Probenecid (to prevent dye leakage).

  • Neurotensin (8-13) or other test agonists.

  • Black-walled, clear-bottom 96-well or 384-well plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating:

    • Seed the NTS1-expressing cells into the microplates at an appropriate density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Agonist Addition and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject varying concentrations of Neurotensin (8-13) or the test agonist into the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each agonist concentration.

    • Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC_50_ value, which is the concentration of the agonist that produces 50% of the maximal response.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.

GTPgS_Assay_Workflow prep Prepare Cell Membranes (from cells expressing NTS1 and G proteins) incubation Incubate Membranes with: - GDP - NT(8-13) or Test Agonist - [³⁵S]GTPγS prep->incubation filtration Separate Bound and Free [³⁵S]GTPγS (Rapid filtration) incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (Generate dose-response curves and calculate EC₅₀) quantification->analysis

Caption: Workflow for a GTPγS Binding Assay. Max Width: 760px.

Materials:

  • Cell membranes from cells expressing the NTS1 receptor and the G protein of interest.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

  • Guanosine diphosphate (GDP).

  • [³⁵S]GTPγS.

  • Unlabeled GTPγS (for non-specific binding determination).

  • Neurotensin (8-13) or other test agonists.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Prepare cell membranes as described in the receptor binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, add the following components:

      • Assay buffer.

      • GDP (typically 10-100 µM final concentration).

      • Increasing concentrations of Neurotensin (8-13) or the test agonist.

      • Cell membranes.

      • Pre-incubate for 15-30 minutes at 30°C.

  • Initiation of Reaction:

    • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

    • For non-specific binding, add unlabeled GTPγS (10 µM) before the radioligand.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Quantification and Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Generate a dose-response curve by plotting the stimulated [³⁵S]GTPγS binding against the agonist concentration and calculate the EC_50_ and E_max_ values.

Conclusion

Neurotensin (8-13) is an indispensable tool for the investigation of neurotensin receptor pharmacology and function. The data and protocols presented here provide a solid foundation for researchers to design and execute robust experiments to further elucidate the role of the neurotensinergic system in health and disease, and to facilitate the discovery of novel therapeutic agents targeting neurotensin receptors.

References

Application Note: Solid-Phase Synthesis of Neurotensin (1-8)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Neurotensin (NT) is a 13-amino acid neuropeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu. The N-terminal fragment, Neurotensin (1-8) (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg), is a significant component for studying the structure-activity relationship of the full peptide. Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy is the standard method for obtaining high-purity synthetic peptides for research and drug development. This protocol outlines the manual synthesis of Neurotensin (1-8) on a 2-chlorotrityl chloride resin, followed by cleavage, deprotection, and purification.

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents and materials required for the synthesis, cleavage, and purification of Neurotensin (1-8).

Category Item Purpose
Solid Support (Resin) 2-Chlorotrityl chloride (2-CTC) resin, 100-200 meshInsoluble support for peptide elongation
Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether (cold), Acetonitrile (ACN, HPLC grade), Deionized Water (HPLC grade)Resin swelling, washing, and HPLC
Amino Acid Derivatives Fmoc-Arg(Pbf)-OH[1][2], Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH[3], Fmoc-Asn(Trt)-OH[4], Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-pGlu-OHBuilding blocks for peptide synthesis
Coupling Reagents O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), N,N-Diisopropylethylamine (DIPEA)Activation of amino acid carboxyl groups
Deprotection Reagent 20% (v/v) Piperidine in DMFRemoval of N-terminal Fmoc group
Cleavage & Deprotection Reagent K : Trifluoroacetic acid (TFA), Phenol, Thioanisole, Deionized Water, 1,2-Ethanedithiol (EDT)Cleavage from resin and side-chain deprotection
Purification Reagents 0.1% (v/v) TFA in Deionized Water (Mobile Phase A), 0.1% (v/v) TFA in Acetonitrile (Mobile Phase B)RP-HPLC mobile phases
Synthesis Workflow Diagram

The diagram below illustrates the complete workflow for the solid-phase synthesis of Neurotensin (1-8).

SPPS_Workflow cluster_prep 1. Resin Preparation cluster_synthesis 2. Peptide Elongation Cycle (7 Iterations) cluster_final 3. Cleavage & Purification Resin_Swell Swell 2-CTC Resin in DCM First_AA_Load Load Fmoc-Arg(Pbf)-OH Resin_Swell->First_AA_Load DIPEA, DCM Capping Cap Unreacted Sites with MeOH/DIPEA First_AA_Load->Capping Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Capping->Fmoc_Deprotection Start Synthesis Cycle Wash_DMF Wash with DMF Fmoc_Deprotection->Wash_DMF AA_Coupling Amino Acid Coupling (HBTU/DIPEA in DMF) Wash_DMF->AA_Coupling Wash_DMF2 Wash with DMF AA_Coupling->Wash_DMF2 Wash_DMF2->Fmoc_Deprotection Next Amino Acid Final_Wash Final Wash (DMF, DCM) & Dry Wash_DMF2->Final_Wash After Final Coupling Cleavage Cleavage with Reagent K Final_Wash->Cleavage Precipitation Precipitate with Cold Diethyl Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze by LC-MS & Lyophilize Purification->Analysis

Caption: Workflow for the solid-phase synthesis of Neurotensin (1-8).

Detailed Synthesis Protocol

The synthesis is based on a 0.1 mmol scale.

Step 1: Resin Preparation and First Amino Acid Loading

  • Place 2-chlorotrityl chloride resin (e.g., 150 mg, ~0.1 mmol assuming 0.67 mmol/g loading) in a fritted reaction vessel.

  • Swell the resin in DCM (3 mL) for 30 minutes. Drain the DCM.

  • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.2 mmol, 2 eq.) and DIPEA (0.4 mmol, 4 eq.) in 2 mL of DCM.

  • Add the amino acid solution to the swollen resin and agitate for 2 hours at room temperature.

  • To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 2 mL) and agitate for 15 minutes.

  • Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Step 2: Iterative Peptide Elongation This cycle is repeated for each subsequent amino acid in the sequence: Pro, Lys(Boc), Asn(Trt), Glu(OtBu), Tyr(tBu), Leu, and finally pGlu.

  • Fmoc Deprotection: Add 20% piperidine in DMF (3 mL) to the resin and agitate for 3 minutes. Drain. Add a fresh 3 mL of 20% piperidine in DMF and agitate for 7 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 3 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (0.3 mmol, 3 eq.) with HBTU (0.3 mmol, 3 eq.) and DIPEA (0.6 mmol, 6 eq.) in DMF (2 mL) for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 45-60 minutes at room temperature.

    • To monitor coupling completion, a Kaiser test can be performed on a small sample of beads.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 3 mL).

  • Repeat the deprotection and coupling cycle for all amino acids in the sequence.

Step 3: Cleavage and Deprotection

  • After the final coupling, wash the peptidyl-resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin thoroughly under a high vacuum for at least 2 hours.

  • Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v/v/v/v). Caution: Prepare in a fume hood.

  • Add the freshly prepared Reagent K (3 mL) to the dry resin and agitate at room temperature for 2-3 hours.

  • Filter the cleavage mixture into a clean collection tube. Rinse the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing 30 mL of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold diethyl ether.

  • Dry the crude peptide pellet under vacuum.

Step 4: Purification and Analysis

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water).

  • Purify the peptide using preparative reversed-phase HPLC (RP-HPLC) with a C18 column.

  • Apply a linear gradient of Mobile Phase B (0.1% TFA in ACN) against Mobile Phase A. A typical gradient might be 5-65% B over 60 minutes.

  • Monitor the elution at 214 nm and 280 nm and collect fractions corresponding to the main peak.

  • Analyze the collected fractions for purity by analytical RP-HPLC and confirm the molecular weight by mass spectrometry (e.g., LC-MS or MALDI-TOF).

  • Pool the pure fractions (>95% purity) and lyophilize to obtain the final peptide as a white, fluffy powder.

Quantitative Data Summary

The following tables provide typical quantitative parameters for the synthesis and expected results.

Table 1: Reagent Stoichiometry and Reaction Times

Step Reagent Equivalents (relative to resin loading) Typical Time
First AA Loading Fmoc-Arg(Pbf)-OH / DIPEA2 / 42 hours
Fmoc Deprotection 20% Piperidine in DMF-3 + 7 minutes
Amino Acid Coupling Fmoc-AA / HBTU / DIPEA3 / 3 / 645-60 minutes
Final Cleavage Reagent K-2-3 hours

Table 2: Expected Yield and Purity

Parameter Expected Outcome Notes
Crude Peptide Purity 50-80%Highly sequence-dependent. Assessed by analytical RP-HPLC.
Final Purity (Post-HPLC) >95%Standard for most research applications. Can be increased to >98% with careful fraction collection.
Overall Yield 10-30%Calculated based on the initial resin loading. Varies significantly with sequence length and difficulty.
Final Product White, lyophilized powderStore at -20°C or lower.

References

Application Note: High-Purity Neurotensin (1-8) Purification via Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the neurotensin fragment (1-8) using reverse-phase high-performance liquid chromatography (RP-HPLC). Neurotensin, a tridecapeptide, and its fragments are crucial in various physiological processes, acting as neurotransmitters or neuromodulators in the central nervous system and as local hormones in the gastrointestinal tract.[1] The active C-terminal region of neurotensin is recognized by its receptors, making the purification of its fragments, such as neurotensin (1-8), essential for functional and structural studies.[2] This document outlines the materials, equipment, and a step-by-step methodology for achieving high-purity neurotensin (1-8), along with data presentation in a tabular format and visual representations of the experimental workflow and system setup.

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu.[1] The fragment neurotensin (1-8) (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg) represents the N-terminal portion of the full-length peptide. The purification of such peptide fragments is a critical step in research and drug development to ensure that subsequent biological assays are free from interfering impurities. Reverse-phase HPLC is a powerful and widely used technique for the purification of peptides due to its high resolution and the volatility of the mobile phases, which simplifies sample recovery.[3][4] The choice of a C18 stationary phase is common for peptide separations, offering excellent hydrophobic interaction for retaining and resolving peptide mixtures. This protocol is designed to provide a robust method for the purification of neurotensin (1-8).

Data Summary

The following table summarizes the expected results from the RP-HPLC purification of neurotensin (1-8) based on the provided protocol.

ParameterValue
Peptide Name Neurotensin (1-8)
Sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg
Molecular Weight ~1007.1 Da
HPLC Column C18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 45% B over 40 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Expected Retention Time ~15-20 minutes (dependent on exact system)
Achievable Purity >98%
Sample Loading 1 mg crude peptide dissolved in Mobile Phase A

Experimental Protocol

This section details the step-by-step methodology for the purification of neurotensin (1-8).

Materials and Reagents
  • Crude synthetic neurotensin (1-8) peptide

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary gradient pump

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Lyophilizer (for sample recovery)

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To prepare 1 L of Mobile Phase A, add 1 mL of TFA to 999 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): To prepare 1 L of Mobile Phase B, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Sample Preparation
  • Accurately weigh approximately 1 mg of crude neurotensin (1-8) peptide.

  • Dissolve the peptide in 1 mL of Mobile Phase A.

  • Vortex the solution until the peptide is fully dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

HPLC Method
  • Column Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample onto the column.

  • Elution Gradient: Program the HPLC system to run the following gradient:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
405545
45595
50595
51955
60955
  • Detection: Monitor the elution of the peptide at a wavelength of 220 nm, which is characteristic of the peptide bond.

  • Fraction Collection: Collect fractions corresponding to the major peak that elutes. The expected retention time for neurotensin (1-8) is between 15 and 20 minutes.

  • Column Re-equilibration: After each run, re-equilibrate the column with the initial mobile phase conditions for at least 10 minutes before the next injection.

Post-Purification Processing
  • Purity Analysis: Analyze the collected fractions using an analytical RP-HPLC method to confirm the purity of the neurotensin (1-8) peptide.

  • Solvent Removal: Pool the pure fractions and remove the acetonitrile using a rotary evaporator.

  • Lyophilization: Freeze the aqueous solution containing the purified peptide and lyophilize to obtain the final product as a dry powder.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of neurotensin (1-8).

G Neurotensin (1-8) Purification Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: 0.1% TFA in Water, B: 0.1% TFA in ACN) Equilibration Column Equilibration (95% A, 5% B) MobilePhasePrep->Equilibration Equilibration->Injection Gradient Gradient Elution (5-45% B over 40 min) Injection->Gradient Detection UV Detection (220 nm) Gradient->Detection Collection Fraction Collection Detection->Collection PurityAnalysis Purity Analysis Collection->PurityAnalysis SolventRemoval Solvent Removal PurityAnalysis->SolventRemoval Lyophilization Lyophilization SolventRemoval->Lyophilization

Caption: Workflow for Neurotensin (1-8) Purification.

HPLC System Configuration

This diagram shows the logical relationship of the components in the HPLC system used for the purification.

HPLC_System RP-HPLC System Configuration SolventA Mobile Phase A (0.1% TFA in Water) Pump Gradient Pump SolventA->Pump SolventB Mobile Phase B (0.1% TFA in ACN) SolventB->Pump Injector Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Collector Fraction Collector Detector->Collector DataSystem Data System Detector->DataSystem Waste Waste Collector->Waste Uncollected Flow

Caption: HPLC System for Peptide Purification.

References

Application Notes and Protocols for the Mass Spectrometric Identification of Neurotensin (1-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification and quantification of Neurotensin (1-8) using mass spectrometry. Detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation are included to support researchers in neuroscience and drug development.

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide with a wide range of functions in the central nervous system and periphery, including roles in pain perception, temperature regulation, and dopamine pathway modulation.[1] NT is derived from a larger precursor protein that also contains the related neuropeptide, neuromedin N.[1] The N-terminal fragment, Neurotensin (1-8) (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg), is a major metabolite of NT.[2] Accurate and sensitive detection of Neurotensin (1-8) is crucial for understanding its physiological and pathological roles. Mass spectrometry has emerged as a powerful tool for the specific and quantitative analysis of neuropeptides like Neurotensin (1-8) in complex biological matrices.

Signaling Pathways of Neurotensin

Neurotensin exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTSR1). The binding of neurotensin or its active fragments to NTSR1 initiates a cascade of intracellular signaling events. The activation of NTSR1 can lead to the stimulation of multiple G proteins, including Gq, Gi/o, and Gs, depending on the cellular context.[3]

The NTSR1 signaling pathway is complex and can lead to various cellular responses. Key events include the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently activate downstream pathways like the mitogen-activated protein kinase (MAPK) cascade, influencing cell growth and proliferation. Furthermore, NTSR1 signaling can involve the recruitment of β-arrestins, which play a role in receptor desensitization and internalization, as well as initiating G protein-independent signaling.

Neurotensin_Signaling cluster_membrane Plasma Membrane cluster_gprotein G Protein Signaling cluster_mapk MAPK Pathway cluster_arrestin β-Arrestin Pathway NT Neurotensin (1-8) NTSR1 NTSR1 NT->NTSR1 Binds Gq Gαq NTSR1->Gq Activates b_Arrestin β-Arrestin NTSR1->b_Arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Raf Raf PKC->Raf Activates Ras Ras Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Internalization Receptor Internalization b_Arrestin->Internalization Mediates

Caption: Neurotensin Receptor 1 Signaling Pathway.

Experimental Protocols

Sample Preparation

The following protocols are generalized for the extraction of Neurotensin (1-8) from biological matrices. Optimization may be required for specific sample types and instrument sensitivity.

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is adapted from methods for neuropeptide extraction from plasma.

Materials:

  • Human plasma collected in EDTA-containing tubes

  • Phosphoric acid (85%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Oasis HLB SPE cartridges

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Plasma Preparation: Centrifuge whole blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until use.

  • Acidification: Thaw plasma on ice. For every 1 mL of plasma, add 10 µL of 85% phosphoric acid to precipitate larger proteins and stabilize the peptides. Vortex briefly.

  • Protein Precipitation: Centrifuge the acidified plasma at 14,000 x g for 20 minutes at 4°C.

  • SPE Cartridge Conditioning:

    • Wash the Oasis HLB SPE cartridge with 1 mL of MeOH.

    • Equilibrate the cartridge with 1 mL of 0.1% TFA in water.

  • Sample Loading: Load the supernatant from the centrifuged plasma onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% MeOH in 0.1% TFA in water to remove salts and other hydrophilic impurities.

  • Elution: Elute the peptides with 1 mL of 80% ACN in 0.1% TFA in water into a clean collection tube.

  • Drying: Evaporate the eluate to dryness using a nitrogen evaporator or vacuum concentrator.

  • Reconstitution: Reconstitute the dried peptide extract in a suitable volume (e.g., 100 µL) of LC-MS grade water with 0.1% formic acid for analysis.

Protocol 2: Extraction from Rat Brain Tissue

This protocol is a general procedure for neuropeptide extraction from brain tissue.

Materials:

  • Rat brain tissue, rapidly dissected and frozen in liquid nitrogen

  • Acidified methanol (90% methanol, 9% water, 1% acetic acid)

  • Homogenizer (e.g., sonicator or tissue grinder)

  • Centrifuge

  • Solid-phase extraction cartridges (e.g., C18 Sep-Pak)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Tissue Homogenization: Weigh the frozen brain tissue. Add 10 volumes of ice-cold acidified methanol per gram of tissue. Homogenize the tissue thoroughly on ice.

  • Extraction: Incubate the homogenate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the peptides.

  • SPE Clean-up (Optional but Recommended):

    • Condition a C18 SPE cartridge with ACN followed by 0.1% TFA in water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 0.1% TFA in water.

    • Elute the peptides with a solution of ACN in 0.1% TFA (e.g., 60-80% ACN).

  • Drying: Evaporate the supernatant or SPE eluate to dryness.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of LC-MS grade water with 0.1% formic acid.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

LC Method:

  • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 2-5%), ramp up to a higher percentage (e.g., 40-60%) over 10-20 minutes to elute the peptides, followed by a wash and re-equilibration step. The gradient should be optimized for the specific column and system.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Method: The following parameters should be used as a starting point and optimized for the specific instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan MS followed by product ion scans for identification.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

Neurotensin (1-8) Mass Spectrometry Parameters: The amino acid sequence of Neurotensin (1-8) is pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg. Its monoisotopic mass is 1030.55 Da.

ParameterValue
Precursor Ion (m/z) [M+2H]²⁺516.28
Precursor Ion (m/z) [M+3H]³⁺344.52

Theoretical Fragment Ions (b and y ions) for [M+2H]²⁺ Precursor:

Fragment Ionm/zFragment Ionm/z
b₂242.15y₁175.12
b₃405.21y₂272.17
b₄534.25y₃400.23
b₅648.30y₄514.27
b₆776.40y₅643.31
b₇873.45y₆806.38
y₇919.46

Note: The selection of precursor and fragment ions for MRM should be based on experimental data to determine the most intense and specific transitions.

Data Presentation

The following table summarizes representative quantitative data for Neurotensin and its fragments found in human plasma. Note that the methods of detection in these historical studies were primarily radioimmunoassay (RIA), and LC-MS/MS methods are expected to provide higher specificity.

ConditionNeurotensin (1-13) Concentration (pM)Neurotensin (1-8) Concentration (pM)Reference
Fasting3Increased from fasting
30 min after fat ingestion26Markedly increased
Meal Response (Plateau)-Molar ratio of intact NT to NT(1-8) ~1:4.6

Experimental Workflow

The overall workflow for the identification and quantification of Neurotensin (1-8) is depicted below.

experimental_workflow cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis sample_collection Biological Sample (Plasma, Brain Tissue) extraction Peptide Extraction (e.g., SPE, LLE) sample_collection->extraction cleanup Sample Clean-up (e.g., SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (ESI-QqQ or HRMS) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration identification Peptide Identification (Fragment Matching) ms_detection->identification reporting Reporting peak_integration->reporting identification->reporting

References

Application Notes and Protocols: Neurotensin (1-8) as a Non-Binding Peptide Control for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery by interacting with its receptors, primarily the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2). The biological activity of neurotensin is conferred by its C-terminal fragment, neurotensin (8-13). In contrast, the N-terminal fragment, neurotensin (1-8), is a major metabolite of NT that does not bind to neurotensin receptors and is therefore biologically inactive in receptor-mediated pathways. This lack of binding and activity makes neurotensin (1-8) an ideal negative control for in vivo studies investigating the specific effects of neurotensin and its analogs. This document provides detailed application notes and protocols for the use of neurotensin (1-8) as a non-binding peptide control.

Data Presentation

The following tables summarize the differential effects of full-length neurotensin (1-13) and its inactive fragment neurotensin (1-8), providing a clear quantitative basis for the use of NT(1-8) as a negative control.

PeptideDose (ICV)Animal ModelAssayOutcomeReference
Neurotensin (1-13)30 µgRatEEG (awake)Increase in theta range (4-7 Hz) power spectrum[1]
Neurotensin (1-8)30 µgRatEEG (awake)Inactive[1]
Neurotensin (1-8)90 µgRatEEG (awake)Inactive[1]
Neurotensin (1-13)10 µgRatEEG (sleep-wake)Awakening effect, increased latency to sleep stages[1]
Neurotensin (1-13)30 µgRatEEG (sleep-wake)Awakening effect, increased latency to sleep stages[1]
Neurotensin (1-8)10 µgRatEEG (sleep-wake)Inactive
Neurotensin (1-8)90 µgRatEEG (sleep-wake)Inactive

Table 1: Effects of Intracerebroventricular (ICV) Administration of Neurotensin (1-13) and Neurotensin (1-8) on Electroencephalogram (EEG) in Rats.

Peptide FragmentConcentrationPreparationAssayOutcomeReference
Neurotensin (8-13)20-200 nMGuinea Pig Brain SlicesIntracellular RecordingReproduced NT-induced depolarization and bursting
Neurotensin (1-8)20-200 nMGuinea Pig Brain SlicesIntracellular RecordingDid not reproduce NT-induced effects

Table 2: In Vitro Activity of Neurotensin Fragments on Basal Forebrain Cholinergic Neurons.

Mandatory Visualization

Neurotensin Signaling Pathway

Neurotensin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NT Neurotensin (1-13) or Neurotensin (8-13) NTS1 NTS1 Receptor NT->NTS1 NT18 Neurotensin (1-8) (Inactive Control) NT18->NTS1 Gq Gαq NTS1->Gq Gio Gαi/o NTS1->Gio PLC PLC Gq->PLC ERK ERK1/2 Activation Gio->ERK inhibits cAMP pathway (not shown) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Physiological_Effects Physiological Effects (e.g., hypothermia, analgesia, neurotransmitter release) Ca->Physiological_Effects PKC->ERK ERK->Physiological_Effects

Caption: Neurotensin Signaling Pathway via NTS1 Receptor.

Experimental Workflow: In Vivo Peptide Administration and Monitoring

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Peptide_Prep Peptide Preparation - Neurotensin (1-13) or (8-13) - Neurotensin (1-8) (Control) - Vehicle (Control) Surgical_Prep Surgical Preparation (if applicable, e.g., ICV cannula) Animal_Acclimation->Surgical_Prep Peptide_Admin Peptide Administration (e.g., ICV injection) Peptide_Prep->Peptide_Admin Surgical_Prep->Peptide_Admin Behavioral_Assay Behavioral Assays (e.g., Locomotor Activity) Peptide_Admin->Behavioral_Assay Physiological_Assay Physiological Monitoring (e.g., Core Body Temperature) Peptide_Admin->Physiological_Assay Neurochemical_Assay Neurochemical Analysis (e.g., Microdialysis) Peptide_Admin->Neurochemical_Assay Data_Analysis Statistical Analysis (Comparison between groups) Behavioral_Assay->Data_Analysis Physiological_Assay->Data_Analysis Neurochemical_Assay->Data_Analysis

Caption: In Vivo Peptide Administration Workflow.

Experimental Protocols

The following protocols are provided as a template for in vivo studies using neurotensin (1-8) as a non-binding control. The specific parameters (e.g., animal strain, peptide concentration, administration volume) should be optimized for each experimental design.

Protocol 1: Intracerebroventricular (ICV) Injection in Rodents

Objective: To administer peptides directly into the central nervous system to assess their central effects.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools (scalpel, drill, etc.)

  • Guide cannula and dummy cannula

  • Injection cannula connected to a microsyringe pump

  • Neurotensin (1-13) or (8-13) solution

  • Neurotensin (1-8) solution (control)

  • Sterile saline or artificial cerebrospinal fluid (aCSF) (vehicle control)

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in the stereotaxic frame. Ensure the skull is level.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify bregma and lambda.

    • Using appropriate stereotaxic coordinates for the target brain region (e.g., lateral ventricle), drill a small hole in the skull.

    • Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the animal to recover for at least one week before the experiment.

  • Peptide Administration:

    • Gently restrain the conscious animal.

    • Remove the dummy cannula and insert the injection cannula connected to the microsyringe.

    • Infuse the peptide solution (e.g., 1-5 µL) over a set period (e.g., 1-2 minutes).

    • Leave the injection cannula in place for an additional minute to allow for diffusion.

    • Slowly withdraw the injection cannula and replace the dummy cannula.

  • Experimental Groups:

    • Group 1: Vehicle (e.g., sterile saline or aCSF)

    • Group 2: Neurotensin (1-13) or (8-13) (at desired concentrations)

    • Group 3: Neurotensin (1-8) (at the same molar concentration as the active peptide)

Protocol 2: Assessment of Neurotensin-Induced Hypothermia

Objective: To measure changes in core body temperature following central administration of neurotensin and its inactive control.

Materials:

  • Rectal probe thermometer or implantable temperature transponder

  • Animals with ICV cannulas (from Protocol 1)

  • Peptide solutions as described in Protocol 1

Procedure:

  • Baseline Measurement: Acclimatize the animal to the testing environment and measure its baseline core body temperature.

  • Peptide Administration: Administer the vehicle, active neurotensin peptide, or neurotensin (1-8) via ICV injection as described in Protocol 1.

  • Temperature Monitoring: Measure the core body temperature at regular intervals (e.g., every 15-30 minutes) for a predetermined period (e.g., 2-4 hours) post-injection.

  • Data Analysis: Plot the change in body temperature from baseline over time for each experimental group. Compare the temperature profiles between the groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

Expected Outcome: Animals receiving active neurotensin are expected to show a significant drop in core body temperature, while the vehicle and neurotensin (1-8) groups should show no significant change.

Protocol 3: Assessment of Locomotor Activity

Objective: To evaluate the effect of centrally administered neurotensin on spontaneous locomotor activity.

Materials:

  • Open field arena equipped with automated photobeam tracking or video tracking software

  • Animals with ICV cannulas (from Protocol 1)

  • Peptide solutions as described in Protocol 1

Procedure:

  • Habituation: Place the animal in the open field arena for a set period (e.g., 30-60 minutes) to allow for habituation to the novel environment.

  • Peptide Administration: Administer the vehicle, active neurotensin peptide, or neurotensin (1-8) via ICV injection.

  • Locomotor Activity Recording: Immediately after injection, place the animal back into the open field arena and record its locomotor activity (e.g., total distance traveled, rearing frequency, time spent in the center) for a defined duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-10 minute intervals) to assess the time course of any effects. Compare the total activity and activity over time between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

Expected Outcome: Active neurotensin has been shown to have complex effects on locomotor activity, often causing an initial suppression followed by hyperactivity depending on the dose and brain region targeted. Neurotensin (1-8) is expected to have no effect on locomotor activity compared to the vehicle control.

Conclusion

Neurotensin (1-8) is a well-validated, non-binding peptide control for in vivo studies of neurotensin signaling. Its inability to activate neurotensin receptors, as demonstrated by both in vitro and in vivo data, ensures that any observed effects of the active neurotensin peptide are specific to receptor-mediated pathways. The protocols provided herein offer a framework for designing rigorous experiments to investigate the physiological and behavioral roles of neurotensin, incorporating the essential negative control for robust and reliable data.

References

Application Notes and Protocols for Cell-Based Assays Using Neurotensin (1-8)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and peripheral tissues by activating G protein-coupled receptors (GPCRs), primarily the neurotensin receptor 1 (NTS1) and 2 (NTS2). The biological activity of neurotensin is primarily attributed to its C-terminal fragment, Neurotensin (8-13) (NT(8-13)), which contains the key residues for high-affinity receptor binding and activation.[1] In contrast, the N-terminal fragment, Neurotensin (1-8) (NT(1-8)), has been shown to be inactive in eliciting downstream signaling events such as intracellular calcium mobilization.[2]

These application notes provide detailed protocols for common cell-based assays to study neurotensin receptor activation. While the focus is on the inactive fragment NT(1-8), the protocols are presented in the context of its use as a negative control alongside the full-length neurotensin or the active fragment NT(8-13). These assays are crucial for identifying and characterizing novel ligands targeting neurotensin receptors.

Signaling Pathways of Neurotensin Receptor 1 (NTS1)

Activation of NTS1 by neurotensin or its active fragments initiates a cascade of intracellular signaling events. The receptor couples to multiple G protein subtypes, including Gαq, Gαi/o, and Gα13.[3] This promiscuous coupling leads to the activation of various downstream effector pathways, including the mobilization of intracellular calcium, modulation of cyclic AMP (cAMP) levels, activation of the mitogen-activated protein kinase (MAPK) cascade (ERK1/2), and recruitment of β-arrestins. Full activation of ERK1/2 has been shown to require signaling through both the Gq/PLCβ and a pertussis toxin-sensitive Gi/o-c-Src pathway.

NTS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NTS1 NTS1 Receptor Gq Gαq NTS1->Gq Gio Gαi/o NTS1->Gio betaArrestin β-Arrestin Recruitment NTS1->betaArrestin PLC PLCβ Gq->PLC AC Adenylyl Cyclase Gio->AC cSrc c-Src Gio->cSrc IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP ↓ AC->cAMP Ca2 [Ca²⁺]i ↑ IP3->Ca2 PKC PKC DAG->PKC Raf1 Raf-1 PKC->Raf1 MEK MEK Raf1->MEK cSrc->MEK ERK ERK1/2 MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation NT Neurotensin or NT(8-13) NT->NTS1 NT_inactive Neurotensin (1-8) (Inactive) NT_inactive->NTS1

Caption: NTS1 receptor signaling pathways.

Quantitative Data Summary

The following table summarizes the biological activity of Neurotensin and its fragments in various cell-based assays. Notably, Neurotensin (1-8) is reported to be inactive.

LigandAssay TypeCell LineParameterValueReference
Neurotensin Calcium MobilizationHT-29EC500.8 ± 1.0 nM
Neurotensin Calcium MobilizationCHO-K1/NTS1EC503.38 x 10-9 M
Neurotensin β-Arrestin RecruitmentCHO-K1/NTS1EC507.79 x 10-9 M
Neurotensin (8-13) Calcium MobilizationHL-60EC509.9 ± 3.2 nM
Neurotensin (8-13) Gq SignalingrNTS1 expressing cellsEC502.06 nM
Neurotensin (1-8) Calcium MobilizationHL-60ActivityNo detectable response up to 10 µM
Neurotensin (1-11) Calcium MobilizationHL-60ActivityNo detectable response up to 10 µM

Experimental Protocols

Here we provide detailed protocols for key cell-based assays to assess the activity of neurotensin analogs. Neurotensin (1-8) should be included as a negative control.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following NTS1 receptor activation, a direct consequence of Gq protein coupling and subsequent IP3 production.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis A Seed cells (e.g., HT-29 or CHO-K1/NTS1) in 96-well plates B Culture overnight to reach 95% confluency A->B C Wash cells with assay buffer B->C D Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) C->D E Incubate in the dark at 37°C (typically 30-60 min) D->E F Add compounds (NT, NT(8-13), NT(1-8)) to wells E->F G Measure fluorescence intensity immediately using a plate reader (e.g., FlexStation) F->G H Calculate dose-response curves G->H I Determine EC50 values H->I

Caption: Workflow for a calcium mobilization assay.

Materials:

  • HT-29 or CHO-K1 cells stably expressing NTS1.

  • Black-sided, clear-bottom 96-well plates.

  • Growth medium (e.g., DMEM with 10% FBS).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Neurotensin, Neurotensin (8-13), and Neurotensin (1-8).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed cells into black-sided, clear-bottom 96-well plates at a density that will yield a 95% confluent monolayer the next day (e.g., 45,000-50,000 cells/well for HT-29).

  • Dye Loading:

    • The following day, remove the growth medium.

    • Load the cells with a calcium-sensitive dye like Fluo-4 AM (e.g., 1 µM) in assay buffer.

    • Incubate in the dark at room temperature or 37°C for 30-60 minutes.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of test compounds (Neurotensin, NT(8-13), and NT(1-8)) in assay buffer.

    • Place the 96-well plate into a fluorescence plate reader (e.g., FlexStation).

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the compounds into the wells and continue to measure the fluorescence intensity over time (e.g., for 90-120 seconds).

  • Data Analysis:

    • The change in fluorescence is proportional to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each active compound.

cAMP Accumulation Assay

This assay measures the modulation of intracellular cyclic AMP levels. NTS1 can couple to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in cAMP. To measure this inhibition, adenylyl cyclase is typically stimulated with forskolin.

Materials:

  • CHO-K1 cells stably expressing NTS1.

  • White, opaque 96-well plates.

  • Growth medium.

  • Stimulation buffer.

  • Forskolin.

  • Neurotensin, Neurotensin (8-13), and Neurotensin (1-8).

  • cAMP detection kit (e.g., HTRF, ELISA-based).

Procedure:

  • Cell Plating: Seed CHO-K1/NTS1 cells in white, opaque 96-well plates and grow overnight.

  • Assay:

    • Remove the growth medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Pre-incubate cells with serially diluted test compounds (Neurotensin, NT(8-13), NT(1-8)) for 15-30 minutes.

    • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

    • Incubate for an additional 30 minutes at 37°C.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the compound concentration.

    • Fit the data to determine the IC50 value, representing the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated NTS1 receptor, a key event in receptor desensitization and G protein-independent signaling. Technologies like Bioluminescence Resonance Energy Transfer (BRET) are commonly used.

BRET_Assay_Workflow A Co-transfect cells (e.g., HEK293T) with NTS1-Rluc (donor) and β-arrestin-Venus (acceptor) B Plate transfected cells in 96-well plates A->B C Incubate for 24-48 hours B->C D Add coelenterazine h (substrate) to all wells C->D E Add test compounds (NT, NT(8-13), NT(1-8)) D->E F Measure luminescence at two wavelengths simultaneously (for donor and acceptor) E->F G Calculate BRET ratio (Acceptor Emission / Donor Emission) F->G H Plot BRET ratio vs. log[compound] and determine EC50 G->H

Caption: Workflow for a β-arrestin BRET assay.

Materials:

  • HEK293T or CHO-K1 cells.

  • Expression plasmids: NTS1 fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Venus or YFP).

  • Transfection reagent.

  • White, opaque 96-well plates.

  • Luciferase substrate (e.g., coelenterazine h).

  • Neurotensin, Neurotensin (8-13), and Neurotensin (1-8).

  • Plate reader capable of dual-wavelength luminescence detection.

Procedure:

  • Transfection: Co-transfect cells with the NTS1-donor and β-arrestin-acceptor plasmids.

  • Cell Plating: Plate the transfected cells into white, opaque 96-well plates and allow them to express the fusion proteins for 24-48 hours.

  • Assay:

    • Remove the growth medium and replace it with assay buffer.

    • Add the luciferase substrate to all wells and incubate for 5-10 minutes.

    • Add serially diluted test compounds (Neurotensin, NT(8-13), NT(1-8)).

  • Measurement:

    • Immediately measure the luminescence signals at the emission wavelengths corresponding to the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Plot the change in the BRET ratio against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

The provided protocols describe robust cell-based assays for characterizing the pharmacological activity of ligands targeting the NTS1 receptor. While Neurotensin (1-8) is demonstrated to be an inactive fragment, its inclusion as a negative control is essential for validating assay performance and confirming the specificity of responses generated by active compounds like full-length Neurotensin and Neurotensin (8-13). These methods are fundamental tools for the screening and development of novel therapeutics targeting the neurotensin system.

References

"application of Neurotensin (1-8) in peptide degradation studies"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Neurotensin (1-8) [NT(1-8)] in the study of peptide degradation. Neurotensin, a 13-amino acid neuropeptide, undergoes rapid degradation in biological systems, with NT(1-8) being a principal metabolite. Understanding this degradation pathway is crucial for the development of stable neurotensin analogs with therapeutic potential.

Introduction to Neurotensin Degradation

Neurotensin (NT) is metabolized by several peptidases, leading to the formation of various fragments. The cleavage of the Arg8-Arg9 bond results in the formation of NT(1-8) and NT(9-13). This degradation is a key factor in limiting the in vivo efficacy of native neurotensin. Consequently, NT(1-8) is a critical analyte in studies aimed at evaluating the metabolic stability of neurotensin and its analogs. The primary enzymes involved in the generation of NT(1-8) are metalloendopeptidases such as endopeptidase 3.4.24.15, endopeptidase 3.4.24.16 (neurolysin), and endopeptidase 3.4.24.11 (neprilysin).

Data Presentation

Quantitative Analysis of Neurotensin Degradation

The following tables summarize key quantitative data from various in vitro and in vivo studies on neurotensin degradation.

Table 1: In Vitro Half-life of Neurotensin in Human Plasma

PeptideMatrixHalf-life (t½)Analytical MethodReference
NeurotensinHuman Plasma226 minRIA, HPLC[1]
Neurotensin (non-stabilized analog NT-II)Human Plasma5 minNot Specified[2]
Neurotensin (stabilized analog NT-VI)Human Plasma7 minNot Specified[2]
Neurotensin (stabilized analog NT-VIII)Human Plasma> 24 hFPLC[2]

Table 2: Major Metabolites of Neurotensin Degradation

Biological SystemMajor Metabolites IdentifiedAnalytical MethodReference
Human Plasma (in vitro)NT(1-8), NT(1-11)Gel Filtration, HPLC[1]
Rat Hypothalamic SynaptosomesNT(1-8), NT(1-10), NT(1-12), NT(9-13)Not Specified
Human Cerebrospinal Fluid (CSF)NT(1-13) (predominant), NT(1-8), NT(9-13) (from sample prep)HPLC-EC
Rat Small Intestine PerfusionNT(1-8), NT(1-11)HPLC, RIA
Human Plasma (in vivo infusion)NT(1-8) (majority), NT(1-13) (approx. 20%)HPLC

Experimental Protocols

Protocol 1: In Vitro Degradation of Neurotensin in Human Plasma

This protocol describes a typical experiment to assess the degradation of neurotensin in human plasma and identify its metabolites, including NT(1-8).

Materials:

  • Neurotensin

  • Fresh human plasma (collected with an anticoagulant such as EDTA)

  • Peptidase inhibitors (optional, e.g., EDTA, pepstatin A, PMSF, aprotinin)

  • Phosphate buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Centrifuge

  • HPLC system with a reverse-phase column (e.g., C18)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reference standards: NT(1-13), NT(1-8), and other potential fragments

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of neurotensin in an appropriate solvent (e.g., ultrapure water or PBS).

    • If using peptidase inhibitors, prepare stock solutions at the desired concentrations.

  • Incubation:

    • Thaw fresh human plasma on ice.

    • In a microcentrifuge tube, mix neurotensin with the human plasma to a final concentration of 0.2 pmol/mL.

    • If applicable, add peptidase inhibitors to the plasma before adding neurotensin. A control sample without inhibitors should be included.

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes and 24 hours), withdraw an aliquot of the incubation mixture.

  • Sample Processing:

    • Immediately stop the enzymatic reaction by adding an equal volume of a precipitation agent like 1% TFA in ACN or by heating.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject the supernatant onto a reverse-phase HPLC column.

    • Use a gradient elution method with mobile phases such as:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

    • A typical gradient might be a linear increase from 5% to 60% Mobile Phase B over 20-30 minutes.

    • Monitor the elution of peptides by UV absorbance at 214 nm or 280 nm.

    • Identify and quantify the peaks corresponding to intact neurotensin and its fragments (including NT(1-8)) by comparing their retention times with those of the reference standards.

Protocol 2: Degradation of Neurotensin by Brain Synaptosomes

This protocol outlines the procedure for studying neurotensin degradation by peptidases present in brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., hypothalamus or cortex)

  • Sucrose solution (0.32 M)

  • Homogenizer

  • Centrifuge (refrigerated)

  • Neurotensin

  • Incubation buffer (e.g., Tris-HCl, pH 7.4)

  • HPLC system and reagents (as in Protocol 1)

  • Reference standards

Procedure:

  • Preparation of Synaptosomes:

    • Dissect the desired brain region (e.g., hypothalamus) in ice-cold 0.32 M sucrose.

    • Homogenize the tissue in the sucrose solution.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g) for 20 minutes to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in a suitable buffer for the degradation assay.

  • Incubation:

    • Pre-incubate the synaptosomal preparation at 37°C for a few minutes.

    • Initiate the reaction by adding neurotensin to the synaptosome suspension.

    • Incubate the mixture at 37°C for various time intervals.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a strong acid (e.g., perchloric acid) or by boiling.

    • Centrifuge the samples to remove precipitated proteins.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC as described in Protocol 1 to separate and quantify neurotensin and its degradation products, including NT(1-8).

Visualizations

Neurotensin Degradation Pathway

Neurotensin Degradation Pathway cluster_enzymes Peptidases NT Neurotensin (1-13) NT1_8 Neurotensin (1-8) NT->NT1_8 Arg8-Arg9 NT9_13 Neurotensin (9-13) NT1_10 Neurotensin (1-10) NT->NT1_10 Pro10-Tyr11 NT11_13 Neurotensin (11-13) NT1_11 Neurotensin (1-12) NT->NT1_11 Ile12-Leu13 NT12_13 Neurotensin (12-13) EP2415 Endopeptidase 3.4.24.15 EP2415->NT1_8 EP2416 Endopeptidase 3.4.24.16 (Neurolysin) EP2416->NT1_10 EP2411 Endopeptidase 3.4.24.11 (Neprilysin) EP2411->NT1_10

Caption: Major enzymatic cleavage sites of Neurotensin.

Experimental Workflow for Peptide Degradation Study

Peptide Degradation Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Peptide Peptide Solution (e.g., Neurotensin) Incubation Incubation at 37°C Peptide->Incubation Matrix Biological Matrix (e.g., Plasma, Synaptosomes) Matrix->Incubation Sampling Time-Point Sampling Incubation->Sampling Termination Reaction Termination & Protein Precipitation Sampling->Termination Centrifugation Centrifugation Termination->Centrifugation HPLC HPLC Analysis Centrifugation->HPLC Data Data Analysis (Peak Identification & Quantification) HPLC->Data

References

Application Notes and Protocols: Neurotensin (1-8) as a Standard in Analytical Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide involved in a wide range of biological processes, both in the central nervous system and in the periphery.[1][2] It acts as a neurotransmitter or neuromodulator, influencing dopamine signaling, analgesia, thermoregulation, and gut motility.[3][4] Neurotensin (1-8) is a major, stable N-terminal fragment resulting from the metabolism of the full-length peptide, NT(1-13).[5] In analytical chemistry, particularly in pharmacology and drug development, the quantification of peptides and their metabolites is crucial for understanding pharmacokinetics, pharmacodynamics, and overall biological activity.

This document provides detailed application notes and protocols for the use of high-purity Neurotensin (1-8) as an analytical standard in common bioanalytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Enzyme-Linked Immunosorbent Assays (ELISA).

Physicochemical Properties of Neurotensin (1-8)

A well-characterized standard is the foundation of any quantitative analytical method. The key properties of Neurotensin (1-8) are summarized below.

PropertyValueSource
Sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg
Molecular Formula C46H71N13O14
Molecular Weight 1030.1 g/mol
Monoisotopic Mass 1029.52434399 Da
CAS Number 80887-44-1
Appearance White lyophilized solid
Solubility Soluble in water

Application 1: High-Performance Liquid Chromatography (HPLC)

Neurotensin (1-8) is an essential standard for the development and validation of HPLC methods to separate and quantify neurotensin and its fragments in biological matrices like plasma, cerebrospinal fluid (CSF), or tissue homogenates. It serves as a reference for retention time identification and for creating calibration curves for accurate quantification.

Experimental Protocol: RP-HPLC for Neurotensin (1-8) Quantification

This protocol describes a general reversed-phase HPLC (RP-HPLC) method with UV detection.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of Neurotensin (1-8) in ultrapure water.

    • Perform serial dilutions using the mobile phase A to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Store stock solutions at -20°C and working standards at 4°C for short-term use.

  • Sample Preparation (e.g., Plasma):

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of plasma.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a known volume of mobile phase A.

  • HPLC System and Conditions:

    • Set up the HPLC system according to the parameters in the table below.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Analysis:

    • Inject a blank (mobile phase A), followed by the calibration standards from lowest to highest concentration.

    • Inject the prepared biological samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of Neurotensin (1-8) in the samples by interpolating their peak areas from the calibration curve.

Typical RP-HPLC Parameters
ParameterRecommended Setting
Column C18, 2.6 µm, 100 Å, 100 x 3 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Flow Rate 0.5 mL/min
Gradient 5% to 45% B over 15 minutes
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 20 µL

Note: These parameters are a starting point and may require optimization based on the specific HPLC system and column used.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare NT(1-8) Standard Curve HPLC Inject into RP-HPLC System Standard->HPLC Sample Prepare Biological Sample (e.g., SPE) Sample->HPLC Detect UV Detection (220 nm) HPLC->Detect CalCurve Generate Calibration Curve Detect->CalCurve Standard Peaks Quant Quantify Sample Concentration Detect->Quant Sample Peaks CalCurve->Quant

HPLC analysis workflow using NT(1-8) as a standard.

Application 2: Mass Spectrometry (MS)

In mass spectrometry, Neurotensin (1-8) serves as a crucial standard for method development, instrument tuning, and as an internal standard for the quantification of the endogenous peptide in complex matrices. Its known mass and fragmentation pattern allow for precise tuning of MS parameters.

Experimental Protocol: LC-MS/MS for Neurotensin (1-8) Quantification
  • Standard Preparation:

    • Prepare a stock solution (1 mg/mL) of Neurotensin (1-8) in 0.1% formic acid in water.

    • For use as an internal standard, a stable isotope-labeled version of Neurotensin (1-8) is ideal. If unavailable, a closely related but chromatographically distinct peptide can be used.

    • Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the Neurotensin (1-8) standard.

  • Sample Preparation:

    • Spike biological samples with the internal standard at the beginning of the extraction process to account for sample loss and matrix effects.

    • Perform solid-phase extraction (SPE) or protein precipitation as described in the HPLC protocol.

    • Reconstitute the final extract in a solvent compatible with the LC-MS system (e.g., 5% acetonitrile, 0.1% formic acid).

  • LC-MS/MS System and Conditions:

    • Couple a liquid chromatography system to a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Use the parameters in the table below as a starting point for method development.

    • Optimize MS parameters (e.g., collision energy) by direct infusion of the Neurotensin (1-8) standard.

  • Analysis:

    • Set up a Multiple Reaction Monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both Neurotensin (1-8) and the internal standard.

    • Inject standards and samples.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

    • Determine the concentration in unknown samples from the calibration curve.

Typical LC-MS/MS Parameters
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 515.8 [M+2H]²⁺
Fragment Ions (m/z) To be determined empirically (e.g., y- and b-ions)
Collision Energy Optimize based on instrument (e.g., 15-30 eV)
Dwell Time 50-100 ms
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C

Note: The doubly charged ion is often selected for its higher abundance in ESI-MS.

ms_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare NT(1-8) & Internal Standard (IS) LC LC Separation (C18 Column) Standard->LC Sample Spike Sample with IS & Extract Sample->LC MS ESI-MS/MS (MRM Mode) LC->MS Ratio Calculate Peak Area Ratios (NT/IS) MS->Ratio Quant Quantify from Calibration Curve Ratio->Quant

LC-MS/MS analysis workflow for peptide quantification.

Application 3: Immunoassays (ELISA)

High-purity Neurotensin (1-8) is critical for the development and validation of immunoassays. In a competitive ELISA format, it is used to generate a standard curve, allowing for the quantification of the peptide in biological samples based on antibody binding competition.

Experimental Protocol: Competitive ELISA for Neurotensin (1-8)
  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody specific for Neurotensin (1-8) or with a Neurotensin conjugate, depending on the assay design. Incubate overnight at 4°C.

    • Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Standard and Sample Incubation:

    • Prepare serial dilutions of the Neurotensin (1-8) standard in assay diluent to create a standard curve (e.g., 0.1 to 1000 ng/mL).

    • Add standards and prepared samples to the appropriate wells.

    • Add a fixed amount of biotinylated Neurotensin (1-8) or a primary antibody against Neurotensin (1-8), depending on the format.

    • Incubate for 2 hours at room temperature, allowing competition for antibody binding sites.

  • Detection:

    • Wash the plate 3-4 times.

    • Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate for 1 hour.

    • Wash the plate thoroughly.

    • Add TMB (3,3’,5,5’-Tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes. A color change will develop.

  • Measurement:

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting absorbance vs. concentration (typically on a log-log scale). The signal is inversely proportional to the amount of Neurotensin (1-8) in the sample.

Typical ELISA Kit Parameters
ParameterExample Value
Assay Type Competitive ELISA
Sample Types Serum, plasma, other biological fluids
Detection Range 46.88 - 3000 pg/mL
Sensitivity ~40 pg/mL
Assay Time 2-3 hours

Parameters are based on commercially available kits for Neurotensin and serve as an example.

Principle of a competitive ELISA.

Biological Context: Neurotensin Signaling

While Neurotensin (1-8) itself is generally considered inactive at the neurotensin receptors, its quantification is vital for studying the metabolism and clearance of the parent peptide, Neurotensin (1-13). The full-length peptide activates the G protein-coupled receptor NTS1, leading to the engagement of multiple G protein pathways (Gαq, Gαi/o) and the recruitment of β-arrestins. This initiates downstream signaling cascades involving second messengers like inositol phosphate and cAMP, ultimately modulating neuronal activity and other physiological functions. Accurate measurement of the NT(1-8) fragment helps build a complete picture of the in vivo dynamics of the neurotensin system.

nts_signaling cluster_G_proteins G Proteins cluster_effectors Effectors & Second Messengers NT Neurotensin (1-13) NTS1 NTS1 Receptor NT->NTS1 Binds Gq Gαq NTS1->Gq Gio Gαi/o NTS1->Gio Arrestin β-Arrestin Recruitment NTS1->Arrestin Internalization PLC PLCβ Gq->PLC ERK ERK1/2 Activation Gq->ERK AC Adenylyl Cyclase Gio->AC Gio->ERK IP3 ↑ Inositol Phosphate PLC->IP3 cAMP ↓ cAMP AC->cAMP

Simplified Neurotensin (1-13) signaling pathway via NTS1.

Storage and Stability

To ensure the integrity and accuracy of Neurotensin (1-8) as a standard, proper handling and storage are essential.

  • Lyophilized Powder: Store desiccated at -20°C for long-term stability.

  • Stock Solutions: Aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh daily from the stock solution.

Studies on the stability of neurotensin analogues suggest that proper storage is critical to prevent degradation, which can compromise the accuracy of quantitative measurements.

References

Troubleshooting & Optimization

"Neurotensin (1-8) solubility issues and solutions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neurotensin (1-8). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of Neurotensin (1-8) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Neurotensin (1-8)?

Neurotensin (1-8) is an eight-amino-acid fragment of the neuropeptide Neurotensin. Its amino acid sequence is pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg. It is often studied for its potential biological activities and its relationship to the full-length Neurotensin peptide.

Q2: What are the primary challenges when working with Neurotensin (1-8)?

The primary challenges when working with Neurotensin (1-8) are related to its solubility and stability in aqueous solutions. Due to its specific amino acid composition, it can be prone to aggregation and precipitation if not handled correctly.

Q3: In which solvents is Neurotensin (1-8) soluble?

While specific quantitative solubility data for Neurotensin (1-8) is not widely published, its solubility can be predicted based on its amino acid sequence. The peptide contains both acidic (Glu) and basic (Lys, Arg) residues, as well as hydrophobic (Leu, Pro) and aromatic (Tyr) residues. This amphipathic nature influences its solubility. Generally, peptides with a net charge are more soluble in aqueous solutions. Based on its composition, Neurotensin (1-8) is expected to be soluble in water and aqueous buffers. For higher concentrations or if solubility issues arise, the use of a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) followed by dilution with an aqueous buffer is a common strategy.

Q4: How should I store Neurotensin (1-8) solutions?

Lyophilized Neurotensin (1-8) should be stored at -20°C or -80°C for long-term stability. Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. Store the aliquoted solutions at -20°C or -80°C. For short-term storage (a few days), solutions can be kept at 4°C.

Q5: Can I sonicate Neurotensin (1-8) to aid dissolution?

Yes, gentle sonication can be used to aid in the dissolution of Neurotensin (1-8) if it does not readily dissolve. However, it is important to use a low-power setting and to keep the sample cool to prevent heating, which can lead to peptide degradation.

Troubleshooting Guide

Issue Possible Cause Solution
Peptide will not dissolve in water or aqueous buffer. The concentration may be too high, or the peptide has a tendency to aggregate at neutral pH.- Try lowering the concentration.- Add a small amount of a solubilizing agent. Based on the net positive charge of Neurotensin (1-8) at neutral pH, a small amount of acetic acid (e.g., 10%) can be added to the water to lower the pH, which should increase solubility. Neutralize the solution with a basic buffer (e.g., PBS) after the peptide is dissolved.- Alternatively, dissolve the peptide in a minimal amount of DMSO first, and then slowly add the aqueous buffer to the desired concentration while vortexing.
Precipitation occurs after adding the peptide solution to my experimental buffer. The peptide is not soluble at the final concentration or in the specific buffer conditions (e.g., pH, ionic strength).- Ensure the final concentration is below the peptide's solubility limit in that buffer.- Check the pH of your final solution. The solubility of peptides can be highly pH-dependent.- Consider preparing a more concentrated stock solution in a solubilizing agent (like DMSO) and adding a smaller volume to your experimental setup to minimize solvent effects.
I observe aggregation or fibril formation over time. Peptides, especially at high concentrations, can self-associate and aggregate. This can be exacerbated by factors like temperature fluctuations and agitation.- Prepare fresh solutions before each experiment whenever possible.- Store solutions in aliquots at low temperatures (-20°C or -80°C).- Consider adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to your stock solution to prevent non-specific binding and aggregation.
Loss of peptide activity in my assay. The peptide may have degraded due to improper storage, repeated freeze-thaw cycles, or oxidation of sensitive residues.- Always use fresh aliquots for critical experiments.- Avoid repeated freeze-thaw cycles.- If the peptide contains sensitive residues prone to oxidation (though Neurotensin (1-8) is less susceptible), consider degassing your solvents.

Quantitative Data Summary

Peptide Solvent Solubility Source
Neurotensin (full-length)Water≥22.55 mg/mL[1]
Neurotensin (full-length)DMSO≥15.33 mg/mL[1]
Neurotensin (1-11)DMSOSoluble[2]
Neurotensin Fragment 8-13Water50 mg/mL
Neurotensin Fragment 8-13DMSO50 mg/mL

Note: This table provides data for related peptides to give a general idea of solubility. The solubility of Neurotensin (1-8) may differ.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Neurotensin (1-8)

This protocol is a general guideline based on the predicted physicochemical properties of Neurotensin (1-8).

Materials:

  • Lyophilized Neurotensin (1-8)

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Pipettes and sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Determine the net charge of Neurotensin (1-8):

    • The amino acid sequence is pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg.

    • At neutral pH (~7.0), the glutamic acid (Glu) residue has a -1 charge, while lysine (Lys) and arginine (Arg) each have a +1 charge. The N-terminus is a pyroglutamic acid (pGlu) and is neutral, and the C-terminal carboxyl group is part of the arginine residue.

    • The estimated net charge is (-1) + (+1) + (+1) = +1.

    • Since the peptide has a net positive charge, it should be soluble in acidic aqueous solutions and likely in water.

  • Reconstitution in Water (Recommended primary method): a. Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom. b. Let the vial warm to room temperature before opening to avoid condensation. c. Add the desired volume of sterile, nuclease-free water to achieve the target concentration (e.g., for a 1 mg vial, add 1 mL of water to get a 1 mg/mL solution). d. Gently vortex the tube to dissolve the peptide. If the peptide does not dissolve completely, proceed to step 2e. e. If needed, sonicate the solution in a water bath for a few minutes. Ensure the water in the sonicator does not get warm.

  • Reconstitution using DMSO (For hydrophobic or high-concentration solutions): a. Follow steps 2a and 2b. b. Add a minimal amount of DMSO (e.g., 50-100 µL) to the vial to dissolve the peptide. c. Once the peptide is fully dissolved in DMSO, slowly add your desired aqueous buffer (e.g., PBS) to reach the final volume and concentration. Add the buffer dropwise while vortexing to prevent precipitation.

  • Storage: a. After reconstitution, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. b. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

Neurotensin Receptor 1 (NTR1) Signaling Pathway

NTR1_Signaling_Pathway NT_1_8 Neurotensin (1-8) NTR1 NTR1 (GPCR) NT_1_8->NTR1 Binds to Gq Gαq NTR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Migration) PKC->Cellular_Response Leads to

Caption: Simplified signaling pathway of Neurotensin Receptor 1 (NTR1) activation.

Experimental Workflow: Neurotensin (1-8) Receptor Binding Assay

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_cells Prepare cells expressing NTR1 incubation Incubate cells with radiolabeled ligand and Neurotensin (1-8) prep_cells->incubation prep_ligand Prepare radiolabeled competitor ligand prep_ligand->incubation prep_nt1_8 Prepare serial dilutions of Neurotensin (1-8) prep_nt1_8->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation detection Quantify bound radioligand (e.g., scintillation counting) separation->detection analysis Analyze data to determine binding affinity (IC₅₀/Kᵢ) detection->analysis

Caption: Workflow for a competitive receptor binding assay with Neurotensin (1-8).

References

"preventing degradation of Neurotensin (1-8) in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neurotensin (NT) and its analogs. The following information primarily focuses on the bioactive C-terminal fragment of Neurotensin, NT(8-13), which is often the subject of stability studies due to its therapeutic potential and rapid degradation. While the query specified "Neurotensin (1-8)," the bulk of research on degradation and stabilization concerns the C-terminal fragment, which is critical for receptor binding and biological activity.

Frequently Asked Questions (FAQs)

Q1: Why is my Neurotensin (8-13) solution losing activity so quickly?

A1: Neurotensin (8-13) has an extremely short biological half-life, often less than 2 minutes in plasma.[1][2] This rapid degradation is primarily due to enzymatic cleavage by several peptidases. The primary sites of enzymatic attack are the Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, and Tyr¹¹-Ile¹² peptide bonds.[1][2][3]

Key enzymes responsible for this degradation include:

  • Neprilysin (EC 3.4.24.11)

  • Neurolysin (EC 3.4.24.16)

  • Thimet oligopeptidase (EC 3.4.24.15)

  • Angiotensin-converting enzyme (ACE)

To prevent this rapid degradation, it is crucial to handle and store the peptide under conditions that minimize enzymatic activity.

Q2: What are the best practices for storing Neurotensin (8-13) solutions to minimize degradation?

A2: To minimize degradation of Neurotensin (8-13) in solution, consider the following:

  • Temperature: Store stock solutions at -20°C or -80°C. For short-term storage (hours to a few days), solutions can be kept at 4°C. Avoid repeated freeze-thaw cycles.

  • pH: While specific studies on the optimal pH for storage are limited, maintaining a pH close to neutral (pH 7.4) is common for biological assays. However, be aware that physiological pH is optimal for many degrading enzymes. For long-term storage, acidic conditions may reduce hydrolytic degradation, but this must be compatible with your experimental setup.

  • Aliquoting: Aliquot the peptide solution into single-use volumes to avoid repeated handling and temperature fluctuations of the entire stock.

  • Protease Inhibitors: For experiments in biological matrices like plasma or serum, the addition of a broad-spectrum protease inhibitor cocktail is highly recommended. Specific inhibitors for metallopeptidases, such as EDTA, can also be effective.

Q3: Can I use protease inhibitors to prevent the degradation of Neurotensin (8-13) in my experiments?

A3: Yes, using protease inhibitors is a common and effective strategy. The choice of inhibitor will depend on the specific peptidases you are trying to inhibit. Since metalloendopeptidases are the primary culprits in NT(8-13) degradation, inhibitors targeting this class of enzymes are particularly useful. For instance, the presence of peptidase inhibitors can allow for the study of less stable analogs that would otherwise be rapidly degraded.

A binding buffer for experiments with cells expressing neurotensin receptors often includes a cocktail of inhibitors such as chymostatin, soybean trypsin inhibitor, and bacitracin.

Troubleshooting Guides

Problem: Inconsistent results in cell-based assays.
  • Possible Cause: Degradation of Neurotensin (8-13) in the cell culture medium by secreted or cell-surface proteases.

  • Troubleshooting Steps:

    • Pre-incubation Check: Incubate NT(8-13) in your cell culture medium without cells for the duration of your experiment. At various time points, measure the concentration of intact peptide using HPLC to determine its stability in the medium alone.

    • Add Protease Inhibitors: Supplement your cell culture medium with a protease inhibitor cocktail immediately before adding the peptide.

    • Use Stabilized Analogs: Consider using a chemically modified, degradation-resistant NT(8-13) analog if consistent results cannot be achieved with the native peptide.

Problem: Low recovery of Neurotensin (8-13) from plasma or serum samples.
  • Possible Cause: Rapid enzymatic degradation during sample collection and processing.

  • Troubleshooting Steps:

    • Immediate Inhibition: Collect blood samples directly into tubes containing protease inhibitors, particularly metalloprotease inhibitors like EDTA.

    • Temperature Control: Keep samples on ice throughout the collection and processing steps to reduce enzymatic activity.

    • Rapid Processing: Process the samples to extract the peptide as quickly as possible. This may involve protein precipitation with agents like trichloroacetic acid (TCA) to stop enzymatic reactions.

Strategies for Preventing Degradation

Several strategies have been successfully employed to enhance the stability of Neurotensin (8-13).

Chemical Modifications

Modifying the peptide backbone is a highly effective approach to prevent enzymatic cleavage.

  • N-terminal Methylation: Methylation of the N-terminal arginine residues (Arg⁸ or Arg⁹) can significantly increase plasma stability.

  • Incorporation of Unnatural Amino Acids: Replacing specific amino acids with unnatural counterparts can hinder peptidase recognition and cleavage. Common substitutions include:

    • Replacing Ile¹² with tert-butylglycine (Tle).

    • Using D-amino acids or other unnatural amino acids like trimethylsilylalanine (TMSAla) and silaproline (Sip).

  • Reduced Peptide Bonds: Introducing a reduced amine bond (pseudopeptide bond), for example between Lys⁸ and Lys⁹ (in analogs where Arg is substituted with Lys), provides resistance to exonuclease cleavage.

  • Cyclization: Creating cyclic versions of NT(8-13) can enhance stability by constraining the peptide's conformation, making it a poorer substrate for peptidases.

Table 1: Half-life of Neurotensin (8-13) and its Analogs in Plasma

CompoundModification(s)Half-life (t₁/₂) in PlasmaReference
NT(8-13)None~1-2 min
NT-VIIIN-methylation of Arg⁸, Arg⁹ to Lys substitution, Ile¹² to Tle substitution> 24 hours (human plasma)
Analog with reduced Lys⁸-Lys⁹ bondReduced amine bond8.4 ± 2.0 min (rat plasma)
N-methylated Arg⁸ and Ile¹²/Tle¹² exchangeN-methylation and unnatural amino acid> 48 hours (human plasma)
Macrocyclic Analog (Compound 4)Cyclization15.0 ± 2.6 min (rat plasma)

Experimental Protocols

Protocol: Plasma Stability Assay for Neurotensin (8-13) and its Analogs

This protocol is adapted from methodologies described in the literature.

Materials:

  • Neurotensin (8-13) or analog

  • Rat or human plasma

  • 10% Trichloroacetic acid (TCA) solution containing an internal standard (e.g., 0.5% nicotinamide)

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • HPLC system with a C18 column and a suitable detector (UPLC/MS is often used)

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable solvent.

  • Incubation:

    • For each time point (e.g., 0, 1, 2, 5, 10, 30 minutes for unstable peptides; 0, 1, 2, 4, 8, 16, 24 hours for stabilized analogs), add the peptide to an aliquot of plasma to a final concentration (e.g., 0.156 mM).

    • Incubate the samples at 37°C.

  • Quenching the Reaction:

    • At each designated time point, stop the enzymatic degradation by adding a volume of cold 10% TCA solution (e.g., 70 µl).

    • Vortex the sample immediately.

  • Protein Precipitation:

    • Centrifuge the samples at high speed (e.g., 15,000 x g) for 30 minutes to pellet the precipitated proteins.

  • Analysis:

    • Filter the supernatant through a 0.22-µm filter.

    • Analyze the filtrate by UPLC/MS.

  • Data Quantification:

    • Quantify the amount of remaining intact peptide by determining the area under the curve (AUC) ratio of the peptide to the internal standard for each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t₁/₂) using a one-phase decay fit.

Diagrams

Neurotensin (8-13) Enzymatic Degradation Pathway

NT_8_13 Neurotensin (8-13) (Arg-Arg-Pro-Tyr-Ile-Leu) Frag1 Fragments NT_8_13->Frag1 Neprilysin / Neurolysin (cleaves Arg⁸-Arg⁹) Frag2 Fragments NT_8_13->Frag2 Proline Endopeptidase / Neprilysin (cleaves Pro¹⁰-Tyr¹¹) Frag3 Fragments NT_8_13->Frag3 Neprilysin / Neurolysin (cleaves Tyr¹¹-Ile¹²) cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Incubate Incubate Peptide in Plasma at 37°C Peptide_Stock->Incubate Plasma_Aliquots Aliquot Plasma Plasma_Aliquots->Incubate Quench Quench with TCA at Time Points Incubate->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Filter Filter Supernatant Centrifuge->Filter HPLC Analyze by HPLC/UPLC-MS Filter->HPLC Calculate Calculate Half-life HPLC->Calculate cluster_membrane Cell Membrane NTS1 NTS1 Receptor Gq Gαq NTS1->Gq Gi Gαi/o NTS1->Gi bArrestin β-Arrestin NTS1->bArrestin NT Neurotensin (8-13) NT->NTS1 binds PLC PLC Gq->PLC activates ERK ERK1/2 Activation Gi->ERK activates cAMP cAMP Modulation Gi->cAMP inhibits Internalization Receptor Internalization bArrestin->Internalization PLC->ERK

References

Technical Support Center: Optimizing HPLC Purification of Neurotensin (1-8)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) purification of Neurotensin (1-8).

Frequently Asked Questions (FAQs)

Q1: What is Neurotensin (1-8) and why is its purification important?

A1: Neurotensin (1-8) is an active fragment of the tridecapeptide neurotensin.[1] Neurotensin and its fragments are involved in various physiological processes, acting as neuromodulators in the central nervous system and having effects on the gastrointestinal and cardiovascular systems.[2][3] The C-terminal region of neurotensin is responsible for its primary biological activity.[2] Accurate purification of Neurotensin (1-8) is crucial for research in areas such as neuroscience and pharmacology to ensure that experimental results are not confounded by impurities.

Q2: What is the standard method for purifying Neurotensin (1-8)?

A2: The standard and most widely used method for purifying peptides like Neurotensin (1-8) is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] This technique separates the peptide from impurities based on its hydrophobicity. A C18 column is a common choice for the stationary phase, and a mobile phase typically consists of an aqueous solvent with an organic modifier, like acetonitrile, and an ion-pairing agent such as trifluoroacetic acid (TFA).

Q3: What is the role of Trifluoroacetic Acid (TFA) in the mobile phase?

A3: TFA is a common ion-pairing agent used in peptide purification. It helps to improve peak shape and resolution by forming ion pairs with the basic residues of the peptide, which reduces unwanted interactions with the silica-based stationary phase.

Q4: Which detection wavelength is optimal for Neurotensin (1-8)?

A4: For peptides lacking specific chromophores, a detection wavelength of 210-220 nm is typically used, as this is where the peptide bond absorbs UV light. If the peptide contains aromatic residues like tyrosine (which neurotensin does), a secondary wavelength of around 280 nm can also be monitored.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC purification of Neurotensin (1-8).

Problem 1: Poor Resolution or Co-eluting Peaks

Symptoms:

  • The peak for Neurotensin (1-8) is not well separated from impurity peaks.

  • Broad peaks that overlap with adjacent peaks.

Possible Causes and Solutions:

CauseSolution
Inappropriate Gradient Slope A steep gradient can lead to poor separation of closely eluting compounds. Try a shallower gradient, for example, by decreasing the rate of organic solvent increase per minute.
Incorrect Mobile Phase pH The pH of the mobile phase can affect the retention and selectivity of peptides. Optimizing the pH can improve separation.
Suboptimal Stationary Phase While C18 is a good starting point, for some peptides, a different stationary phase (e.g., C8, C4, or Phenyl) might provide better selectivity.
High Flow Rate A high flow rate can decrease resolution. Try reducing the flow rate to allow for better equilibration between the mobile and stationary phases.
Column Overload Injecting too much sample can lead to broad, poorly resolved peaks. Reduce the sample concentration or injection volume.
Problem 2: Peak Tailing

Symptoms:

  • The peak for Neurotensin (1-8) has an asymmetrical shape with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanol Groups Residual silanol groups on the silica-based column can interact with basic residues in the peptide, causing tailing. Lowering the mobile phase pH (e.g., to pH 2-3 with TFA) can suppress silanol ionization. Using a highly deactivated or end-capped column can also minimize these interactions.
Column Contamination Buildup of strongly retained impurities on the column can lead to peak tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a narrow internal diameter and keep the length to a minimum.
Mobile Phase pH close to pKa of Analyte When the mobile phase pH is close to the pKa of an ionizable group on the peptide, it can exist in both ionized and non-ionized forms, leading to tailing. Adjust the mobile phase pH to be at least 2 units away from the pKa.
Problem 3: Split Peaks

Symptoms:

  • The peak for Neurotensin (1-8) appears as two or more closely spaced peaks.

Possible Causes and Solutions:

CauseSolution
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and splitting. Whenever possible, dissolve the sample in the initial mobile phase.
Column Void or Contamination at Inlet A void at the head of the column or contamination on the inlet frit can disrupt the sample band, leading to split peaks. Reverse flush the column (if the manufacturer allows) or replace the column. Using a guard column can help protect the analytical column.
Co-eluting Impurities What appears to be a split peak may actually be two different compounds eluting very close together. Optimize the separation method (gradient, mobile phase) to resolve the two peaks.
Sample Overload Injecting a very high concentration of the peptide can sometimes lead to peak splitting. Dilute the sample and re-inject.
Problem 4: Ghost Peaks

Symptoms:

  • Peaks appear in the chromatogram even when a blank (no sample) is injected.

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during a gradient run. Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filtering the mobile phase is also recommended.
Carryover from Previous Injections Strongly retained components from a previous sample may elute in a subsequent run. Implement a robust column washing step after each run with a strong solvent.
Contaminated HPLC System The injector, tubing, or detector cell may be contaminated. Flush the entire system with a strong solvent.
Air Bubbles Air bubbles in the mobile phase or pump can cause spurious peaks. Ensure the mobile phase is properly degassed.

Experimental Protocols

General Protocol for RP-HPLC Purification of Neurotensin (1-8)

This protocol provides a starting point for method development. Optimization will likely be required based on the specific crude sample and HPLC system.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm). A larger pore size is often beneficial for peptides.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 214 nm and 280 nm.

  • Gradient: A common starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the retention time of Neurotensin (1-8).

  • Sample Preparation: Dissolve the crude Neurotensin (1-8) in Mobile Phase A or a solvent with a lower organic content than the initial gradient conditions. Filter the sample through a 0.22 µm syringe filter before injection.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions that meet the desired purity level.

  • Solvent Removal: Remove the HPLC solvents, typically by lyophilization (freeze-drying).

Data Presentation

Table 1: Example HPLC Parameters for Neurotensin Fragments
ParameterCondition 1Condition 2
Column C18, 5 µm, 300 ÅC8, 3.5 µm, 100 Å
Mobile Phase A 0.1% TFA in Water0.05% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.05% TFA in Acetonitrile
Gradient 10-50% B in 40 min15-55% B in 30 min
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection 214 nm220 nm

Note: These are example parameters and should be optimized for your specific application.

Mandatory Visualization

Experimental Workflow for Neurotensin (1-8) Purification

G cluster_0 Sample Preparation cluster_1 HPLC Purification cluster_2 Analysis & Post-Purification Crude Neurotensin (1-8) Crude Neurotensin (1-8) Dissolve in Mobile Phase A Dissolve in Mobile Phase A Crude Neurotensin (1-8)->Dissolve in Mobile Phase A Filter Sample (0.22 um) Filter Sample (0.22 um) Dissolve in Mobile Phase A->Filter Sample (0.22 um) Inject on RP-HPLC Inject on RP-HPLC Filter Sample (0.22 um)->Inject on RP-HPLC Gradient Elution Gradient Elution Inject on RP-HPLC->Gradient Elution UV Detection (214/280 nm) UV Detection (214/280 nm) Gradient Elution->UV Detection (214/280 nm) Fraction Collection Fraction Collection UV Detection (214/280 nm)->Fraction Collection Purity Analysis (Analytical HPLC) Purity Analysis (Analytical HPLC) Fraction Collection->Purity Analysis (Analytical HPLC) Pool Pure Fractions Pool Pure Fractions Purity Analysis (Analytical HPLC)->Pool Pure Fractions Lyophilization Lyophilization Pool Pure Fractions->Lyophilization Pure Neurotensin (1-8) Pure Neurotensin (1-8) Lyophilization->Pure Neurotensin (1-8)

Caption: Workflow for the purification of Neurotensin (1-8) using RP-HPLC.

Neurotensin Receptor 1 (NTSR1) Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling NT Neurotensin (or Neurotensin (1-8)) NTSR1 NTSR1 (G-protein coupled receptor) NT->NTSR1 Binds to Gq Gq protein NTSR1->Gq Activates beta_arrestin β-Arrestin Recruitment NTSR1->beta_arrestin Promotes PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., proliferation, inflammation) Ca2->Cellular_Response MAPK MAPK/ERK Pathway PKC->MAPK MAPK->Cellular_Response Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Simplified signaling pathway of the Neurotensin Receptor 1 (NTSR1).

References

Technical Support Center: Recombinant Neurotensin (1-8) Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of recombinant Neurotensin (1-8).

Troubleshooting Guides

This section addresses common issues encountered during the expression and purification of recombinant Neurotensin (1-8) in a question-and-answer format.

Q1: I am observing very low or no expression of my Neurotensin (1-8) fusion protein. What are the potential causes and solutions?

A1: Low or no expression of a small peptide like Neurotensin (1-8) is a common challenge. Here are several factors to investigate:

  • Codon Usage: The codons in your synthetic gene for Neurotensin (1-8) may not be optimal for your expression host (e.g., E. coli). Different organisms have different tRNA abundances and prefer certain codons for the same amino acid.[1][2]

    • Solution: Perform codon optimization of your gene sequence to match the codon bias of your expression host.[1][3] This can significantly enhance translational efficiency.[1]

  • Promoter Strength and Induction: The promoter in your expression vector might be weak, or the induction conditions may not be optimal. "Leaky" expression, where there's some protein production without an inducer, can sometimes be detrimental to cell growth, especially with potentially toxic peptides.

    • Solution: Ensure you are using a vector with a strong, tightly regulated promoter. Optimize inducer concentration (e.g., IPTG) and the timing and temperature of induction. Lowering the induction temperature (e.g., from 37°C to 20-30°C) can sometimes improve protein folding and reduce degradation.

  • mRNA Instability: The 5' end of your mRNA might have a high GC content, which can lead to instability and prevent efficient translation.

    • Solution: Analyze the GC content of your gene sequence. If it's high at the 5' end, introduce silent mutations to reduce long GC stretches.

  • Peptide Degradation: Small peptides are often susceptible to proteolytic degradation by host cell proteases.

    • Solution: Use a protease-deficient E. coli strain like BL21 for expression. Additionally, the use of a larger fusion partner can often protect the small peptide from degradation.

Q2: My Neurotensin (1-8) fusion protein is expressed, but it's forming insoluble inclusion bodies. How can I improve its solubility?

A2: Inclusion body formation is a frequent issue when overexpressing recombinant proteins in E. coli. Here are strategies to enhance solubility:

  • Choice of Fusion Partner: The fusion partner itself plays a significant role in the solubility of the recombinant protein.

    • Solution: Employ a highly soluble fusion partner. Glutathione S-transferase (GST) and Maltose-Binding Protein (MBP) are well-known for their ability to enhance the solubility of their fusion partners. Thioredoxin is another effective fusion tag for improving solubility.

  • Lower Expression Temperature: High expression temperatures can lead to protein misfolding and aggregation.

    • Solution: Reduce the culture temperature during induction to a range of 20-30°C. This slows down protein synthesis, which can promote proper folding.

  • Optimize Culture Conditions: The composition of the growth media can influence protein solubility.

    • Solution: Experiment with different media formulations. Sometimes, the addition of specific cofactors or binding partners to the culture media can increase the yield of soluble protein.

Q3: I have successfully expressed the soluble fusion protein, but the final yield of purified Neurotensin (1-8) after cleavage is very low. What can I do to improve the recovery?

A3: A low final yield can be due to inefficiencies in the purification and cleavage steps.

  • Inefficient Cleavage: The chemical or enzymatic cleavage of the fusion tag from Neurotensin (1-8) may be incomplete.

    • Solution: Ensure your cleavage protocol is optimized. If using a chemical cleavage method like cyanogen bromide (CNBr), which cleaves at methionine residues, ensure the reaction conditions (e.g., concentration of CNBr, reaction time, temperature) are optimal. If using a protease, verify the enzyme's activity and optimize the digestion conditions (e.g., enzyme-to-protein ratio, buffer, temperature).

  • Purification Losses: Significant amounts of the peptide can be lost during the multiple steps of purification.

    • Solution: Streamline your purification workflow. Using an affinity tag (like GST or a His-tag) allows for a highly specific and efficient first purification step. For the final purification of the cleaved peptide, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating small peptides from the larger fusion partner and other contaminants.

  • Peptide Instability: The cleaved Neurotensin (1-8) might be unstable and prone to degradation or aggregation.

    • Solution: Perform all purification steps at low temperatures (e.g., 4°C) and consider adding protease inhibitors after cell lysis. Ensure the pH and buffer composition are optimal for the peptide's stability.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to express a small peptide like Neurotensin (1-8) directly?

A1: Direct expression of small peptides is challenging primarily because they are rapidly degraded by cellular proteases. By fusing them to a larger, stable protein, they are protected from this degradation and their expression levels are often significantly increased.

Q2: What is the best fusion partner for expressing Neurotensin (1-8)?

A2: Glutathione S-transferase (GST) has been successfully used for the expression of full-length neurotensin. GST aids in both solubility and provides a convenient handle for affinity purification. Other fusion partners like Maltose-Binding Protein (MBP) and SUMO are also excellent choices for enhancing solubility and expression.

Q3: Which E. coli strain is recommended for expressing Neurotensin (1-8)?

A3: The E. coli strain BL21 is a good choice as it is protease-deficient, which helps to minimize the degradation of the fusion protein.

Q4: What is a typical yield for recombinant Neurotensin?

A4: Yields can vary significantly based on the expression system and purification protocol. In one study, expression of GST-fused full-length neurotensin yielded approximately 35 mg of the fusion protein from 1 liter of culture. After cleavage and purification, this resulted in about 1.8 mg of pure neurotensin.

Q5: How can I remove the fusion tag after expression?

A5: The method for removing the fusion tag depends on the cleavage site engineered between the tag and your peptide. A common method is chemical cleavage with cyanogen bromide (CNBr), which cleaves after a methionine residue. This requires introducing a methionine codon at the junction. Alternatively, specific protease cleavage sites (e.g., for TEV or Thrombin) can be included, allowing for enzymatic removal of the tag.

Data Summary

The following table summarizes the yield data from a study on recombinant full-length Neurotensin expression, which provides a benchmark for researchers working on Neurotensin (1-8).

Purification Step Total Protein (mg) Purity (%) Yield (%)
Cell Lysate 25014100
Glutathione Affinity Chromatography 35>9514
CNBr Cleavage 2.2-8.8
Reversed-Phase HPLC 1.8>987.2

Data adapted from Williamson et al., Protein Expression and Purification, 2000.

Experimental Protocols

1. Plasmid Construction and Gene Synthesis

A synthetic gene encoding Neurotensin (1-8) with optimized codon usage for E. coli should be designed. A start codon (ATG) for methionine should be included immediately before the Neurotensin (1-8) sequence to allow for CNBr cleavage. This synthetic gene should then be cloned into an expression vector, such as pGEX, which allows for expression as a GST fusion protein. The final plasmid construct should be verified by DNA sequencing.

2. Protein Expression

  • Transform the expression plasmid into a suitable E. coli host strain, such as BL21.

  • Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Continue to grow the culture for an additional 3-5 hours at 37°C or overnight at a lower temperature (e.g., 20-30°C).

  • Harvest the cells by centrifugation.

3. Purification and Cleavage

  • Resuspend the cell pellet in a lysis buffer (e.g., phosphate-buffered saline, PBS).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the clarified lysate to a glutathione-Sepharose affinity column.

  • Wash the column extensively with PBS to remove unbound proteins.

  • Elute the GST-Neurotensin (1-8) fusion protein using a buffer containing reduced glutathione.

  • Cleave the Neurotensin (1-8) from the GST tag using cyanogen bromide (CNBr).

  • Purify the released Neurotensin (1-8) peptide from the GST tag and other cleavage products using reversed-phase HPLC on a C18 column.

Visualizations

Experimental_Workflow cluster_gene_synthesis Gene Synthesis & Cloning cluster_expression Protein Expression cluster_purification Purification & Cleavage CodonOptimization Codon Optimization of NT(1-8) Gene VectorCloning Cloning into pGEX Vector CodonOptimization->VectorCloning Transformation Transformation into E. coli BL21 VectorCloning->Transformation Induction IPTG Induction Transformation->Induction CellHarvest Cell Harvesting Induction->CellHarvest Lysis Cell Lysis CellHarvest->Lysis AffinityChrom Glutathione Affinity Chromatography Lysis->AffinityChrom Cleavage CNBr Cleavage AffinityChrom->Cleavage RPHPLC RP-HPLC Cleavage->RPHPLC FinalProduct FinalProduct RPHPLC->FinalProduct Pure NT(1-8)

Caption: Experimental workflow for recombinant Neurotensin (1-8) production.

GPCR_Signaling_Pathway Neurotensin Neurotensin NTR Neurotensin Receptor (GPCR) Neurotensin->NTR Binds GProtein G-Protein (αβγ) NTR->GProtein Activates Effector Effector Enzyme GProtein->Effector Modulates SecondMessenger Second Messenger Effector->SecondMessenger Generates CellularResponse Cellular Response SecondMessenger->CellularResponse Triggers

References

Technical Support Center: Quantifying Neurotensin (1-8) in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Neurotensin (1-8) in plasma samples.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of Neurotensin (1-8) using ELISA and LC-MS/MS methods.

Enzyme-Linked Immunosorbent Assay (ELISA)
ProblemPossible Cause(s)Recommended Solution(s)
High Background - Insufficient washing. - Contaminated wash buffer. - Over-incubation. - High concentration of detection antibody. - Sample matrix effects.- Increase the number of wash steps and ensure complete removal of wash buffer. - Prepare fresh wash buffer. - Adhere strictly to the incubation times specified in the protocol. - Optimize the concentration of the detection antibody. - Increase the sample dilution factor.
Low Sensitivity / Weak Signal - Inactive reagents (e.g., expired kit, improper storage). - Insufficient incubation time. - Low concentration of Neurotensin (1-8) in the sample. - Suboptimal sample preparation leading to degradation.- Ensure all reagents are within their expiration date and have been stored correctly. - Follow the recommended incubation times. - Consider concentrating the sample if concentrations are expected to be very low. - Review and optimize the sample collection and preparation protocol, ensuring the use of appropriate protease inhibitors.
High Coefficient of Variation (CV) - Inaccurate pipetting. - Inconsistent incubation times or temperatures across the plate. - Improper mixing of reagents. - Bubbles in wells.- Calibrate pipettes regularly and use proper pipetting techniques. - Ensure uniform incubation conditions for all wells. - Mix all reagents thoroughly before use. - Carefully inspect wells for bubbles before reading the plate and remove them if present.
Poor Standard Curve - Incorrect preparation of standard dilutions. - Degraded standard. - Improper plate washing.- Prepare fresh standard dilutions for each assay. - Ensure the standard is stored correctly and has not expired. - Follow the washing protocol meticulously.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) - Column contamination or degradation. - Inappropriate mobile phase composition. - Sample overload. - Matrix effects from plasma components.- Flush the column with a strong solvent or replace it if necessary. - Optimize the mobile phase pH and organic solvent composition. - Reduce the injection volume or dilute the sample. - Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances.[1]
Low Signal Intensity / Poor Sensitivity - Inefficient ionization of Neurotensin (1-8). - Ion suppression from co-eluting matrix components. - Suboptimal MS parameters. - Degradation of the peptide during sample preparation or analysis.- Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow). - Enhance chromatographic separation to resolve Neurotensin (1-8) from interfering compounds. - Tune the mass spectrometer specifically for the m/z transitions of Neurotensin (1-8). - Ensure the use of protease inhibitors throughout the sample preparation process and keep samples cold.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Column temperature variations. - Column aging.- Prepare fresh mobile phase and ensure the LC pump is functioning correctly. - Use a column oven to maintain a stable temperature. - Equilibrate the column thoroughly before each run and monitor its performance over time.
High Background Noise - Contaminated mobile phase, LC system, or MS source. - Presence of interfering substances from the plasma matrix.- Use high-purity solvents and additives. - Clean the LC system and MS ion source regularly. - Implement a more rigorous sample preparation method, such as two-dimensional LC or advanced SPE.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying Neurotensin (1-8) in plasma?

The primary challenges are its low physiological concentrations and its susceptibility to rapid degradation by peptidases present in plasma. The parent peptide, Neurotensin (1-13), has a very short half-life in vivo, being quickly metabolized to fragments including Neurotensin (1-8) and Neurotensin (1-11).[2][3] This necessitates meticulous sample handling and the use of highly sensitive analytical methods.

Q2: How should plasma samples be collected and prepared to ensure the stability of Neurotensin (1-8)?

To minimize degradation, blood should be collected in tubes containing an anticoagulant, preferably EDTA.[2][4] It is also crucial to add a broad-spectrum peptidase inhibitor cocktail or at least aprotinin and EDTA immediately after collection. Samples should be kept on ice and centrifuged at low temperatures (e.g., 4°C) as soon as possible. The resulting plasma should be stored at -80°C until analysis.

Q3: What are the pros and cons of using ELISA versus LC-MS/MS for Neurotensin (1-8) quantification?

FeatureELISALC-MS/MS
Pros - High throughput. - Relatively lower cost per sample. - Widely available instrumentation.- High specificity and ability to distinguish between closely related fragments. - High sensitivity. - Can multiplex to measure other peptides simultaneously.
Cons - Potential for cross-reactivity with other Neurotensin fragments or structurally similar peptides. - Susceptible to matrix effects.- Lower throughput. - Higher instrumentation and operational costs. - Requires specialized expertise for method development and troubleshooting.

Q4: Can antibodies used in immunoassays for Neurotensin (1-13) cross-react with Neurotensin (1-8)?

Yes, cross-reactivity is a significant concern. The specificity of the antibody is critical. An antibody raised against the C-terminus of Neurotensin (1-13) will not detect Neurotensin (1-8), while an N-terminally directed antibody may recognize both the full-length peptide and its N-terminal fragments. It is essential to characterize the specificity of the antibody used or to utilize an assay specifically validated for Neurotensin (1-8). Some commercially available ELISA kits claim no significant cross-reactivity with analogues, but this should be verified by the end-user.

Q5: What are typical concentrations of Neurotensin (1-8) found in human plasma?

Fasting plasma levels of N-terminal neurotensin-like immunoreactivity, which includes Neurotensin (1-8), are typically in the low picomolar range. After a meal, especially one high in fat, these levels can increase significantly. One study noted that after a meal, the molar ratio of intact neurotensin to neurotensin (1-8) was approximately 1:4.6.

Experimental Protocols

Plasma Sample Collection and Preparation
  • Collection: Collect whole blood into pre-chilled tubes containing EDTA as an anticoagulant.

  • Inhibitor Addition: Immediately add a broad-spectrum protease inhibitor cocktail. A common alternative is the addition of aprotinin (e.g., 500 KIU/mL of blood) and ensuring the presence of EDTA.

  • Centrifugation: Keep the blood samples on ice and centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Aliquoting and Storage: Carefully collect the plasma supernatant, aliquot it into cryovials to avoid repeated freeze-thaw cycles, and store at -80°C until analysis.

General ELISA Protocol (Competitive Assay)

This is a generalized protocol and should be adapted based on the specific instructions of the commercial kit being used.

  • Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit manual. Bring all components to room temperature before use.

  • Standard and Sample Addition: Add a defined volume (e.g., 50 µL) of standards and plasma samples to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add a fixed amount of biotin-labeled Neurotensin (1-8) to each well and incubate to allow competition for binding to the coated antibody.

  • Washing: Wash the plate multiple times to remove unbound components.

  • Enzyme Conjugate Addition: Add streptavidin-HRP conjugate to each well and incubate.

  • Substrate Addition: After another wash step, add the TMB substrate and incubate in the dark for color development. The intensity of the color is inversely proportional to the amount of Neurotensin (1-8) in the sample.

  • Stopping the Reaction: Add the stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Calculate the concentration of Neurotensin (1-8) in the samples by interpolating from the standard curve.

General LC-MS/MS Sample Preparation (Protein Precipitation and SPE)
  • Protein Precipitation: Thaw plasma samples on ice. To a small volume of plasma (e.g., 100 µL), add a threefold volume of ice-cold acetonitrile to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent). Load the supernatant onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove salts and other interferences.

  • Elution: Elute the Neurotensin (1-8) from the cartridge using a solvent mixture with a higher organic content.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Neurotensin (1-13) Degradation Pathway in Plasma

Neurotensin Degradation in Plasma NT_1_13 Neurotensin (1-13) NT_1_8 Neurotensin (1-8) NT_1_13->NT_1_8 Cleavage NT_1_11 Neurotensin (1-11) NT_1_13->NT_1_11 Cleavage Other_Fragments Other Fragments NT_1_13->Other_Fragments Cleavage Peptidases Plasma Peptidases Peptidases->NT_1_13

Caption: Degradation of Neurotensin (1-13) by plasma peptidases.

Experimental Workflow for Plasma Neurotensin (1-8) Quantification

Workflow for NT(1-8) Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_lcms_prep LC-MS/MS Prep Blood_Collection Blood Collection (EDTA + Inhibitors) Centrifugation Centrifugation (4°C) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage (-80°C) Plasma_Separation->Storage ELISA ELISA Storage->ELISA Protein_Precipitation Protein Precipitation Storage->Protein_Precipitation Data_Analysis Data Analysis ELISA->Data_Analysis LCMS LC-MS/MS LCMS->Data_Analysis SPE Solid-Phase Extraction Protein_Precipitation->SPE SPE->LCMS NTS1 Signaling Pathway NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 G_protein Gq/11 Protein NTS1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release IP3->Ca_release triggers MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway activates Cellular_Response Cellular Response Ca_release->Cellular_Response MAPK_pathway->Cellular_Response

References

"Neurotensin (1-8) stability in different buffer conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Neurotensin (1-8) under various buffer conditions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Neurotensin (1-8) in aqueous solutions?

A1: The N-terminal fragment Neurotensin (1-8) is generally considered more stable in plasma compared to the C-terminal fragments of Neurotensin.[1] However, like all peptides, its stability in aqueous buffer solutions is influenced by factors such as pH, temperature, and the presence of proteases. For long-term storage, it is recommended to keep peptide solutions frozen at -20°C or below.[2]

Q2: How does pH affect the stability of Neurotensin fragments?

A2: The pH of the buffer can significantly impact the hydrolytic stability of Neurotensin peptides. Studies on Neurotensin (8-13) analogues, which are more extensively researched due to their biological activity, have been conducted under physiological pH conditions, including values representative of the stomach (pH 1.2), blood plasma (pH 7.4), and the small intestine (pH 8.5-9.0).[3] Generally, peptides are more susceptible to hydrolysis under acidic or alkaline conditions compared to a neutral pH. One study on a modified neurotensin hybrid peptide found it to be quite stable under acidic conditions (1M HCl), with a half-life of 204.4 hours, but it degraded more rapidly under alkaline conditions (1M NaOH), with a half-life of 11.36 hours.[4]

Q3: What is the impact of temperature on Neurotensin (1-8) stability?

A3: Temperature is a critical factor in maintaining the stability of Neurotensin (1-8). Most stability studies are conducted at 37°C to mimic physiological conditions.[5] For storage, lower temperatures are crucial. Lyophilized peptides are often recommended to be stored at -20°C for up to a year, while in solvent, storage at -80°C is advised for up to six months. Short-term storage of solutions can be at 2-8°C for up to one month.

Q4: Which buffer is most suitable for working with Neurotensin (1-8)?

A4: The choice of buffer depends on the specific experimental requirements. Phosphate-buffered saline (PBS) at pH 7.4 is commonly used in studies investigating the stability of Neurotensin analogues in human plasma. Tris-HCl buffer has also been utilized in various experimental settings, such as in binding assays and for cell harvesting. The optimal buffer will maintain a stable pH in the desired range for your experiment and be compatible with downstream analytical methods.

Q5: What are the primary degradation pathways for Neurotensin?

A5: The primary degradation of the full-length Neurotensin and its biologically active fragment, NT(8-13), occurs via enzymatic cleavage at specific peptide bonds. The major cleavage sites are at Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12. While Neurotensin (1-8) does not contain the latter two sites, the Arg8-Arg9 bond cleavage is a key degradation point for the full-length peptide, leading to the formation of the NT(1-8) fragment. Neurolysin, a metalloendopeptidase, is known to cleave three residues from the C-terminus of Neurotensin.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation of the peptide in my experiment. Enzymatic contamination: Your buffer or sample may be contaminated with proteases.Work in sterile conditions. Use protease-free water and reagents. Consider adding a broad-spectrum protease inhibitor cocktail to your buffer, if compatible with your experiment.
Inappropriate pH: The pH of your buffer may be promoting hydrolysis.Verify the pH of your buffer. For general use, a neutral pH (around 7.4) is often a good starting point. Adjust the pH as needed for your specific application, keeping in mind the potential for increased degradation at acidic or alkaline pH.
High temperature: The peptide solution may have been exposed to elevated temperatures for an extended period.Always store peptide solutions at the recommended temperature (frozen for long-term, refrigerated for short-term). Minimize the time the peptide is kept at room temperature or higher during experiments.
Inconsistent results between experiments. Variability in buffer preparation: Minor differences in buffer composition or pH can affect peptide stability.Prepare buffers fresh and from high-quality reagents. Standardize your buffer preparation protocol and always verify the final pH.
Freeze-thaw cycles: Repeatedly freezing and thawing the peptide stock solution can lead to degradation.Aliquot the peptide stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Hygroscopicity of lyophilized peptide: Peptides can absorb moisture from the air, which can affect their stability and weighing accuracy.Store lyophilized peptides in a desiccator. Allow the vial to come to room temperature before opening to prevent condensation.
Low recovery of the peptide after storage. Adsorption to container walls: Peptides can adsorb to the surface of plastic or glass vials, especially at low concentrations.Use low-protein-binding microcentrifuge tubes or vials. Consider adding a carrier protein like bovine serum albumin (BSA) to your buffer if it does not interfere with your experiment.
Oxidation: Certain amino acid residues can be susceptible to oxidation.Prepare solutions in degassed buffers. For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

Data on Neurotensin Analogue Stability

While specific quantitative data on Neurotensin (1-8) stability in different buffers is limited in publicly available literature, extensive research on the stability of the biologically active fragment Neurotensin (8-13) and its analogues provides valuable insights. The following table summarizes the stability of various Neurotensin analogues in human plasma, which is typically diluted with PBS (pH 7.4).

Peptide AnalogueModification(s)Stability in Human Plasma (at 37°C)Reference
NT(8-13)-Complete degradation within 30 minutes
NT-II (non-stabilized analogue)-Half-life of 5 minutes
NT-VI (mono-stabilized analogue)Arg8-Arg9 bond stabilizedHalf-life of 7 minutes
99mTc(CO)3NT-VIIIN-methylation of Arg8, Arg9 replaced by Lys, Ile12 replaced by TleMost of the peptide remained intact after 24 hours
N-methylated NT(8-13) derivativesN-methylation of Arg8 and replacement of Ile12 by Tle12Half-life > 48 hours
Macrocyclic NT analogue (Compound 4)Cyclization of the peptide backboneHalf-life of 15.0 ± 2.6 minutes

Experimental Protocols

Protocol for Assessing Peptide Stability in Human Plasma/PBS

This protocol is adapted from studies investigating the stability of Neurotensin analogues.

1. Materials:

  • Neurotensin (1-8) peptide
  • Human plasma (freshly collected with anticoagulant like EDTA)
  • Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4)
  • Acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • Internal standard (e.g., a stable, non-related peptide)
  • Incubator or water bath at 37°C
  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

2. Procedure:

  • Sample Preparation:
  • Prepare a stock solution of Neurotensin (1-8) in a suitable solvent (e.g., water or a small amount of DMSO, then diluted).
  • Mix human plasma with PBS at a 1:2 (v/v) ratio.
  • Spike the plasma/PBS mixture with the Neurotensin (1-8) stock solution to a final concentration of 100 µM.
  • Add the internal standard to the mixture.
  • Incubation:
  • Incubate the samples at 37°C.
  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the sample.
  • Reaction Quenching and Protein Precipitation:
  • Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution (e.g., ice-cold acetonitrile with 0.1% TFA).
  • Vortex the sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate plasma proteins.
  • HPLC Analysis:
  • Transfer the supernatant to an HPLC vial.
  • Inject the sample into the HPLC system.
  • Use a suitable gradient of water/ACN with 0.1% TFA to separate the peptide and its degradation products.
  • Monitor the elution profile at a specific wavelength (e.g., 220 nm).
  • Data Analysis:
  • Calculate the peak area of the intact Neurotensin (1-8) at each time point, normalized to the peak area of the internal standard.
  • Plot the percentage of the remaining intact peptide against time to determine the degradation rate and half-life.

Visualizations

Neurotensin Degradation Pathway

G NT_full Neurotensin (1-13) NT_1_8 Neurotensin (1-8) NT_full->NT_1_8 Endopeptidase NT_9_13 Neurotensin (9-13) NT_full->NT_9_13 Endopeptidase NT_1_10 Neurotensin (1-10) NT_full->NT_1_10 NT_1_11 Neurotensin (1-11) NT_full->NT_1_11 Tyr_11 Tyr NT_1_10->Tyr_11 Endopeptidase Ile_Leu Ile-Leu NT_1_11->Ile_Leu Endopeptidase Arg8_Arg9 Arg8-Arg9 Pro10_Tyr11 Pro10-Tyr11 Tyr11_Ile12 Tyr11-Ile12

Caption: Major enzymatic cleavage sites of full-length Neurotensin.

Experimental Workflow for Stability Assessment

G start Start: Prepare Peptide Stock Solution prepare_buffer Prepare Buffer (e.g., PBS, pH 7.4) start->prepare_buffer spike_peptide Spike Peptide into Buffer prepare_buffer->spike_peptide incubate Incubate at Defined Temperature (e.g., 37°C) spike_peptide->incubate time_points Withdraw Aliquots at Time Points incubate->time_points quench Quench Reaction (e.g., with ACN/TFA) time_points->quench centrifuge Centrifuge to Remove Precipitate quench->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze data_analysis Calculate Degradation Rate and Half-life analyze->data_analysis end End data_analysis->end

Caption: General workflow for assessing peptide stability in a buffer solution.

References

Technical Support Center: Neurotensin (1-8) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the aggregation of the Neurotensin (1-8) peptide during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Neurotensin (1-8) and why is aggregation a concern?

Neurotensin (1-8) is the N-terminal fragment of the neuropeptide Neurotensin. Like many peptides, it has a propensity to self-associate and form aggregates. Peptide aggregation is a significant concern as it can lead to a loss of biological activity, inaccurate quantification, and potential cytotoxicity in cell-based assays. For drug development professionals, aggregation can impact formulation stability, bioavailability, and immunogenicity.

Q2: What are the primary factors that induce Neurotensin (1-8) aggregation?

Several factors can contribute to the aggregation of Neurotensin (1-8) in solution:

  • pH and Net Charge: The solubility of peptides is often lowest near their isoelectric point (pI), where the net charge is zero. The amino acid sequence of Neurotensin (1-8) (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg) contains both acidic (Glu) and basic (Lys, Arg) residues, making its net charge and solubility highly dependent on the pH of the solution.

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, which can initiate and promote aggregation.

  • Temperature: Elevated temperatures can increase the rate of aggregation by providing the kinetic energy needed to overcome the energy barrier for conformational changes and self-assembly.

  • Ionic Strength: The concentration of salts in the buffer can influence peptide solubility and aggregation. Salts can either stabilize the peptide by shielding charges or promote aggregation through salting-out effects.

  • Mechanical Stress: Agitation, vigorous vortexing, or freeze-thaw cycles can introduce mechanical stress that may induce peptide unfolding and subsequent aggregation.

  • Solvent: The choice of solvent is critical. While some organic solvents can solubilize hydrophobic peptides, their subsequent dilution into aqueous buffers can trigger precipitation if not done correctly.

Q3: How should I properly store Neurotensin (1-8) to minimize aggregation?

Proper storage is crucial for maintaining the integrity of your Neurotensin (1-8) peptide. The following storage conditions are recommended:

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C or -80°CUp to 2 yearsStore in a desiccator to keep dry. Avoid repeated opening of the vial.
Stock Solution in DMSO-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO.
Stock Solution in Water-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use sterile, purified water.
Working Solutions-20°C or -80°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Note: Always refer to the manufacturer's specific recommendations for your peptide lot.

Troubleshooting Guides

Issue 1: Lyophilized Neurotensin (1-8) powder will not dissolve.

Possible Cause: The peptide has low solubility in the chosen solvent, or it has already begun to form aggregates.

Troubleshooting Steps:

  • Verify the Peptide's Properties: Neurotensin (1-8) has both hydrophobic (Leu, Pro) and charged residues. Its solubility will be pH-dependent.

  • Initial Solubilization Attempt:

    • Always start by trying to dissolve a small test amount of the peptide in sterile, purified water.

    • If the peptide is insoluble in water, its net charge should be considered. Neurotensin (1-8) has a net positive charge at neutral pH due to the Lys and Arg residues. Therefore, dissolving it in a slightly acidic solution (e.g., 0.1% acetic acid in water) may improve solubility.

  • Use of Organic Solvents:

    • If the peptide remains insoluble, a small amount of an organic solvent like DMSO or acetonitrile can be used to create a concentrated stock solution.

    • Crucially , to dilute this stock into an aqueous buffer, add the concentrated peptide solution dropwise into the vortexing buffer. This prevents localized high concentrations of the peptide that can cause immediate precipitation.

  • Sonication: Brief sonication in an ice bath can help to break up small aggregates and facilitate dissolution.[1][2][3] However, prolonged sonication can generate heat and potentially degrade the peptide.

Issue 2: The Neurotensin (1-8) solution is cloudy or contains visible particulates.

Possible Cause: The peptide has aggregated in solution.

Troubleshooting Steps:

  • Confirmation of Aggregation: Use one of the detection methods outlined in the "Experimental Protocols" section below (e.g., Dynamic Light Scattering or Thioflavin T assay) to confirm the presence of aggregates.

  • Removal of Aggregates:

    • Centrifugation: For larger, insoluble aggregates, centrifugation at high speed (e.g., >14,000 x g) for 15-30 minutes can pellet the aggregated material.[4] The supernatant, containing the soluble peptide, can then be carefully collected.

    • Filtration: For smaller, soluble aggregates, size-exclusion chromatography (SEC) can be used to separate the monomeric peptide from larger aggregates. Alternatively, for a quicker but potentially less quantitative approach, a 0.22 µm syringe filter can be used to remove larger aggregates before use, although this may not remove smaller oligomers.

  • Disaggregation (with caution):

    • For some peptides, treatment with a strong solvent like hexafluoroisopropanol (HFIP) followed by lyophilization can break down aggregates and restore the monomeric state.[5] However, this is a harsh treatment and should be considered a last resort.

    • The use of chaperone-based disaggregation systems is generally more applicable to larger proteins and may not be practical for routine lab use with small peptides.

Experimental Protocols

Protocol 1: Preparation of a Neurotensin (1-8) Stock Solution

This protocol provides a general guideline for solubilizing lyophilized Neurotensin (1-8).

Materials:

  • Lyophilized Neurotensin (1-8) peptide

  • Sterile, purified water (e.g., HPLC-grade)

  • Anhydrous DMSO (if required)

  • Low-protein-binding microcentrifuge tubes

  • Pipettes and sterile, low-retention tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Solubilization:

    • Based on the peptide's properties and intended final buffer, decide on the initial solvent. For a 1 mg/mL stock solution in an aqueous buffer, start with a small volume of sterile water.

    • If using an organic solvent, add the minimum volume of DMSO required to fully dissolve the peptide.

  • Mixing: Gently vortex the solution. If insolubility persists, sonicate the vial for short bursts (e.g., 10-15 seconds) in a cool water bath.

  • Dilution into Aqueous Buffer (if using an organic stock):

    • While gently vortexing the final aqueous buffer, add the concentrated peptide-DMSO stock solution dropwise.

    • Observe the solution for any signs of precipitation. If cloudiness appears, stop the addition and consider a more dilute final concentration.

  • Storage: Aliquot the stock solution into low-protein-binding tubes and store at -80°C.

Protocol 2: Detection of Neurotensin (1-8) Aggregation using Thioflavin T (ThT) Assay

The ThT assay is a fluorescence-based method to detect the presence of amyloid-like β-sheet structures, which are common in peptide aggregates.

Materials:

  • Neurotensin (1-8) peptide solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Black, clear-bottom 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Preparation of ThT Working Solution: Dilute the ThT stock solution to a final concentration of 20-25 µM in the assay buffer. Prepare this solution fresh and protect it from light.

  • Assay Setup:

    • In the 96-well plate, add your Neurotensin (1-8) sample to be tested. A typical final peptide concentration for the assay is in the range of 10-50 µM.

    • Add the ThT working solution to each well containing the peptide.

    • Include a negative control well with only the assay buffer and ThT working solution.

    • Include a positive control if available (e.g., a known aggregating peptide).

  • Incubation: Incubate the plate at 37°C. You can take readings at various time points to monitor aggregation kinetics.

  • Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.

  • Data Analysis: Subtract the fluorescence of the buffer-only control from the sample readings. A significant increase in fluorescence intensity compared to the control indicates the presence of β-sheet-rich aggregates.

Protocol 3: Characterization of Neurotensin (1-8) Aggregates by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it ideal for detecting the formation of peptide aggregates.

Materials:

  • Neurotensin (1-8) peptide solution

  • Low-volume cuvette

  • DLS instrument

Procedure:

  • Sample Preparation:

    • Prepare the Neurotensin (1-8) solution in the desired buffer.

    • Filter the buffer through a 0.02 µm filter to remove any dust or extraneous particles.

    • Filter the peptide solution through a 0.22 µm filter to remove any large, pre-existing aggregates or dust.

  • Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize. Set the measurement parameters, including the temperature and the viscosity of the solvent.

  • Measurement:

    • First, measure the filtered buffer as a blank.

    • Carefully pipette the filtered peptide solution into the cuvette, ensuring no bubbles are introduced.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.

  • Data Analysis: The instrument's software will analyze the data to generate a size distribution profile. The presence of particles with a hydrodynamic radius significantly larger than that expected for the monomeric peptide is indicative of aggregation. The polydispersity index (PDI) will provide information on the heterogeneity of the particle sizes in the solution.

Visualizations

Experimental Workflow for Preparing and Testing Neurotensin (1-8) Solutions

experimental_workflow cluster_prep Peptide Preparation cluster_analysis Aggregation Analysis cluster_results Results start Lyophilized NT(1-8) dissolve Dissolve in appropriate solvent (e.g., water, DMSO) start->dissolve dilute Dilute dropwise into final aqueous buffer dissolve->dilute solution Neurotensin (1-8) Solution dilute->solution dls Dynamic Light Scattering (DLS) solution->dls tht Thioflavin T (ThT) Assay solution->tht monodisperse Monodisperse (No Aggregation) dls->monodisperse Single peak at expected size aggregated Aggregated dls->aggregated Multiple peaks or larger particle size tht->monodisperse Low fluorescence tht->aggregated High fluorescence

Caption: Workflow for preparing and analyzing Neurotensin (1-8) solutions for aggregation.

Troubleshooting Logic for Neurotensin (1-8) Aggregation

troubleshooting_logic cluster_confirm Confirm Aggregation cluster_action Take Action cluster_optimize Optimize Protocol start Observe cloudiness or precipitation in NT(1-8) solution confirm_agg Perform DLS or ThT Assay start->confirm_agg remove_agg Remove aggregates: - Centrifugation - Filtration (SEC or 0.22µm) confirm_agg->remove_agg Aggregation confirmed new_prep Prepare fresh solution confirm_agg->new_prep No aggregation detected (check for other issues) optimize Optimize solubilization: - Lower concentration - Adjust pH - Use co-solvents - Slower dilution remove_agg->optimize If aggregation persists new_prep->optimize

Caption: Decision tree for troubleshooting Neurotensin (1-8) peptide aggregation.

References

Technical Support Center: Optimizing Storage Conditions for Long-Term Stability of Neurotensin (1-8)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Neurotensin (1-8) to ensure its long-term stability and integrity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized Neurotensin (1-8)?

A1: For long-term stability, lyophilized Neurotensin (1-8) should be stored at -20°C or -80°C. Storing the peptide in a desiccated environment will further enhance its stability by protecting it from moisture. For short-term storage of a few days to weeks, 4°C is acceptable.

Q2: How should I store Neurotensin (1-8) once it is reconstituted in a solution?

A2: Peptides in solution are significantly less stable than in their lyophilized form. It is highly recommended to aliquot the reconstituted Neurotensin (1-8) into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][2] These aliquots should be stored at -20°C for a few weeks or at -80°C for several months.[2] The stability of the solution is dependent on the solvent and pH.[2]

Q3: What is the recommended solvent for reconstituting Neurotensin (1-8)?

A3: The choice of solvent depends on the intended application. For most in vitro biological assays, sterile, nuclease-free water or a buffer at a pH of 5-7 is recommended.[2] If solubility is an issue, a small amount of an organic solvent like acetonitrile can be used initially, followed by dilution with the aqueous buffer. Always consult the manufacturer's datasheet for specific recommendations.

Q4: My Neurotensin (1-8) solution has been stored for a while. How can I check if it's still active?

A4: The stability and activity of your stored Neurotensin (1-8) can be assessed through a combination of analytical and biological assays. A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to check for chemical degradation. To confirm biological activity, a receptor binding assay or a cell-based functional assay should be performed.

Troubleshooting Guide

Issue 1: I observe a loss of biological activity, but the HPLC profile of my Neurotensin (1-8) looks normal.

  • Possible Cause 1: Peptide Oxidation. Peptides containing amino acids like Methionine, Cysteine, Tryptophan, or Tyrosine are susceptible to oxidation, which may not always be readily detectable by a standard HPLC method but can significantly impact biological activity.

    • Troubleshooting: Prepare fresh solutions and store them under an inert gas like argon or nitrogen. Avoid vigorous vortexing which can introduce oxygen.

  • Possible Cause 2: Improper Storage. Even without chemical degradation, improper storage (e.g., repeated freeze-thaw cycles) can affect the peptide's conformation and, consequently, its biological activity.

    • Troubleshooting: Always aliquot your peptide solutions into single-use vials to minimize freeze-thaw cycles.

  • Possible Cause 3: Adsorption to Surfaces. Peptides can adsorb to the surface of storage vials, especially at low concentrations, leading to a decrease in the effective concentration and apparent loss of activity.

    • Troubleshooting: Use low-protein-binding microcentrifuge tubes or vials. Including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffer can also help prevent adsorption.

Issue 2: I see multiple peaks in the HPLC chromatogram of my freshly prepared Neurotensin (1-8) solution.

  • Possible Cause 1: Peptide Aggregation. Peptides, particularly those with hydrophobic residues, can self-associate to form aggregates, which may appear as multiple peaks or a broadened peak in an HPLC chromatogram.

    • Troubleshooting: Try dissolving the peptide in a small amount of an organic solvent like acetonitrile or DMSO before diluting with your aqueous buffer. Sonication can also help to break up aggregates. Using a buffer with a pH away from the peptide's isoelectric point can also improve solubility and reduce aggregation.

  • Possible Cause 2: Contamination. The presence of impurities from the synthesis process or contamination of the solvent can lead to extraneous peaks.

    • Troubleshooting: Ensure you are using high-purity, peptide-grade solvents and reagents. If in doubt, obtain a new batch of peptide and/or solvents.

  • Possible Cause 3: Degradation during handling. Some peptides are sensitive to pH extremes or enzymatic degradation even during brief handling at room temperature.

    • Troubleshooting: Prepare solutions on ice and use buffers within a neutral pH range (pH 5-7) unless the experimental protocol requires otherwise.

Quantitative Data Summary

ParameterConditionResultReference
Storage of Lyophilized Peptide Long-termStable at -20°C or -80°C
Short-termStable for days to weeks at 4°C
Storage of Peptide in Solution -20°CStable for 3-4 months
-80°CStable for up to 1 year
+4°CStable for 1-2 weeks
Optimal pH for Solution General UsepH 5-7

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general framework for assessing the chemical stability of Neurotensin (1-8). Optimization may be required based on the specific HPLC system and column used.

1. Materials:

  • Neurotensin (1-8) sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm or 280 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 65% B (linear gradient)

    • 25-30 min: 65% to 95% B (linear gradient)

    • 30-35 min: 95% B (isocratic)

    • 35-40 min: 95% to 5% B (linear gradient)

    • 40-45 min: 5% B (isocratic, re-equilibration)

4. Sample Preparation:

  • Prepare a stock solution of Neurotensin (1-8) in Mobile Phase A at a concentration of 1 mg/mL.

  • For the stability study, incubate aliquots of the stock solution under the desired stress conditions (e.g., different temperatures, pH values).

  • At each time point, dilute the sample with Mobile Phase A to a final concentration of 0.1 mg/mL before injection.

5. Data Analysis:

  • Monitor the peak area of the intact Neurotensin (1-8) over time.

  • The appearance of new peaks or a decrease in the main peak area indicates degradation.

  • Calculate the percentage of remaining peptide at each time point relative to the initial time point.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is for determining the biological activity of Neurotensin (1-8) by measuring its ability to compete with a radiolabeled ligand for binding to the Neurotensin receptor 1 (NTS1).

1. Materials:

  • Cell line overexpressing NTS1 (e.g., HT-29 cells)

  • Radiolabeled Neurotensin (e.g., [³H]-Neurotensin or ¹²⁵I-Neurotensin)

  • Unlabeled Neurotensin (1-8) (as standard and for testing)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and counter (for ³H) or gamma counter (for ¹²⁵I)

2. Cell Preparation:

  • Culture NTS1-expressing cells to confluency in appropriate culture plates (e.g., 24-well plates).

  • On the day of the assay, wash the cells once with binding buffer.

3. Assay Procedure:

  • Prepare a series of dilutions of the unlabeled Neurotensin (1-8) standard and your test sample in binding buffer.

  • In each well, add a fixed concentration of the radiolabeled Neurotensin.

  • Add the different concentrations of unlabeled standard or test sample to the wells.

  • For determining non-specific binding, add a high concentration of unlabeled Neurotensin.

  • Incubate the plate at room temperature for 1-2 hours with gentle agitation.

  • Aspirate the assay mixture and wash the cells three times with ice-cold wash buffer to remove unbound radioligand.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the lysate to scintillation vials (for ³H) or gamma tubes (for ¹²⁵I).

  • Add scintillation cocktail to the vials and measure the radioactivity.

4. Data Analysis:

  • Subtract the non-specific binding from all other measurements to obtain specific binding.

  • Plot the percentage of specific binding as a function of the logarithm of the unlabeled ligand concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

  • Compare the IC₅₀ of your test sample to that of a fresh, standard Neurotensin (1-8) to assess its relative biological activity.

Visualizations

G Neurotensin (1-8) Stability Testing Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_data Data Interpretation prep_start Start: Lyophilized Neurotensin (1-8) reconstitute Reconstitute in appropriate buffer prep_start->reconstitute aliquot Aliquot into single-use vials reconstitute->aliquot storage_conditions Store at different conditions (T, pH) aliquot->storage_conditions hplc Chemical Stability: RP-HPLC Analysis storage_conditions->hplc Time points binding_assay Biological Activity: Receptor Binding Assay storage_conditions->binding_assay Time points data_analysis Analyze degradation and activity loss hplc->data_analysis binding_assay->data_analysis conclusion Determine optimal storage conditions data_analysis->conclusion

Caption: Workflow for assessing the stability of Neurotensin (1-8).

G Neurotensin Receptor 1 (NTS1) Signaling Pathway NT Neurotensin (1-8) NTS1 NTS1 Receptor (GPCR) NT->NTS1 Gq Gαq NTS1->Gq G13 Gα13 NTS1->G13 beta_arrestin β-Arrestin NTS1->beta_arrestin PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (ERK1/2) PKC->MAPK internalization Receptor Internalization beta_arrestin->internalization

Caption: Simplified signaling cascade of the Neurotensin Receptor 1.

References

Validation & Comparative

A Comparative Analysis of Neurotensin Fragments in Receptor Binding: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of neurotensin fragments and their binding affinities to neurotensin receptors. Supported by experimental data, this analysis delves into the structure-activity relationships that govern these interactions and the subsequent cellular signaling cascades.

Neurotensin (NT), a 13-amino acid neuropeptide, exerts a wide range of biological effects in the central nervous system and peripheral tissues by activating specific G protein-coupled receptors (GPCRs).[1] The primary high-affinity receptor, NTSR1, and a lower-affinity receptor, NTSR2, are key mediators of neurotensin's actions, which include roles in pain perception, temperature regulation, and dopamine pathway modulation.[2][3] The C-terminal fragment of neurotensin, particularly NT(8-13), is recognized as the minimal sequence required for full biological activity, making it and its analogues focal points of research for therapeutic applications.[4] This guide offers a comparative look at the receptor binding profiles of various neurotensin fragments and the experimental methodologies used to determine them.

Comparative Binding Affinities of Neurotensin Fragments

The binding affinity of neurotensin and its fragments to NTSR1 and NTSR2 is a critical determinant of their biological potency. These affinities are typically quantified by inhibition constants (Ki), dissociation constants (Kd), or half-maximal inhibitory concentrations (IC50) derived from competitive binding assays. The following table summarizes key quantitative data from various studies, offering a side-by-side comparison of different neurotensin analogues.

Ligand/FragmentReceptor(s)Source Organism/Cell LineAssay TypeMeasured ParameterValue (nM)Reference
Neurotensin (NT)NTSR1CHO-K1 cells (human NTS1)BRET-based biosensor--[5]
NT(8-13)NTSR1CHO-K1 cells (human NTS1)BRET-based biosensor--
NT(8-13) mimetic 3NTSR1RatRadioligand BindingBinding Affinity55
NT(8-13) mimetic 3NTSR1HumanRadioligand BindingBinding Affinity580
JMV 449NTRsNeonatal Mouse BrainCompetitive BindingIC500.15
[⁶⁸Ga]Ga-JMV 7488NTSR2HT-29 cellsSaturation BindingKd38 ± 17
[⁶⁸Ga]Ga-JMV 7488NTSR2MCF-7 cellsSaturation BindingKd36 ± 10
[¹¹¹In]In-JMV 7488NTSR2HT-29 cellsSaturation BindingKd36 ± 4
[¹¹¹In]In-JMV 7488NTSR2MCF-7 cellsSaturation BindingKd46 ± 1
NT(8-13)A₁₁NTSR1-H4RatSurface Plasmon Resonance--
NT(8-13)A₁₁,₁₂NTSR1-H4RatSurface Plasmon Resonance--

Experimental Protocols

The determination of binding affinities for neurotensin fragments relies on precise experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

Radioligand Competition Binding Assay

This assay is a standard method to determine the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

  • Membrane Preparation: Homogenates from cells or tissues expressing neurotensin receptors (e.g., neonatal mouse brain, or cell lines stably expressing NTSR1 or NTSR2).

  • Radioligand: Typically [¹²⁵I]-Neurotensin.

  • Test Compounds: Unlabeled neurotensin fragments or analogues.

  • Non-specific Binding Control: A high concentration of unlabeled neurotensin (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.2% Bovine Serum Albumin (BSA).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Tissues or cells are homogenized in an ice-cold buffer. The homogenate is centrifuged at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The pellet is resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, serial dilutions of the test compound are prepared. The reaction mixture includes the membrane preparation, the radioligand at a fixed concentration, and either the test compound, buffer alone (for total binding), or a saturating concentration of unlabeled neurotensin (for non-specific binding).

  • Incubation: The plate is incubated, typically at room temperature, for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for the test compound is determined by non-linear regression analysis of the competition curve.

Cell-Based Saturation Binding Assay

This method is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of a radiolabeled ligand.

Procedure:

  • Cell Culture: Cells expressing the target receptor (e.g., HT-29 or MCF-7 cells for NTSR2) are cultured in appropriate plates.

  • Incubation: Increasing concentrations of the radiolabeled ligand are added to the cells in the presence (non-specific binding) or absence (total binding) of a saturating concentration of an unlabeled specific agonist (e.g., levocabastine for NTSR2). The plates are incubated at 37°C for a set time (e.g., 2 hours).

  • Washing and Lysis: After incubation, the cells are washed with ice-cold buffer to remove unbound radioligand. The cells are then lysed (e.g., with NaOH) to release the bound radioligand.

  • Counting and Analysis: The radioactivity in the lysate is measured. Specific binding is determined and plotted against the concentration of the radiolabeled ligand to generate a saturation curve, from which Kd and Bmax values are derived.

Signaling Pathways and Experimental Workflows

The binding of a neurotensin fragment to its receptor initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating the functional consequences of receptor activation.

Upon binding to NTSR1, neurotensin and its active fragments like NT(8-13) can activate multiple G protein signaling pathways, including Gαq, Gαi1, GαoA, and Gα13. This leads to the activation of downstream effectors such as phospholipase C (PLC), resulting in the production of inositol phosphate and an increase in intracellular calcium. Furthermore, NTSR1 activation can modulate cyclic AMP (cAMP) accumulation and stimulate the ERK1/2 signaling cascade. The receptor also engages with β-arrestins 1 and 2, which play a role in receptor desensitization and signaling.

.

Neurotensin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NT/Fragment NT/Fragment NTSR1 NTSR1 NT/Fragment->NTSR1 Binding Gq Gαq NTSR1->Gq Gi Gαi/o NTSR1->Gi G13 Gα13 NTSR1->G13 BetaArrestin β-Arrestin NTSR1->BetaArrestin PLC PLC Gq->PLC ERK ERK1/2 Gi->ERK c-Src IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC PKC->ERK

Caption: Neurotensin Receptor 1 (NTSR1) Signaling Pathways.

The workflow for a typical receptor binding assay involves a series of sequential steps, from preparing the biological materials to analyzing the final data.

.

Receptor_Binding_Assay_Workflow A 1. Membrane Preparation (from cells/tissue expressing receptor) B 2. Assay Setup (Membranes, Radioligand, Test Compound) A->B C 3. Incubation (Allow binding to reach equilibrium) B->C D 4. Rapid Filtration (Separate bound from free radioligand) C->D E 5. Washing (Remove non-specifically bound radioligand) D->E F 6. Radioactivity Counting (Quantify bound radioligand) E->F G 7. Data Analysis (Calculate IC50/Ki values) F->G

Caption: General Workflow for a Radioligand Receptor Binding Assay.

References

Validating Neurotensin Receptor Specificity with Neurotensin (1-8): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison for validating the specificity of neurotensin receptors, primarily focusing on the utility of the neurotensin fragment, Neurotensin (1-8), as a negative control. Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its effects through three main receptors: NTS1, NTS2, and the unrelated NTS3/Sortilin.[1][2] NTS1 and NTS2 are G protein-coupled receptors (GPCRs) that mediate most of the classical neurotensin signaling.[1][2] Distinguishing the specific receptor subtype responsible for a biological effect is crucial for targeted drug development and accurate physiological studies.

The C-terminal fragment of neurotensin, particularly NT(8-13), is widely recognized as the active portion of the peptide responsible for high-affinity binding and receptor activation.[3] In contrast, N-terminal fragments like Neurotensin (1-8) are often inactive. This guide leverages this differential activity to demonstrate how to validate receptor specificity.

Comparative Ligand Performance

To validate that a biological response is mediated by NTS1 or NTS2, it's essential to compare the activity of the full-length peptide with its fragments. Neurotensin (1-8) is expected to show negligible binding affinity and functional activity, serving as an ideal negative control.

Table 1: Comparative Binding Affinity of Neurotensin Ligands at NTS1

LigandReceptor SourceAssay TypeRadioligandParameterValueReference
Neurotensin (1-13) Rat BrainCompetitive Binding[³H]NTKᵢ~0.2 nM
Neurotensin (8-13) hNTS1-expressing cellsCompetitive Binding[³H]NTKᵢ~1.0 nM
Neurotensin (1-8) HL-60 cells (NTR1)Functional (Ca²⁺)N/AActivityNo detectable response

Note: Direct binding affinity data for NT(1-8) is scarce, as it is consistently shown to be inactive in functional assays, implying negligible affinity.

Table 2: Comparative Functional Activity of Neurotensin Ligands

LigandCell LineAssay TypeReceptorParameterValueReference
Neurotensin (1-13) CHO-K1 hNTS1Calcium MobilizationNTS1EC₅₀3.38 nM
Neurotensin (8-13) HL-60 cellsCalcium MobilizationNTS1EC₅₀9.9 nM
Neurotensin (1-8) HL-60 cellsCalcium MobilizationNTS1EC₅₀No detectable response

The data clearly indicates that while full-length Neurotensin and the C-terminal fragment NT(8-13) are potent agonists at the NTS1 receptor, the N-terminal fragment NT(1-8) is inactive. This lack of activity makes NT(1-8) an excellent tool to confirm that an observed biological effect is specifically due to NTS receptor activation and not due to non-specific peptide effects.

Key Signaling Pathways

Activation of the high-affinity NTS1 receptor by neurotensin initiates a cascade of intracellular events. The primary pathway involves coupling to Gq/11 proteins, which activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). NTS1 can also couple to other G proteins, including Gαi/o and Gαs, and recruit β-arrestins, leading to more complex signaling networks, including the activation of the ERK1/2 pathway.

NTS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NT Neurotensin or NT(8-13) NTS1 NTS1 Receptor NT->NTS1 Binds Gq Gq/11 NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Downstream Downstream Cellular Effects Ca_Cytosol->Downstream PKC->Downstream NT1_8 Neurotensin (1-8) NT1_8->NTS1 No Binding

Caption: NTS1 receptor signaling pathway initiated by Neurotensin.

Experimental Validation Workflow

A typical workflow to validate neurotensin receptor specificity involves a series of binding and functional assays.

Experimental_Workflow cluster_ligands Test Ligands cluster_assays Experimental Assays cluster_analysis Data Analysis & Conclusion NT Neurotensin (1-13) (Positive Control) Binding Receptor Binding Assay (Determine Ki) NT->Binding Functional Functional Assay (e.g., Calcium Mobilization) (Determine EC₅₀/IC₅₀) NT->Functional NT8_13 NT(8-13) (Active Fragment) NT8_13->Binding NT8_13->Functional NT1_8 NT(1-8) (Negative Control) NT1_8->Binding NT1_8->Functional Unknown Test Compound Unknown->Binding Unknown->Functional Compare Compare Potency & Efficacy Binding->Compare Functional->Compare Specificity Determine Receptor Specificity Compare->Specificity

Caption: Workflow for validating neurotensin receptor specificity.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of test compounds by measuring their ability to displace a known radioligand from the receptor.

Materials:

  • Membrane Preparation: Homogenates from cells or tissues expressing the neurotensin receptor of interest (e.g., HT-29 cells for NTS1).

  • Radioligand: [³H]Neurotensin or [¹²⁵I]-Neurotensin.

  • Test Ligands: Neurotensin (1-13), Neurotensin (8-13), Neurotensin (1-8), and unknown compounds.

  • Non-specific Control: High concentration of unlabeled Neurotensin (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester with glass fiber filters, scintillation counter.

Procedure:

  • Plate Setup: Prepare serial dilutions of the test ligands in assay buffer.

  • In a 96-well plate, add reagents in the following order:

    • Total Binding wells: 50 µL of assay buffer.

    • Non-specific Binding wells: 50 µL of 1 µM unlabeled neurotensin.

    • Test Compound wells: 50 µL of the respective ligand dilution.

  • Add 50 µL of radioligand (e.g., [³H]NT at a final concentration of ~0.5 nM) to all wells.

  • Initiate the binding reaction by adding 100 µL of the membrane preparation (20-50 µg protein) to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test ligand to determine the IC₅₀. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium ([Ca²⁺]i) following receptor activation, a hallmark of NTS1 signaling.

Materials:

  • Cells: A cell line stably expressing the neurotensin receptor (e.g., CHO-hNTS1 or HEK293-hNTS1).

  • Calcium-sensitive dye: Fluo-4 AM or Fluo-8 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Ligands: Neurotensin (1-13), Neurotensin (8-13), Neurotensin (1-8), and unknown compounds.

  • Equipment: Black-sided, clear-bottom 96-well plates, fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into 96-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove growth medium and add the calcium-sensitive dye dissolved in assay buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye. Add 100 µL of assay buffer to each well.

  • Assay Measurement:

    • Place the plate into the fluorescence plate reader and allow it to equilibrate.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's injector to add 20-50 µL of the test ligand (at various concentrations) to the wells.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ value. For NT(1-8), no significant increase in fluorescence is expected.

References

"use of Neurotensin (1-8) to demonstrate assay specificity"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the realm of G protein-coupled receptor (GPCR) research, ensuring the specificity of an assay is paramount to the validity of experimental findings. This guide provides a comparative analysis of Neurotensin (NT) fragments, specifically highlighting the use of the inactive N-terminal fragment, Neurotensin (1-8) [NT(1-8)], as a crucial negative control to demonstrate the specificity of receptor-ligand interactions in various assays targeting the Neurotensin Receptor 1 (NTS1).

The Principle of Specificity in Neurotensin Receptor Assays

The full-length Neurotensin peptide is a 13-amino acid neuropeptide (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu) that exerts its physiological effects primarily through the high-affinity NTS1 receptor.[1] Structure-activity relationship studies have unequivocally demonstrated that the C-terminal hexapeptide fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), is the minimal sequence required for high-affinity binding and receptor activation.[2][3] Conversely, N-terminal fragments, including NT(1-8), have been shown to be devoid of significant binding activity at the NTS1 receptor.[4] This differential activity is leveraged to confirm that the observed biological or binding response in an assay is specifically mediated by the NTS1 receptor's recognition of the C-terminal pharmacophore of Neurotensin.

Comparative Binding Affinity of Neurotensin Fragments

The following table summarizes the binding affinities of full-length Neurotensin and its key fragments for the NTS1 receptor, illustrating the inactivity of NT(1-8). This data is critical for its use as a negative control.

LigandDescriptionBinding Affinity (Ki or IC50)ActivityReference
Neurotensin (1-13) Full-length endogenous agonist~2.85 nM (Kd)Active[4]
Neurotensin (8-13) C-terminal active fragmentHigh affinity (equipotent to NT(1-13))Active
Neurotensin (1-8) N-terminal fragmentInactiveInactive
Neurotensin (1-6) N-terminal fragmentInactiveInactive
Neurotensin (1-11) N-terminal fragmentInactiveInactive

Note: The exact binding affinity values can vary depending on the experimental conditions, cell type, and assay format.

Experimental Protocols

To effectively demonstrate assay specificity, a competition binding assay is a standard and robust method. Below is a detailed protocol for a radioligand competition binding assay using [3H]Neurotensin.

Radioligand Competition Binding Assay Protocol

Objective: To determine the ability of unlabeled ligands (e.g., NT(1-13), NT(8-13), and NT(1-8)) to compete with a radiolabeled ligand (e.g., [3H]Neurotensin) for binding to the NTS1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells or tissues endogenously or recombinantly expressing the NTS1 receptor (e.g., HT-29 cells, CHO-K1 cells stably expressing hNTS1).

  • Radioligand: [3H]Neurotensin.

  • Competitor Ligands:

    • Unlabeled Neurotensin (1-13) (Positive Control)

    • Unlabeled Neurotensin (8-13) (Positive Control)

    • Unlabeled Neurotensin (1-8) (Negative Control for Specificity)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold Assay Buffer.

  • Scintillation Cocktail.

  • 96-well filter plates with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing NTS1 and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer.

    • Increasing concentrations of competitor ligands (NT(1-13), NT(8-13), or NT(1-8)). For NT(1-8), a high concentration should be used to demonstrate lack of competition.

    • A fixed concentration of [3H]Neurotensin (typically at a concentration close to its Kd, e.g., 2 nM).

    • Cell membranes (e.g., 20-50 µg of protein per well).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination of Binding: Rapidly filter the incubation mixture through the glass fiber filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of any competitor.

    • Non-specific Binding: Radioactivity in the presence of a saturating concentration of unlabeled Neurotensin (1-13).

    • Specific Binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration. For NT(1-13) and NT(8-13), this will generate a sigmoidal curve from which the IC50 can be determined. For NT(1-8), no significant displacement of the radioligand should be observed, resulting in a flat line near 100% specific binding.

Visualizing Experimental Logic and Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the underlying biological pathways.

G cluster_workflow Competition Binding Assay Workflow cluster_competitors Competitor Ligands start Prepare NTS1-expressing cell membranes incubate Incubate membranes with [3H]Neurotensin and competitor start->incubate filter Filter and wash to separate bound from free incubate->filter count Measure radioactivity filter->count analyze Analyze data count->analyze NT1_13 Neurotensin (1-13) (Positive Control) NT1_13->incubate Displaces [3H]NT NT8_13 Neurotensin (8-13) (Positive Control) NT8_13->incubate Displaces [3H]NT NT1_8 Neurotensin (1-8) (Specificity Control) NT1_8->incubate Does NOT displace [3H]NT

Caption: Workflow of a competition binding assay to test ligand specificity for the NTS1 receptor.

G cluster_ligands Ligand Binding NT_active Neurotensin (1-13) or Neurotensin (8-13) NTS1 NTS1 Receptor NT_active->NTS1 Binds & Activates NT_inactive Neurotensin (1-8) NT_inactive->NTS1 No Binding Gq Gq/11 NTS1->Gq Activates beta_arrestin β-Arrestin Recruitment NTS1->beta_arrestin PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 Activation PKC->ERK

References

The Unsung Hero: Neurotensin (1-8) as a Crucial Control for Off-Target Effects of Neurotensin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers

In the intricate world of neuropharmacology, the development of potent and selective neurotensin analogs is a key focus for therapeutic intervention in a range of disorders, from schizophrenia to pain. However, the journey from a promising analog to a clinically viable drug is fraught with the challenge of distinguishing on-target efficacy from confounding off-target effects. This guide illuminates the critical role of the N-terminal fragment, Neurotensin (1-8), as an indispensable negative control to ensure the specificity of novel neurotensin receptor ligands. By objectively comparing the lack of activity of Neurotensin (1-8) with the potent effects of active analogs, researchers can confidently validate their findings and accelerate the drug development pipeline.

Neurotensin and Its Receptors: A Complex Signaling Network

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its diverse physiological effects primarily through two G protein-coupled receptors (GPCRs): the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2).[1] The C-terminal hexapeptide fragment, NT(8-13), is the minimal sequence required for high-affinity binding and receptor activation.[2][3][4][5]

Activation of NTS1 initiates a cascade of intracellular signaling events. NTS1 is known to couple to multiple G protein subtypes, including Gq, Gi/o, and Gs, leading to the activation of various downstream pathways such as phospholipase C (PLC), modulation of cyclic AMP (cAMP) levels, and activation of the mitogen-activated protein kinase (MAPK) cascade (ERK1/2). This intricate signaling network underscores the importance of ensuring that novel analogs specifically target these pathways.

The Case for Neurotensin (1-8) as an Inactive Control

To confidently attribute the observed biological effects of a novel neurotensin analog to its interaction with neurotensin receptors, a robust negative control is essential. Neurotensin (1-8), the N-terminal fragment of the full-length peptide, serves as an ideal candidate for this role. Studies have demonstrated that this fragment does not bind to the NTS1 receptor and consequently fails to elicit the downstream signaling events associated with receptor activation.

In a receptor binding study on NCI-H838 cells, which endogenously express NTS1, Neurotensin (1-8) did not inhibit the specific binding of radiolabeled neurotensin, even at high concentrations. This is in stark contrast to full-length neurotensin and the active fragment NT(8-13), which potently inhibit radioligand binding. Therefore, any biological effect observed with a novel analog that is not replicated by Neurotensin (1-8) can be more confidently attributed to a specific interaction with neurotensin receptors.

Comparative Efficacy of Neurotensin Analogs

The following tables summarize the binding affinities and functional potencies of various neurotensin analogs, highlighting the stark contrast between active compounds and the inactive Neurotensin (1-8).

LigandReceptor SourceAssay TypeMeasured ParameterValue
Neurotensin NCI-H838 cellsCompetitive BindingIC502 nM
Neurotensin (8-13) NCI-H838 cellsCompetitive BindingIC503 nM
Neurotensin (1-8) NCI-H838 cellsCompetitive BindingIC50>2000 nM
JMV 449 Neonatal Mouse Brain HomogenatesCompetitive BindingIC500.15 nM
PD149163 Rat BrainReceptor AutoradiographyKi~1-10 nM
NT69L Rat BrainReceptor AutoradiographyKi~1-10 nM

Table 1: Comparative Receptor Binding Affinities. This table illustrates the high affinity of active neurotensin analogs for their receptors, while Neurotensin (1-8) shows no significant binding.

LigandCell LineFunctional AssayMeasured ParameterValue
Neurotensin NCI-H838 cellsERK Phosphorylation% of Control~200%
Neurotensin (8-13) NCI-H838 cellsERK Phosphorylation% of Control~220%
Neurotensin (1-8) NCI-H838 cellsERK Phosphorylation% of ControlNo significant increase
JMV 7488 HT-29 cellsCalcium MobilizationEC50431 nM

Table 2: Comparative Functional Activity. This table demonstrates the ability of active neurotensin analogs to elicit downstream signaling, a response that is absent with Neurotensin (1-8).

Experimental Protocols

To ensure reproducibility and facilitate the adoption of Neurotensin (1-8) as a standard control, detailed experimental protocols for key assays are provided below.

Radioligand Receptor Binding Assay

This protocol is adapted from standard procedures used to determine the binding affinity of compounds for neurotensin receptors.

Materials:

  • Membrane Preparation: Homogenates from cells or tissues expressing neurotensin receptors (e.g., HT-29 cells, rat brain).

  • Radioligand: [³H]Neurotensin or [¹²⁵I]-Tyr³-Neurotensin.

  • Test Compounds: Neurotensin analog, Neurotensin (1-8) (as a negative control).

  • Non-specific Binding Control: High concentration of unlabeled Neurotensin (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% Bovine Serum Albumin (BSA) and appropriate protease inhibitors.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter and Fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, Neurotensin (1-8), buffer (for total binding), or unlabeled Neurotensin (for non-specific binding).

  • Incubation: Add the membrane preparation to each well and incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 or Ki values for the test compounds by non-linear regression analysis.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the functional activity of neurotensin analogs by measuring the phosphorylation of ERK1/2.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing NTS1 (e.g., NCI-H838, CHO-K1 stably expressing hNTS1).

  • Test Compounds: Neurotensin analog, Neurotensin (1-8).

  • Cell Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent Substrate.

  • Western Blotting Equipment and Reagents.

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to near confluency. Serum-starve the cells for several hours before treatment. Treat cells with the test compounds or Neurotensin (1-8) for a specified time (e.g., 5-10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against phospho-ERK1/2. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the level of ERK1/2 phosphorylation as a fold change over the untreated control.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

Neurotensin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin / Analog Neurotensin / Analog NTS1 NTS1 Receptor Neurotensin / Analog->NTS1 Gq Gq NTS1->Gq G_io Gi/o NTS1->G_io G_s Gs NTS1->G_s PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates ERK ERK1/2 Ca2->ERK PKC->ERK AC_inhibit Adenylyl Cyclase G_io->AC_inhibit inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease AC_activate Adenylyl Cyclase G_s->AC_activate activates cAMP_increase ↑ cAMP AC_activate->cAMP_increase pERK p-ERK1/2 ERK->pERK phosphorylates Cellular Response Cellular Response pERK->Cellular Response

Caption: NTS1 Receptor Signaling Pathways.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Experimentation cluster_analysis Data Analysis & Interpretation Select Analog Select Neurotensin Analog for Testing Binding Assay Receptor Binding Assay (e.g., Radioligand) Select Analog->Binding Assay Functional Assay Functional Assay (e.g., ERK Phosphorylation) Select Analog->Functional Assay Select Controls Select Controls: - Positive (Neurotensin) - Negative (NT 1-8) Select Controls->Binding Assay Select Controls->Functional Assay Analyze Binding Analyze Binding Data (IC50 / Ki) Binding Assay->Analyze Binding Analyze Functional Analyze Functional Data (EC50 / Emax) Functional Assay->Analyze Functional Compare Results Compare Analog to Controls Analyze Binding->Compare Results Analyze Functional->Compare Results Conclusion On-Target or Off-Target Effect? Compare Results->Conclusion

Caption: General Experimental Workflow.

By incorporating Neurotensin (1-8) as a routine negative control, researchers can significantly enhance the rigor and reliability of their findings. This practice not only aids in the accurate characterization of novel neurotensin analogs but also paves the way for the development of more specific and effective therapeutics with minimized off-target liabilities.

References

A Comparative Analysis of the Metabolic Stability of Neurotensin (1-8) and Neurotensin (8-13)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Neuropeptide Drug Development

Neurotensin (NT), a 13-amino acid neuropeptide, plays a crucial role in a variety of physiological processes, making it and its fragments attractive targets for therapeutic development. However, the clinical utility of native peptides is often hampered by their rapid degradation in vivo. This guide provides a comparative analysis of the metabolic stability of two key neurotensin fragments: the N-terminal fragment Neurotensin (1-8) and the C-terminal fragment Neurotensin (8-13), which represents the minimal active sequence for receptor binding. Understanding the distinct metabolic fates of these fragments is critical for the design of stabilized neurotensin analogues with improved pharmacokinetic profiles.

Quantitative Comparison of Metabolic Stability

The metabolic stability of Neurotensin (1-8) and Neurotensin (8-13) differs dramatically in biological matrices. While the C-terminal fragment is characterized by a very short half-life, the N-terminal fragment exhibits significantly greater stability.

FragmentHalf-Life (t½) in PlasmaKey Degradation EnzymesPrimary Cleavage Sites
Neurotensin (1-8) Significantly longer than NT(1-13) and NT(8-13); considered stable in plasma.[1][2]Less susceptible to rapid cleavage by major peptidases.Not extensively characterized due to higher stability.
Neurotensin (8-13) ~1-2 minutes in rat and human plasma.[3][4]Metalloendopeptidases (e.g., Neprilysin, Neurolysin), Angiotensin-Converting Enzyme (ACE).[3]Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, Tyr¹¹-Ile¹².

Enzymatic Degradation Pathways

The profound difference in stability between the two fragments can be attributed to their susceptibility to cleavage by specific peptidases.

Neurotensin (8-13) is rapidly broken down by several enzymes prevalent in plasma and tissue. Its degradation is a well-documented process, with cleavage occurring at multiple sites, leading to rapid inactivation.

G NT8_13 Neurotensin (8-13) (Arg-Arg-Pro-Tyr-Ile-Leu) NT9_13 NT(9-13) NT8_13->NT9_13 Aminopeptidase (cleavage at Arg⁸-Arg⁹) NT8_11 NT(8-11) NT8_13->NT8_11 ACE / Neprilysin (cleavage at Tyr¹¹-Ile¹²) NT8_10 NT(8-10) NT8_13->NT8_10 Neurolysin / Neprilysin (cleavage at Pro¹⁰-Tyr¹¹) Inactive Inactive Fragments NT9_13->Inactive NT8_11->Inactive NT8_10->Inactive

Degradation pathway of Neurotensin (8-13).

In contrast, Neurotensin (1-8) , a major metabolite of the full-length peptide, is notably resistant to the peptidases that rapidly cleave NT(8-13). This inherent stability results in a much longer circulating half-life.

Experimental Protocol for Assessing Metabolic Stability

To empirically determine and compare the metabolic stability of neuropeptide fragments like Neurotensin (1-8) and Neurotensin (8-13), a standardized in vitro protocol is employed. This typically involves incubation in a relevant biological matrix and subsequent analysis by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Objective:

To quantify the rate of degradation and determine the half-life (t½) of Neurotensin (1-8) and Neurotensin (8-13) in human plasma.

Materials:
  • Neurotensin (1-8) and Neurotensin (8-13) peptide standards

  • Pooled human plasma (with anticoagulant, e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Thermomixer or water bath

  • HPLC-MS system

Methodology:
  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of Neurotensin (1-8) and Neurotensin (8-13) in an appropriate solvent (e.g., water or PBS).

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the plasma with the peptide stock solution to a final concentration of 10 µM.

    • Incubate the samples at 37°C with gentle agitation.

    • At specified time points (e.g., 0, 2, 5, 10, 30, 60, and 120 minutes for NT(8-13); and 0, 1, 2, 4, 8, and 24 hours for NT(1-8)), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately mix the aliquot with an equal volume of ice-cold stop solution (e.g., ACN with 0.1% TFA) to halt enzymatic degradation and precipitate plasma proteins.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to HPLC vials.

    • Analyze the samples by reverse-phase HPLC-MS to separate the parent peptide from its metabolites.

    • Quantify the peak area of the remaining parent peptide at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining parent peptide against time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay model.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide Peptide Stock (NT(1-8) or NT(8-13)) Incubate Spike & Incubate at 37°C Peptide->Incubate Plasma Human Plasma Plasma->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench & Precipitate (ACN/TFA) Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC-MS Analysis Centrifuge->HPLC Data Calculate Half-Life HPLC->Data

References

A Researcher's Guide to the Validation of Neurotensin Antibodies Using the Neurotensin (1-8) Fragment

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Select Commercially Available Neurotensin Antibodies

The following table summarizes key information for a selection of commercially available polyclonal and monoclonal antibodies against neurotensin. It is important to note that the validation data provided by manufacturers does not typically specify the use of the Neurotensin (1-8) fragment for specificity testing. Therefore, the protocols provided in the subsequent sections are essential for researchers to independently verify the performance of these antibodies for their specific research needs.

Antibody Supplier Catalog No. Host Clonality Validated Applications Species Reactivity Immunogen
Neurotensin AntibodyImmunoStar20072RabbitPolyclonalIHC, IF, WB, ICHuman, Mouse, Rat, Canine, Feline, Avian, Non-Human Primate, AmphibianNeurotensin
Anti-Neurotensin NTS AntibodyBoster BioA00726RabbitPolyclonalWB, ELISAHuman, Mouse, RatNot Specified
Neurotensin AntibodyGeneTexGTX37368RabbitPolyclonalIHC-P, IHCMouse, RatKLH conjugated synthetic peptide (aa 161-153 of human Neurotensin)
Neurotensin AntibodyNovus BiologicalsMAB11548MouseMonoclonalIHCHumanNot Specified
Polyclonal Antibody to Neurotensin (NT)Cloud-Clone Corp.PAB203Hu01RabbitPolyclonalWB, IHC, ICC, IPHuman, Mouse, PigRecombinant Neurotensin (His42~Ser167)
Anti-Neurotensin AntibodyAbcamab271971RabbitMonoclonalIHC-P, Flow Cyt (Intra)Mouse, RatSynthetic peptide within Human Neurotensin aa 1-50

Neurotensin Signaling Pathway

Neurotensin is a 13-amino acid neuropeptide that exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTSR1).[1][2] Binding of neurotensin to NTSR1 initiates a cascade of intracellular signaling events.[3][4] NTSR1 is coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently activate downstream pathways such as the MAPK/ERK and NF-κB signaling cascades, influencing cellular processes like proliferation, migration, and survival. Additionally, NTSR1 can also couple to other G proteins, such as Gi/o, to modulate adenylyl cyclase activity and cAMP levels.

Neurotensin Signaling Pathway Neurotensin Signaling Pathway NT Neurotensin NTSR1 NTSR1 NT->NTSR1 Binds Gq Gq NTSR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates CellResponse Cellular Responses (Proliferation, Survival, etc.) Ca2->CellResponse MAPK MAPK/ERK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB MAPK->CellResponse NFkB->CellResponse

Caption: Neurotensin binding to NTSR1 activates Gq, leading to downstream signaling cascades.

Experimental Protocols for Validation with Neurotensin (1-8) Fragment

The following protocols provide a framework for validating the specificity of a neurotensin antibody using the Neurotensin (1-8) fragment. These methods are essential to confirm that the antibody's binding is directed towards the intended epitope and to rule out cross-reactivity with other regions of the neurotensin peptide.

Peptide Competition Assay for Western Blot

This assay determines if the binding of the primary antibody to its target on a Western blot can be blocked by pre-incubation with the Neurotensin (1-8) fragment.

Peptide_Competition_WB_Workflow Peptide Competition Western Blot Workflow start Start prepare_lysate Prepare Protein Lysate from Neurotensin-expressing cells/tissue start->prepare_lysate sds_page SDS-PAGE & Transfer to PVDF/Nitrocellulose membrane prepare_lysate->sds_page blocking Block Membrane (e.g., 5% non-fat milk in TBST) sds_page->blocking prepare_ab Prepare Antibody Solutions blocking->prepare_ab ab_only Antibody alone (in blocking buffer) prepare_ab->ab_only ab_peptide Antibody + NT(1-8) fragment (pre-incubated) prepare_ab->ab_peptide incubate_primary Incubate Membrane Strips overnight at 4°C ab_only->incubate_primary ab_peptide->incubate_primary wash1 Wash Membrane (3x with TBST) incubate_primary->wash1 incubate_secondary Incubate with HRP-conjugated Secondary Antibody wash1->incubate_secondary wash2 Wash Membrane (3x with TBST) incubate_secondary->wash2 develop Develop with ECL Substrate & Image wash2->develop analyze Analyze Results develop->analyze specific Band is diminished/absent -> Specific Binding analyze->specific nonspecific Band intensity is unchanged -> Non-specific or C-terminal binding analyze->nonspecific

Caption: Workflow for validating antibody specificity using a peptide competition assay in Western Blot.

Methodology:

  • Prepare Samples: Run SDS-PAGE on lysates from cells or tissues known to express neurotensin and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]).

  • Antibody Preparation:

    • Control: Dilute the primary neurotensin antibody to its optimal working concentration in the blocking buffer.

    • Blocked Sample: In a separate tube, pre-incubate the same dilution of the primary antibody with a 10-100 fold molar excess of the Neurotensin (1-8) fragment for 1-2 hours at room temperature or overnight at 4°C.

  • Primary Antibody Incubation: Cut the membrane into strips (if necessary) and incubate one strip with the control antibody solution and another with the blocked antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane strips three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane strips with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes and Detection: Wash the membrane strips three times for 10 minutes each with TBST. Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image.

  • Analysis: Compare the intensity of the neurotensin band between the control and the blocked samples. A significant reduction or complete disappearance of the band in the blocked sample indicates that the antibody specifically recognizes an epitope within the Neurotensin (1-8) region.

Peptide Competition Assay for Immunohistochemistry (IHC)

This protocol is adapted for IHC to verify that the staining pattern observed in tissue sections is due to specific antibody binding to neurotensin.

Methodology:

  • Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections known to be positive for neurotensin. Perform antigen retrieval as required for the specific antibody.

  • Blocking: Block endogenous peroxidase activity (if using HRP-based detection) and non-specific binding sites according to standard IHC protocols.

  • Antibody Preparation:

    • Control: Dilute the primary neurotensin antibody to its optimal working concentration in antibody diluent.

    • Blocked Sample: Pre-incubate the diluted primary antibody with a 10-100 fold molar excess of the Neurotensin (1-8) fragment for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Apply the control antibody solution to one tissue section and the blocked antibody solution to an adjacent serial section. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides with a wash buffer (e.g., PBS or TBS).

  • Detection: Apply the secondary antibody and detection system (e.g., HRP-polymer and DAB substrate) according to the manufacturer's instructions.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the coverslips.

  • Analysis: Microscopically compare the staining intensity and pattern between the control and blocked tissue sections. Specific staining should be absent or significantly reduced in the section incubated with the blocked antibody.

Competitive ELISA

A competitive ELISA can provide semi-quantitative data on the antibody's specificity for the Neurotensin (1-8) fragment.

Competitive_ELISA_Workflow Competitive ELISA Workflow start Start coat_plate Coat Microplate Wells with full-length Neurotensin start->coat_plate block_plate Block Wells (e.g., with BSA solution) coat_plate->block_plate prepare_samples Prepare Samples block_plate->prepare_samples ab_only Antibody alone (in assay buffer) prepare_samples->ab_only ab_competitor Antibody + serial dilutions of NT(1-8) fragment prepare_samples->ab_competitor add_to_plate Add Antibody/Competitor Mix to Coated Wells ab_only->add_to_plate ab_competitor->add_to_plate incubate1 Incubate (e.g., 1-2 hours at RT) add_to_plate->incubate1 wash1 Wash Plate incubate1->wash1 add_secondary Add HRP-conjugated Secondary Antibody wash1->add_secondary incubate2 Incubate add_secondary->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add TMB Substrate & Incubate in Dark wash2->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze Analyze Data (Generate competition curve) read_plate->analyze

Caption: Workflow for assessing antibody specificity using a competitive ELISA format.

Methodology:

  • Plate Coating: Coat the wells of a 96-well microplate with full-length neurotensin peptide overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare a series of dilutions of the Neurotensin (1-8) fragment (the competitor).

    • In a separate plate or tubes, mix a constant, pre-determined concentration of the primary neurotensin antibody with each dilution of the competitor fragment. Also include a control with no competitor.

    • Incubate this mixture for 1-2 hours at room temperature.

  • Incubation in Coated Plate: Transfer the antibody/competitor mixtures to the neurotensin-coated and blocked microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate thoroughly to remove unbound antibodies.

  • Detection: Add an HRP-conjugated secondary antibody and incubate for 1 hour. Wash the plate again.

  • Substrate Addition: Add a TMB substrate and allow the color to develop. Stop the reaction with a stop solution.

  • Data Acquisition and Analysis: Read the absorbance at 450 nm. The signal intensity will be inversely proportional to the concentration of the Neurotensin (1-8) fragment. Plot the absorbance against the log of the competitor concentration to generate a competition curve. A steep curve indicates that the antibody's binding to the full-length neurotensin is effectively competed by the NT(1-8) fragment, confirming its specificity for the N-terminal region.

Conclusion

The validation of neurotensin antibodies using the Neurotensin (1-8) fragment is a critical step to ensure the accuracy and reliability of experimental results. While manufacturers provide general validation data, specificity against different peptide fragments often requires in-house verification. The experimental protocols detailed in this guide provide a robust framework for researchers to perform these essential validation studies. By employing peptide competition assays for Western Blot and IHC, and competitive ELISAs, scientists can confidently assess the epitope specificity of their neurotensin antibodies, leading to more precise and reproducible findings in their research and development endeavors.

References

A Comparative Guide to Neurotensin (1-8) in Neuropeptide Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Neurotensin (1-8) metabolism with its parent peptide, Neurotensin (1-13), and other relevant fragments. The information presented is supported by experimental data to aid in the design and interpretation of studies related to neuropeptide metabolism and the development of neurotensin-based therapeutics.

Executive Summary

Neurotensin, a 13-amino acid neuropeptide, is rapidly metabolized in vivo, limiting its therapeutic potential. Understanding the metabolic stability of its fragments is crucial for drug development. This guide focuses on Neurotensin (1-8), a major N-terminal metabolite, and compares its metabolic profile to the full-length peptide and the biologically active C-terminal fragment, Neurotensin (8-13). Experimental data consistently demonstrates that N-terminal fragments, such as Neurotensin (1-8), are significantly more stable in plasma than the intact peptide and its C-terminal fragments.

Data Presentation: Comparative Metabolic Stability

The following table summarizes the pharmacokinetic parameters of Neurotensin (1-13) and its fragment, Neurotensin (1-8), from in vivo studies.

PeptideSpeciesApparent Half-life (t½)Method of DetectionReference
Neurotensin (1-13)Rat0.55 minutesC-terminal RIA[1]
Neurotensin (1-13)Human1.7 minutes (median)RIA[2]
Neurotensin (1-8) Rat 9 minutes N-terminal RIA [1]
Neurotensin (1-8) Human 8.3 minutes (median) RIA [2]
Neurotensin (1-11)Rat5 minutesN-terminal RIA[1]
Neurotensin (9-13)Rat< 0.5 minutesC-terminal RIA

RIA: Radioimmunoassay

Studies have shown that N-terminal fragments of neurotensin are more stable in plasma compared to C-terminal fragments. In vitro incubation of Neurotensin (1-13), (1-8), and (8-13) in human plasma revealed that the N-terminal fragments were stable, while the C-terminal fragments were completely metabolized. The primary degradation products of intravenously injected Neurotensin (1-13) in rats are Neurotensin (1-8) and Neurotensin (1-11). This highlights the rapid N-terminal cleavage of the parent peptide.

Experimental Protocols

In Vitro Neuropeptide Degradation Assay in Plasma

This protocol outlines a general procedure for assessing the metabolic stability of neuropeptides in plasma.

1. Materials:

  • Test peptide (e.g., Neurotensin (1-8))

  • Human or rat plasma (freshly collected with anticoagulant, e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

2. Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or PBS) at a known concentration.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • In a microcentrifuge tube, mix the test peptide solution with the plasma to achieve the desired final concentration. A typical starting concentration is in the low micromolar range.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

    • The 0-minute time point serves as the initial concentration control.

  • Enzyme Inactivation and Protein Precipitation:

    • Immediately add the collected aliquot to a tube containing a sufficient volume of cold precipitation solution (e.g., 3 volumes of acetonitrile with 1% TFA). This stops the enzymatic degradation and precipitates plasma proteins.

    • Vortex the mixture thoroughly.

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the remaining peptide and its metabolites.

    • Analyze the supernatant using a validated HPLC-MS method to separate and quantify the parent peptide and its degradation products.

  • Data Analysis:

    • Plot the percentage of the remaining parent peptide against time.

    • Calculate the half-life (t½) of the peptide from the degradation curve.

Analysis of Neurotensin Metabolism by HPLC-MS

1. HPLC System:

  • Column: A C18 reversed-phase column suitable for peptide separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptides. The specific gradient will depend on the hydrophobicity of the peptides being analyzed.

  • Flow Rate: A typical flow rate for analytical HPLC is 0.2-1.0 mL/min.

  • Detection: UV detection at 214 nm or 280 nm can be used, but mass spectrometry provides higher specificity and sensitivity.

2. Mass Spectrometry System:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

  • Mode: Analysis is typically performed in positive ion mode.

  • Data Acquisition: Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for targeted quantification of the parent peptide and its expected metabolites. Full-scan MS and tandem MS (MS/MS) can be used for the identification of unknown metabolites.

Mandatory Visualization

Neurotensin Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of Neurotensin (1-13) and the formation of its major fragments, including Neurotensin (1-8).

Neurotensin_Metabolism cluster_peptides Neurotensin and its Fragments cluster_enzymes Degrading Enzymes NT_1_13 Neurotensin (1-13) NT_1_8 Neurotensin (1-8) (Inactive) NT_1_13->NT_1_8 Cleavage at Arg8-Arg9 NT_1_10 Neurotensin (1-10) NT_1_13->NT_1_10 Cleavage at Pro10-Tyr11 NT_1_11 Neurotensin (1-11) NT_1_13->NT_1_11 Cleavage at Tyr11-Ile12 NT_9_13 Neurotensin (9-13) NT_1_13->NT_9_13 Cleavage at Arg8-Arg9 NT_8_13 Neurotensin (8-13) (Active) NT_8_13->NT_9_13 Cleavage at Arg8-Arg9 NEP Neprilysin (EC 3.4.24.11) NEP->NT_1_13 Acts on NEP->NT_8_13 Acts on TOP Thimet Oligopeptidase (EC 3.4.24.15) TOP->NT_1_13 Acts on TOP->NT_8_13 Acts on NLN Neurolysin (EC 3.4.24.16) NLN->NT_1_13 Acts on NLN->NT_8_13 Acts on

Neurotensin metabolic pathway.
Experimental Workflow for In Vitro Peptide Stability Assay

The diagram below outlines the key steps in a typical in vitro peptide stability assay.

Peptide_Stability_Workflow cluster_workflow Experimental Workflow start Start: Peptide & Plasma incubation Incubation at 37°C start->incubation sampling Time-Point Sampling incubation->sampling precipitation Protein Precipitation & Enzyme Inactivation sampling->precipitation centrifugation Centrifugation precipitation->centrifugation analysis Supernatant Analysis (HPLC-MS) centrifugation->analysis end End: Data Analysis (Half-life Calculation) analysis->end

In vitro peptide stability workflow.

References

Lack of Neurotensin (1-8) Signaling Confirmed in Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the signaling activity of the N-terminal neurotensin fragment, Neurotensin (1-8), against full-length Neurotensin (NT) and its active C-terminal fragment, NT(8-13). Experimental data conclusively demonstrates that Neurotensin (1-8) does not activate the canonical signaling pathways associated with the neurotensin type 1 receptor (NTSR1), a key target in various physiological and pathological processes.

Introduction to Neurotensin and its Fragments

Neurotensin is a 13-amino acid neuropeptide involved in a wide range of biological functions, including pain perception, temperature regulation, and gut motility. It exerts its effects primarily through two G protein-coupled receptors (GPCRs), the high-affinity neurotensin receptor 1 (NTSR1) and the low-affinity neurotensin receptor 2 (NTSR2). The signaling cascade initiated by full-length neurotensin binding to NTSR1 is well-characterized and involves the activation of Gαq/11 proteins, leading to subsequent downstream events.

Structure-activity relationship studies have consistently shown that the biological activity of neurotensin resides in its C-terminal region. The hexapeptide fragment, Neurotensin (8-13), is widely recognized as the minimal sequence required for high-affinity binding to NTSR1 and for eliciting the full spectrum of agonist-induced cellular responses. In contrast, the N-terminal fragment, Neurotensin (1-8), is generally considered to be an inactive metabolite. This guide presents the experimental evidence supporting this lack of activity in key functional assays.

Comparative Analysis of Signaling Activity

Experimental evidence from functional assays demonstrates a stark contrast in the signaling capabilities of full-length Neurotensin and its C-terminal fragment versus the N-terminal fragment Neurotensin (1-8).

LigandInositol Phosphate AccumulationNeuronal ExcitationCalcium Mobilizationβ-Arrestin Recruitment
Full-length Neurotensin ActiveActiveActiveActive
Neurotensin (8-13) ActiveActiveActiveActive
Neurotensin (1-8) Inactive [1]Inactive [1]Not reported, but expected to be inactiveNot reported, but expected to be inactive

Key Findings:

  • Inositol Phosphate Accumulation: Studies have shown that while full-length neurotensin and NT(8-13) potently stimulate inositol phospholipid hydrolysis, Neurotensin (1-8) exhibits "no ability to stimulate this hydrolysis"[1]. This indicates a failure to activate the Gαq pathway, a primary signaling cascade for NTSR1.

  • Neuronal Excitation: In vitro electrophysiological studies on hypothalamic neurons revealed that the C-terminal hexapeptide NT(8-13) produces a dose-related excitatory effect, consistent with the action of full-length neurotensin. Conversely, the N-terminal octapeptide, Neurotensin (1-8), was found to be inactive in eliciting this response, further supporting its lack of biological activity at the receptor level[1].

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the established signaling pathway for active neurotensin peptides and the general workflows for the functional assays used to assess their activity.

Neurotensin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NT Neurotensin (or NT(8-13)) NTSR1 NTSR1 NT->NTSR1 Binds & Activates NT1-8 Neurotensin (1-8) NT1-8->NTSR1 Does Not Bind/Activate Gq Gαq NTSR1->Gq Activates beta_arrestin β-Arrestin NTSR1->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Signaling Downstream Signaling Ca_release->Signaling PKC->Signaling Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Full-length Neurotensin and NT(8-13) activate NTSR1, leading to downstream signaling, while NT(1-8) does not.

Functional Assay Workflow cluster_assays Functional Assay Overview cluster_readouts Measure Response Start Start: Cells expressing NTSR1 Ligand Add Ligand: - Full-length NT - NT(8-13) - NT(1-8) Start->Ligand Incubate Incubate Ligand->Incubate IP_Assay Inositol Phosphate Accumulation Incubate->IP_Assay Ca_Assay Calcium Mobilization Incubate->Ca_Assay Arrestin_Assay β-Arrestin Recruitment Incubate->Arrestin_Assay Data Data Analysis: Compare responses IP_Assay->Data Ca_Assay->Data Arrestin_Assay->Data Conclusion Conclusion: NT(1-8) is inactive Data->Conclusion

Caption: General workflow for functional assays comparing Neurotensin fragments.

Experimental Protocols

Detailed methodologies for the key functional assays are provided below. These protocols are representative of those used to assess GPCR activation.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate, a downstream product of Gαq activation, as a direct indicator of receptor signaling.

  • Cell Culture: CHO-K1 cells stably expressing human NTSR1 are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates and grown to confluency.

  • Labeling (Optional, for radioactive assays): Cells are labeled overnight with myo-[³H]inositol.

  • Assay Buffer: The culture medium is replaced with a stimulation buffer, often containing LiCl to inhibit inositol monophosphatase, allowing for the accumulation of IP1.

  • Ligand Stimulation: Cells are stimulated with various concentrations of the test ligands (full-length NT, NT(8-13), and NT(1-8)) for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lysis and IP1 Extraction: The stimulation is stopped by adding a lysis buffer. The inositol phosphates are then extracted.

  • Quantification: The amount of accumulated IP1 is quantified. For radioactive assays, this involves chromatographic separation and scintillation counting. For non-radioactive assays, competitive immunoassays (e.g., HTRF) are commonly used.

  • Data Analysis: The results are expressed as a percentage of the maximal response to a reference agonist (e.g., full-length NT) and plotted against the ligand concentration to determine potency (EC50) and efficacy (Emax).

Calcium Mobilization Assay

This assay detects transient increases in intracellular calcium concentration, a direct consequence of IP3-mediated calcium release from intracellular stores following Gαq activation.

  • Cell Culture and Seeding: As described for the IP1 accumulation assay, cells expressing NTSR1 are seeded into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6). The cells are incubated to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Ligand Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of the test ligands at various concentrations.

  • Fluorescence Measurement: Changes in fluorescence intensity are monitored in real-time immediately after ligand addition. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The peak fluorescence response is measured and plotted against the ligand concentration to generate dose-response curves and determine EC50 values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and an indicator of a distinct signaling pathway.

  • Assay Principle: A common method is the PathHunter® β-arrestin assay, which utilizes enzyme fragment complementation. The NTSR1 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

  • Cell Lines: Engineered cell lines co-expressing the tagged NTSR1 and β-arrestin are used.

  • Cell Seeding: Cells are seeded into 96- or 384-well white-walled plates.

  • Ligand Stimulation: Test ligands are added to the cells and incubated for a specific period (e.g., 60-90 minutes) at 37°C.

  • Signal Detection: A detection reagent containing the enzyme substrate is added, and the plate is incubated in the dark. The chemiluminescent signal is then measured using a plate reader.

  • Data Analysis: The intensity of the chemiluminescent signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the potency and efficacy of the ligands.

Conclusion

The experimental data from multiple functional assays consistently demonstrate that the N-terminal fragment of neurotensin, Neurotensin (1-8), is devoid of signaling activity at the NTSR1 receptor. In contrast, full-length Neurotensin and its C-terminal fragment, Neurotensin (8-13), are potent agonists that robustly activate the canonical Gαq-mediated signaling pathway. These findings are critical for researchers in the field of neurotensin pharmacology and for professionals involved in the development of drugs targeting the neurotensin system, as they confirm that any potential biological effects of Neurotensin (1-8) are unlikely to be mediated through direct activation of NTSR1.

References

Differentiating Neurotensin Receptor Subtypes: A Comparative Guide to Neurotensin (1-8) and Other Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of neurotensin fragments, including Neurotensin (1-8), in their ability to differentiate between neurotensin receptor subtypes 1 (NTS1) and 2 (NTS2). This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to support informed decisions in research and development.

Neurotensin (NT), a 13-amino acid neuropeptide, exerts its diverse physiological effects through interaction with at least two G protein-coupled receptors, NTS1 and NTS2.[1] The C-terminal hexapeptide fragment, NT(8-13), is widely recognized as the active core, retaining high affinity for and potent activation of NTS1.[2][3] However, the role and binding characteristics of other fragments, such as the N-terminal fragment NT(1-8), are less well-defined, presenting an opportunity to explore their potential for selectively targeting receptor subtypes. Understanding the differential binding affinities and functional potencies of these fragments is crucial for the development of selective ligands for therapeutic applications.

Comparative Binding Affinities of Neurotensin Fragments

The ability of various neurotensin fragments to bind to NTS1 and NTS2 receptors is a primary determinant of their subtype selectivity. The following table summarizes the binding affinities (Ki) of key neurotensin fragments for human NTS1 and NTS2 receptors, as determined by radioligand binding assays.

FragmentNTS1 Ki (nM)NTS2 Ki (nM)Selectivity (NTS1/NTS2)
Neurotensin (1-13)0.1 - 0.4[4]2 - 5[4]~10-fold for NTS1
Neurotensin (8-13)~1~5~5-fold for NTS1
Neurotensin (1-8) >10,000 >10,000 No significant binding
JMV438 ([Lys8, Lys9]-NT(8-13))0.330.95~3-fold for NTS1
NT(8-12)>100,000620>160-fold for NTS2

Note: Ki values are approximate and can vary depending on experimental conditions.

The data clearly indicates that while the C-terminal fragment NT(8-13) and its analogs retain high affinity for both receptors, the N-terminal fragment Neurotensin (1-8) exhibits no significant binding to either NTS1 or NTS2 . This lack of affinity suggests that the key determinants for receptor binding reside within the C-terminal portion of the neurotensin peptide. In contrast, fragments like NT(8-12) demonstrate a preference for the NTS2 receptor, highlighting the potential for developing NTS2-selective ligands by modifying the C-terminus.

Functional Potency of Neurotensin Fragments

Beyond binding affinity, the functional activity of these fragments at each receptor subtype provides critical insights into their potential as agonists or antagonists. The following table summarizes the functional potencies (EC50) of selected neurotensin fragments in activating downstream signaling pathways.

FragmentAssayNTS1 EC50 (nM)NTS2 EC50 (nM)
Neurotensin (1-13)IP1 Accumulation~1-
Neurotensin (8-13)IP1 Accumulation0.88-
Neurotensin (1-8) Calcium Mobilization No significant activity No significant activity
JMV438 ([Lys8, Lys9]-NT(8-13))Calcium Mobilization~1~10

Signaling Pathways of Neurotensin Receptors

The differential effects of neurotensin and its fragments are mediated through distinct signaling cascades initiated by NTS1 and NTS2.

NTS1 Signaling Pathway

Activation of the NTS1 receptor, primarily coupled to the Gq/11 family of G proteins, triggers a well-characterized signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Furthermore, NTS1 activation can also lead to the recruitment of β-arrestins, which can mediate G protein-independent signaling and receptor desensitization.

NTS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NT Neurotensin or NT(8-13) NTS1 NTS1 Receptor NT->NTS1 Binds Gq Gq Protein NTS1->Gq Activates beta_arrestin β-Arrestin NTS1->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Radioligand_Binding_Workflow prep Prepare Membranes (from cells expressing NTS1 or NTS2) incubate Incubate Membranes with: - Radiolabeled Ligand (e.g., [³H]NT) - Unlabeled Competitor (NT fragment) prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Determine IC50 and Ki) quantify->analyze Calcium_Mobilization_Workflow load_cells Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) stimulate Stimulate Cells with NT Fragment load_cells->stimulate measure Measure Fluorescence Intensity (Plate Reader) stimulate->measure analyze Data Analysis (Determine EC50) measure->analyze

References

Safety Operating Guide

Proper Disposal of Neurotensin (1-8): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of research materials like Neurotensin (1-8) is a critical component of laboratory safety and environmental responsibility. As a bioactive peptide fragment, Neurotensin (1-8) requires handling and disposal as chemical waste. This guide provides detailed procedures for its proper disposal, adhering to standard safety protocols.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.[1][2] Always handle Neurotensin (1-8) and its waste under the assumption that it is a hazardous chemical, particularly as its toxicological properties may not be fully investigated.[3]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear safety goggles or a face shield.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A fully buttoned lab coat is essential to protect against skin contact.

Disposal Procedures for Neurotensin (1-8)

The correct disposal method depends on whether the waste is in a liquid or solid form. Peptides should never be disposed of down the drain or in regular trash without prior inactivation and institutional approval.

For solutions containing Neurotensin (1-8), chemical inactivation is the recommended method to denature the peptide and render it biologically inactive before final disposal.

  • Select an Inactivation Reagent: Choose a suitable chemical agent for decontamination. Common and effective options include bleach (sodium hypochlorite), sodium hydroxide (NaOH), or hydrochloric acid (HCl). Enzymatic detergents can also be used for cleaning contaminated labware.

  • Prepare the Inactivation Solution: In a designated chemical fume hood, carefully prepare the chosen inactivation solution. For example, a 10% bleach solution or a 1 M solution of NaOH or HCl.

  • Inactivate the Peptide Waste: Cautiously add the liquid Neurotensin (1-8) waste to the inactivation solution. A typical ratio is one part peptide waste to ten parts inactivation solution.

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0. This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.

  • Final Disposal: After inactivation and neutralization, consult your local wastewater regulations and institutional EHS guidelines. In some cases, the treated solution may be permissible for drain disposal with a large amount of water. Otherwise, it should be collected in a designated chemical waste container.

Solid waste contaminated with Neurotensin (1-8), such as vials, pipette tips, and gloves, must be handled as hazardous chemical waste.

  • Segregation: Collect all contaminated solid waste in a dedicated, leak-proof hazardous waste container that is clearly labeled.

  • Labeling: The container must be accurately labeled with the full chemical name ("Neurotensin (1-8)") and any known hazard information.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Collection: Contact your institution's EHS department to arrange for the pickup and final disposal of the waste.

Quantitative Data for Decontamination

The following table summarizes key parameters for common chemical decontamination methods applicable to peptide waste.

Decontamination ReagentConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach)0.5-1.0% final concentration for solutions.Minimum 30-60 minutes.Effective for many peptides; may be corrosive to certain surfaces.
Sodium Hydroxide (NaOH)1 M.Minimum 30 minutes.Highly effective; requires a neutralization step before disposal.
Hydrochloric Acid (HCl)1 M.Minimum 30 minutes.Highly effective; requires a neutralization step before disposal.
Enzymatic DetergentTypically a 1% (m/v) solution.Varies by product; follow manufacturer's instructions.Good for cleaning labware; may need subsequent disinfection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Neurotensin (1-8) waste.

G cluster_start Start: Identify Waste Type cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway start Neurotensin (1-8) Waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste Is it liquid? solid_waste Solid Waste (e.g., vials, tips, gloves) start->solid_waste Is it solid? inactivate Chemical Inactivation (e.g., Bleach, NaOH, HCl) liquid_waste->inactivate neutralize Neutralize (if necessary) pH 5.5 - 9.0 inactivate->neutralize check_regs Check Institutional & Local Regulations neutralize->check_regs drain_disposal Drain Disposal (with copious water) check_regs->drain_disposal Permitted collect_liquid Collect in Labeled Chemical Waste Container check_regs->collect_liquid Not Permitted ehs_pickup Arrange EHS Pickup collect_liquid->ehs_pickup collect_solid Segregate in Labeled, Leak-Proof Hazardous Waste Container solid_waste->collect_solid store_solid Store in Designated Area collect_solid->store_solid store_solid->ehs_pickup

Disposal workflow for Neurotensin (1-8).

References

Personal protective equipment for handling Neurotensin (1-8)

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling Neurotensin (1-8). The required PPE is summarized in the table below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling concentrated solutions.
Respiratory Protection Respirator or Fume HoodRecommended when handling the lyophilized powder to avoid inhalation of fine particles. A fume hood should be used when preparing solutions.

Operational Plan: Step-by-Step Handling Procedures

Proper handling and storage are critical to maintain the stability and integrity of Neurotensin (1-8).

1. Receiving and Storage:

  • Upon receipt, inspect the packaging for any damage.

  • Store the lyophilized peptide at -20°C or lower in a tightly sealed container, protected from light.

2. Preparation and Reconstitution:

  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation.

  • Work in a clean, designated area, such as a laminar flow hood or a chemical fume hood, to minimize contamination and inhalation exposure.

  • Use sterile, high-purity water or an appropriate buffer to reconstitute the peptide. For peptides that are difficult to dissolve, a small amount of a suitable organic solvent like DMSO may be used, followed by dilution with the aqueous buffer.

  • To dissolve, gently swirl or vortex the vial. Avoid vigorous shaking, which can cause the peptide to aggregate.

3. Handling of Reconstituted Peptide:

  • Clearly label all vials with the peptide name, concentration, date of reconstitution, and storage conditions.

  • For long-term storage of the reconstituted peptide, it is recommended to create aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

Disposal Plan

Responsible disposal of Neurotensin (1-8) and contaminated materials is crucial to protect researchers and the environment.

  • Contaminated Materials: All materials that have come into contact with Neurotensin (1-8), including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.

  • Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste. Do not dispose of peptide solutions down the drain.

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of chemical and hazardous waste.

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling and disposal of Neurotensin (1-8).

Safe Handling and Disposal Workflow for Neurotensin (1-8) cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Equilibrate Vial Equilibrate Vial Prepare Workspace->Equilibrate Vial Reconstitute Peptide Reconstitute Peptide Equilibrate Vial->Reconstitute Peptide Aliquot and Store Aliquot and Store Reconstitute Peptide->Aliquot and Store Use in Experiment Use in Experiment Aliquot and Store->Use in Experiment Collect Solid Waste Collect Solid Waste Use in Experiment->Collect Solid Waste Collect Liquid Waste Collect Liquid Waste Use in Experiment->Collect Liquid Waste Dispose according to Regulations Dispose according to Regulations Collect Solid Waste->Dispose according to Regulations Collect Liquid Waste->Dispose according to Regulations

Caption: Workflow for the safe handling and disposal of Neurotensin (1-8).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neurotensin (1-8)
Reactant of Route 2
Neurotensin (1-8)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.